molecular formula C3HCl2N3 B113473 2,4-Dichloro-1,3,5-triazine CAS No. 2831-66-5

2,4-Dichloro-1,3,5-triazine

カタログ番号: B113473
CAS番号: 2831-66-5
分子量: 149.96 g/mol
InChIキー: OMRXVBREYFZQHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C3HCl2N3 and its molecular weight is 149.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4-dichloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3/c4-2-6-1-7-3(5)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRXVBREYFZQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274598
Record name 2,4-Dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2831-66-5
Record name Dichloro-s-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2831-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic approaches for producing 2,4-dichloro-1,3,5-triazine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis primarily involves the selective monosubstitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective starting material. Due to the high reactivity of cyanuric chloride, precise control over reaction conditions is paramount to achieve the desired mono-substituted product and avoid the formation of di- and tri-substituted byproducts.

Reaction Principle: Stepwise Nucleophilic Aromatic Substitution

The synthesis of substituted triazines from cyanuric chloride proceeds via a sequential nucleophilic aromatic substitution mechanism. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution due to the electron-donating nature of the introduced nucleophiles. This inherent difference in reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature. An empirical rule suggests that monosubstitution is favored at temperatures at or below 0°C, disubstitution occurs at room temperature, and trisubstitution requires elevated temperatures, often above 60°C.[1]

While direct reduction of one chlorine atom of cyanuric chloride to a hydrogen atom to yield this compound is not a well-established method, the synthesis is typically achieved by introducing a substituent that can be subsequently removed or by carefully controlled reactions with specific nucleophiles.

Synthetic Methodologies

The primary route to this compound derivatives involves the reaction of cyanuric chloride with a nucleophile in a 1:1 molar ratio at low temperatures. A variety of nucleophiles can be employed, leading to a diverse range of 2,4-dichloro-6-substituted-1,3,5-triazines.

General Experimental Protocol for Monosubstitution

A common experimental setup involves dissolving cyanuric chloride in a suitable solvent and cooling the solution to 0°C. A solution of the desired nucleophile is then added dropwise, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Summary of Reaction Conditions for the Synthesis of 2,4-Dichloro-6-substituted-1,3,5-triazines

NucleophileBaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
p-methoxyphenylboronic acidPotassium carbonateEthanol351.596.099.4
p-methoxyphenylboronic acidPotassium carbonateEthanol352.593.598.8
p-methoxyphenylboronic acidPotassium carbonateEthanol35379.098.6
AmineDiisopropylethylamine (DIEA)Dichloromethane (DCM)00.5--[2]
3-(perfluorooctyl)propanol2,4,6-CollidineBenzotrifluoride (BTF)251060-[3]

Note: Yields and purities are highly dependent on the specific nucleophile and reaction conditions. The data presented is illustrative of typical outcomes.

Detailed Experimental Protocol: Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

This protocol provides a detailed procedure for a Suzuki coupling reaction to synthesize a monosubstituted dichlorotriazine.

Materials:

  • p-Methoxyphenylboronic acid

  • Cyanuric chloride

  • Potassium carbonate

  • Ethanol

  • Magnetic iron strontium oxide silica supported palladium complex (catalyst)

Procedure:

  • To a reaction flask, add p-methoxyphenylboronic acid (12 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), ethanol (25 mL), and the magnetic palladium catalyst (0.15 g).

  • Stir the reaction mixture at 35°C for 1.5 hours.

  • Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnetic field.

  • Recover the solvent from the product phase to obtain the crude product.

  • Recrystallize the crude product from ethanol and dry to obtain the pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.

This reaction has been reported to yield a product with 96.0% yield and 99.4% purity.

Reaction Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general reaction pathway for the synthesis of monosubstituted dichlorotriazines and a typical experimental workflow.

ReactionPathway CyanuricChloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Dichlorotriazine 2,4-Dichloro-6-substituted- 1,3,5-triazine CyanuricChloride->Dichlorotriazine + Nucleophile (e.g., R-B(OH)2, R-NH2, R-OH) Base, Solvent, 0-35 °C Nucleophile Nucleophile (Nu-H) Nucleophile->Dichlorotriazine HCl HCl

Caption: General reaction pathway for the synthesis of 2,4-dichloro-6-substituted-1,3,5-triazine.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Cyanuric Chloride in Solvent Cool Cool to 0 °C Dissolve->Cool AddNucleophile Add Nucleophile and Base Cool->AddNucleophile Stir Stir at Controlled Temperature AddNucleophile->Stir Monitor Monitor by TLC Stir->Monitor SeparateCatalyst Separate Catalyst (if applicable) Monitor->SeparateCatalyst SolventRemoval Solvent Removal SeparateCatalyst->SolventRemoval Recrystallize Recrystallization SolventRemoval->Recrystallize Dry Dry Product Recrystallize->Dry

Caption: A typical experimental workflow for the synthesis of 2,4-dichloro-6-substituted-1,3,5-triazine.

Challenges and Considerations

The primary challenge in the synthesis of this compound and its derivatives is controlling the degree of substitution. Over-reaction leading to di- and tri-substituted products is a common side reaction. Therefore, strict adherence to the reaction temperature and stoichiometry is crucial.

The reaction of cyanuric chloride with strong reducing agents like lithium aluminum hydride has been reported to result in the formation of inorganic products rather than the selective reduction of a C-Cl bond.[4] Similarly, while the combination of cyanuric chloride and sodium borohydride is a useful reagent for other transformations, its application for the direct reduction of the triazine ring's C-Cl bond to a C-H bond is not well-documented.[5][6]

For researchers aiming to synthesize the parent this compound, an indirect route involving the introduction of a substituent that can be subsequently cleaved to leave a hydrogen atom may be a more viable strategy. Further investigation into such cleavable directing groups is recommended.

References

The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthetic Strategies and Biological Applications for Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence stems from the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its disubstituted derivatives like 2,4-dichloro-1,3,5-triazine. These molecules undergo controlled nucleophilic aromatic substitution (SNAr) reactions, enabling the precise installation of a wide array of functional groups.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, offering detailed experimental protocols, quantitative data, and insights into the biological significance of the resulting compounds.

Core Reactivity Principles: The SNAr Mechanism and Sequential Substitution

The reactivity of the 1,3,5-triazine ring is dictated by its electron-deficient nature, a consequence of the three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The substitution of chlorine atoms on a dichlorotriazine proceeds via a two-step addition-elimination SNAr mechanism.

1. Nucleophilic Attack: A nucleophile first attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1]

2. Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, a good leaving group.[1]

A key feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine typically occurs at low temperatures (e.g., 0 °C). The introduction of an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, making the second substitution require slightly higher temperatures (e.g., room temperature). The final substitution necessitates more forcing conditions, such as elevated temperatures.[2] This temperature-dependent reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles in a controlled manner.

Quantitative Data on Nucleophilic Substitution Reactions

The following tables summarize reaction conditions and yields for the nucleophilic substitution on this compound and its derivatives with various nucleophiles.

Table 1: Reaction of Dichlorotriazines with Amine Nucleophiles

Dichlorotriazine DerivativeAmine NucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazineα-amino acidTriethylamine1,4-dioxane/waterRoom TempOvernightNot Specified[3]
2,4-dichloro-6-morpholino-1,3,5-triazineα-amino acidTriethylamine1,4-dioxane/waterRoom TempOvernightNot Specified[3]
2,4-dichloro-6-phenyl-1,3,5-triazinePrimary/Secondary AmineDIEATHF0Not SpecifiedNot Specified[1]
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineMorpholineDIPEATHFNot SpecifiedNot SpecifiedNot Specified[4]
Cyanuric Chloride2-ChloroanilineDIPEATHF< 02 h49[4]

Table 2: Reaction of Dichlorotriazines with Oxygen and Sulfur Nucleophiles

Dichlorotriazine DerivativeNucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
Cyanuric Chloride2-Phenylethan-1-olDIEADCM030 min>95 (conversion)[5][6]
Cyanuric Chloride3-Methylbutane-2-thiolDIEADCM030 min>95 (conversion)[5][6]
2,4-dichloro-6-phenoxy-1,3,5-triazineButan-2-amineDIEADCMRoom Temp12 h100 (conversion)[5][6]
2,4-dichloro-6-phenoxy-1,3,5-triazine3-Methylbutane-2-thiolDIEADCMRoom Temp12 h100 (conversion)[5][6]

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound derivatives with various nucleophiles.

Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride with an Amine Nucleophile

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

  • Amine nucleophile

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.1 eq) in the same anhydrous solvent.

  • Add the amine/DIEA solution dropwise to the stirred cyanuric chloride solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine to remove DIEA salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted 2,4-dichloro-6-amino-1,3,5-triazine derivative. Further purification can be achieved by column chromatography if necessary.[5][6][7]

Protocol 2: General Procedure for Disubstitution with a Second Amine Nucleophile

Materials:

  • Monosubstituted 2,4-dichloro-6-amino-1,3,5-triazine derivative

  • Second amine nucleophile

  • DIEA

  • DCM or THF, anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the monosubstituted dichlorotriazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add the second amine nucleophile (1.0-1.2 eq) to the solution.

  • Add DIEA (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diamino-4-chloro-1,3,5-triazine derivative.[7]

Protocol 3: Reaction with an Alcohol Nucleophile

Materials:

  • Cyanuric Chloride or a dichlorotriazine derivative

  • Alcohol nucleophile

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous THF

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol nucleophile (1.0 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve the chlorotriazine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add the alkoxide solution to the chlorotriazine solution via cannula.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Reaction with a Thiol Nucleophile

Materials:

  • Cyanuric Chloride or a dichlorotriazine derivative

  • Thiol nucleophile

  • Potassium carbonate (K2CO3) or other suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of the chlorotriazine (1.0 eq) in anhydrous DMF dropwise to the thiolate solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity and application of dichlorotriazines.

SNAr_Mechanism cluster_intermediate Intermediate Dichlorotriazine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Dichlorotriazine->Meisenheimer + Nu-H (Nucleophilic Attack) Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product Monosubstituted Triazine Meisenheimer->Product - Cl- (Chloride Elimination) HCl HCl Meisenheimer->HCl

Caption: The SNAr mechanism for the reaction of this compound with a nucleophile.

Sequential_Substitution TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) DCT 2-Nu1-4,6-dichloro-1,3,5-triazine TCT->DCT + Nucleophile 1 (Nu1-H) Base, 0 °C MCT 2,4-Di(Nu)-6-chloro-1,3,5-triazine DCT->MCT + Nucleophile 2 (Nu2-H) Base, Room Temp. TST 2,4,6-Trisubstituted-1,3,5-triazine MCT->TST + Nucleophile 3 (Nu3-H) Base, Elevated Temp.

Caption: Experimental workflow for the temperature-controlled sequential substitution on a triazine core.

Biological Significance: Triazine Derivatives as Signaling Pathway Inhibitors

The versatility of the 1,3,5-triazine scaffold has been extensively exploited in drug discovery, leading to the development of potent inhibitors of key cellular signaling pathways implicated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several s-triazine derivatives have emerged as potent inhibitors of this pathway.

Gedatolisib (PF-05212384) is a dual inhibitor of PI3K and mTOR.[1][5][6] By targeting both PI3K and its downstream effector mTOR, gedatolisib provides a comprehensive blockade of this critical cancer-promoting pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: Gedatolisib inhibits the PI3K/Akt/mTOR signaling pathway at both PI3K and mTOR.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Certain 1,3,5-triazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding PI3K_path PI3K/Akt Pathway EGFR->PI3K_path Activation RAS_path RAS/MAPK Pathway EGFR->RAS_path Activation Proliferation Cell Proliferation & Survival PI3K_path->Proliferation RAS_path->Proliferation Triazine_Inhibitor Triazine-based EGFR Inhibitor Triazine_Inhibitor->EGFR Inhibition

Caption: Triazine-based inhibitors block EGFR signaling, preventing downstream activation of pro-survival pathways.

IDH2 Inhibition

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are found in several cancers, including acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite that disrupts normal cellular differentiation. Enasidenib , a 1,3,5-triazine derivative, is an inhibitor of mutant IDH2 and is approved for the treatment of relapsed or refractory AML with IDH2 mutations.

Conclusion

This compound and its derivatives are exceptionally versatile building blocks in organic and medicinal chemistry. The predictable, temperature-controlled, sequential nucleophilic aromatic substitution allows for the rational design and synthesis of a vast array of functionalized molecules. The demonstrated success of triazine-based compounds as potent and selective inhibitors of critical cancer signaling pathways underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of dichlorotriazines and to develop novel therapeutics and functional materials.

References

2,4-Dichloro-1,3,5-triazine: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,3,5-triazine, a derivative of the s-triazine family, stands as a pivotal chemical intermediate in a multitude of synthetic applications, ranging from the development of pharmaceuticals and agrochemicals to the creation of advanced materials.[1] Its significance stems from the predictable and sequential reactivity of its two chlorine atoms, which can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[2] This high degree of control allows for the precise installation of diverse functional groups, making it a versatile scaffold for constructing complex molecular architectures.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and analysis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃HCl₂N₃[4]
Molecular Weight 149.96 g/mol [4]
Appearance White to off-white powder/crystal[5]
Melting Point 54.0 to 58.0 °C[6]
Boiling Point 102 °C at 75 mmHg[6]
Density 1.612 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water.[5]
CAS Number 2831-66-5[4]

Table 2: Spectral Data of a Substituted Dichloro-s-triazine Derivative (2,4-dichloro-6-phenethoxy-1,3,5-triazine)

Spectral Data TypeObserved Peaks/SignalsReference
¹H NMR (400 MHz, CDCl₃) 3.05 (t, J = 7.0 Hz, -CH₂), 4.61 (t, J = 7.0 Hz, -CH₂), 7.24 (m, ArH)[7]
¹³C NMR (100 MHz, CDCl₃) 34.8, 70.8, 127.0, 128.7, 129.0, 136.6, 170.9, 172.5[7]
IR (KBr, cm⁻¹) of a similar derivative 3053, 3029 (aromatic C-H), 1596 (C=C), 1286 (C-O), 756 (C-Cl)[8]

Synthesis and Reactivity

The primary route to substituted triazines involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. This compound itself is an intermediate in this process, formed by the monosubstitution of cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.[9]

The core mechanism is a two-step addition-elimination SNAr process. A nucleophile attacks an electron-deficient carbon atom on the triazine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring.[2]

SNAr_Mechanism DCT This compound Intermediate Meisenheimer Complex (Resonance Stabilized) DCT->Intermediate Nu Nucleophile (Nu:) Nu->DCT Nucleophilic Attack Product Monosubstituted Product Intermediate->Product Chloride Elimination Cl_ion Cl⁻ Intermediate->Cl_ion

Figure 1: Generalized SNAr mechanism for nucleophilic substitution on this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound derivatives. The following protocols outline the general procedures for the stepwise substitution of chlorine atoms.

Protocol 1: Synthesis of a Monosubstituted 2,4-Dichloro-s-triazine

This protocol describes the first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to yield a 2,4-dichloro-6-substituted-s-triazine.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • N,N-Diisopropylethylamine (DIEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve TCT (1.0 eq) in DCM and cool the solution to 0 °C.[7]

  • Add the nucleophile (1.0 eq) to the stirring solution.[7]

  • Add DIEA (1.0 eq) dropwise to the reaction mixture.[7]

  • Stir the reaction at 0 °C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[7]

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the 2,4-dichloro-6-substituted-s-triazine product.[7]

Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine

This protocol outlines the second nucleophilic substitution, starting from a 2,4-dichloro-6-substituted-s-triazine.

Materials:

  • 2,4-Dichloro-6-substituted-s-triazine (from Protocol 1)

  • Second nucleophile

  • DIEA or other suitable base

  • 1,4-Dioxane or other appropriate solvent

  • 5% Citric acid or 1 N HCl

Procedure:

  • Dissolve the 2,4-dichloro-6-substituted-s-triazine (1.0 eq) in 1,4-dioxane.[10]

  • Add the second nucleophile (1.2 eq) and DIEA (1.5 eq).[10]

  • Stir the reaction mixture overnight at room temperature.[10]

  • For less reactive nucleophiles, the reaction may require heating to 75-80 °C for several hours.[10]

  • Upon completion, neutralize the reaction mixture with 5% citric acid or 1 N HCl.[10]

  • The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Derivatives of this compound have shown significant potential as inhibitors of various enzymes, particularly kinases, which are crucial in cancer-related signaling pathways.[1][12]

Triazine Derivatives as Kinase Inhibitors

Many s-triazine derivatives have been developed as potent inhibitors of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[1][12] These enzymes are key components of signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[1][2] Dysregulation of these pathways is a hallmark of many cancers.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation Triazine Triazine Derivative Triazine->RTK Inhibition Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Figure 2: Inhibition of PI3K/Akt/mTOR and Ras/MEK/ERK signaling pathways by triazine derivatives.

Several s-triazine derivatives have entered clinical trials, and some have been approved for cancer therapy. For instance, Gedatolisib is a dual PI3K/mTOR inhibitor, and Enasidenib targets isocitrate dehydrogenase 2 (IDH2), demonstrating the therapeutic potential of this chemical class.[1][12]

Experimental Workflow for Synthesis and Screening of a Triazine Library

The development of new drug candidates often involves the synthesis and screening of a combinatorial library of compounds. The versatility of this compound makes it an ideal scaffold for such libraries.

Library_Workflow start Start: Cyanuric Chloride step1 Step 1: Monosubstitution (Nucleophile A) start->step1 dichloro 2,4-Dichloro-6-A-s-triazine Intermediate Library step1->dichloro step2 Step 2: Disubstitution (Nucleophile B) dichloro->step2 monochloro 2-Chloro-4-B-6-A-s-triazine Intermediate Library step2->monochloro step3 Step 3: Trisubstitution (Nucleophile C) monochloro->step3 final_library Final Trisubstituted Triazine Library step3->final_library screening High-Throughput Screening (e.g., Kinase Assays) final_library->screening hit_id Hit Identification and Validation screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Figure 3: Experimental workflow for the synthesis and screening of a combinatorial triazine library.

This workflow allows for the rapid generation of a diverse set of molecules for biological evaluation. By systematically varying the nucleophiles at each substitution step, researchers can explore a vast chemical space to identify compounds with desired biological activity.[13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its controlled, stepwise reactivity allows for the rational design and synthesis of a wide array of substituted triazine derivatives. In the field of drug development, this scaffold has proven to be particularly fruitful, leading to the discovery of potent enzyme inhibitors with clinical applications in oncology. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the development of novel therapeutics and advanced materials.

References

Spectroscopic Analysis of 2,4-Dichloro-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,4-Dichloro-1,3,5-triazine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents data inferred from closely related analogs and established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are relevant.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton attached to the triazine ring. However, this proton is acidic and readily exchanges with deuterium in common deuterated solvents (like CDCl₃, DMSO-d₆, or D₂O), which can lead to a very broad signal or its complete disappearance from the spectrum.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two types of carbon atoms in the triazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Carbon Atom Predicted Chemical Shift (δ) in ppm
C-H~165
C-Cl~171

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the triazine ring and the carbon-chlorine bonds. The following table presents the expected characteristic IR absorption bands, inferred from the spectrum of the closely related 2,4,6-trichloro-1,3,5-triazine.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1550 - 1450C=N stretching in triazine ringStrong
~1250C-N stretching in triazine ringStrong
~850Ring breathing/deformationMedium-Strong
~800 - 600C-Cl stretchingStrong

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] Due to the potential for low solubility, sonication may be required to fully dissolve the sample.

    • Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a pipette.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Securely cap the NMR tube and label it.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Apply a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

This protocol describes the thin solid film method for acquiring the IR spectrum of this compound.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[2]

    • Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2] If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (strong absorption), clean the plate and prepare a more dilute solution.

  • Instrument Parameters (for an FTIR spectrometer):

    • Place the salt plate with the thin film of the sample in the spectrometer's sample holder.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizations

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_SamplePrep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration) NMR_Processing->NMR_Analysis IR_SamplePrep Sample Preparation (Thin Solid Film on KBr plate) IR_Acquisition Data Acquisition (FTIR) IR_SamplePrep->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Identification) IR_Processing->IR_Analysis

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a foundational structural motif in the development of pharmaceuticals, agrochemicals, and functional materials. The predictable and sequential reactivity of its chlorinated precursors, such as 2,4-dichloro-1,3,5-triazine, allows for the controlled and diverse introduction of functional groups. This guide provides a detailed examination of the core mechanisms governing nucleophilic substitution on this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution (SNAr). The inherent electron deficiency of the triazine ring, caused by the presence of three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

The reaction can be dissected into two key steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion (Cl⁻), a good leaving group. The overall reaction is driven forward by the formation of a more stable, substituted triazine product.[1]

The reactivity of the second chlorine atom is influenced by the electronic properties of the newly introduced substituent.

Caption: The SNAr mechanism on this compound.

Factors Influencing Reactivity and Selectivity

The sequential substitution on the triazine ring can be meticulously controlled by tuning several reaction parameters:

  • Temperature: This is the most critical factor for controlling the degree of substitution. The replacement of chlorine atoms becomes progressively more difficult with each substitution due to the introduction of electron-donating groups, which reduces the electrophilicity of the remaining carbon-chlorine bonds.

    • First Substitution: Typically occurs at low temperatures, around 0–5 °C.[1]

    • Second Substitution: Requires higher temperatures, often room temperature.[1]

  • Nucleophile Strength and Order of Addition: The nature of the nucleophile is paramount. The general order of preferential incorporation into the triazine core has been found to be alcohols > thiols > amines. It is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more difficult. Therefore, in the synthesis of mixed-substituted triazines (e.g., O,N-type), the oxygen nucleophile should be introduced first.

  • Base and Solvent: A base, such as Diisopropylethylamine (DIEA), Triethylamine (TEA), or inorganic carbonates (K₂CO₃, NaHCO₃), is required to neutralize the HCl evolved during the reaction. The choice of solvent depends on the solubility of the reactants and the reaction temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone are commonly employed.[1]

Quantitative Data Summary

Table 1: Reaction Conditions for Monosubstitution on 2,4,6-Trichloro-1,3,5-triazine

NucleophileBaseSolventTemperature (°C)Time (min)
sec-Butyl amineDIEADCM030
3-Methyl-2-butanthiolDIEADCM030
2-Phenyl ethanolDIEADCM030

Data extracted from a study on 2,4,6-trichloro-1,3,5-triazine, which serves as a model for the first substitution on a dichlorotriazine.[2][3]

Table 2: Second-Order Rate Constants for Substitution on 2,4,6-Trichloro-1,3,5-triazine

NucleophileSolventTemperature (°C)k (dm³ mol⁻¹ s⁻¹)
DiethylamineCCl₄-EtOH (80:20)404.6
PiperidineCCl₄-EtOH (80:20)402.12
AnilineCCl₄-EtOH (80:20)400.053

This data for the trichloro- derivative illustrates the relative reactivity of different amine nucleophiles.[4]

Table 3: Kinetic Data for the Alkaline Hydrolysis of 2-Anilino-4,6-dichloro-1,3,5-triazines

Anilino Substituentlog kOHpKa
4-Methoxy-0.3411.48
4-Methyl-0.2211.28
H0.0010.92
4-Chloro0.3010.43
3-Nitro0.819.42

This data demonstrates the influence of substituents on the anilino nucleophile on the rate of hydrolysis of a dichlorotriazine derivative.[5]

Experimental Protocols

The following are detailed methodologies for the nucleophilic substitution on this compound with various nucleophiles, based on established literature procedures.

Protocol 1: Monosubstitution with an Amine Nucleophile

Objective: To synthesize a 2-amino-4,6-dichloro-1,3,5-triazine derivative.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (or a 2-substituted-4,6-dichlorotriazine)

  • Amine nucleophile (e.g., sec-butyl amine)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation: Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Reagents: To the stirring solution, add the desired amine nucleophile (1.0 eq), followed by the dropwise addition of DIEA (1.0 eq).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts. Collect the organic layer.[2]

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.[1]

Protocol 2: Disubstitution with a Second Nucleophile

Objective: To synthesize a 2,4-disubstituted-6-chloro-1,3,5-triazine derivative.

Materials:

  • 2-Substituted-4,6-dichloro-1,3,5-triazine (from Protocol 1)

  • Second nucleophile (e.g., an alcohol, thiol, or a different amine)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation: Dissolve the monosubstituted 2-R-4,6-dichloro-1,3,5-triazine (1.0 eq) in DCM.

  • Addition of Reagents: Add the second nucleophile (1.0 eq) to the solution, followed by the addition of DIEA (1.0 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure 2,4-disubstituted-6-chloro-1,3,5-triazine product.[1]

Experimental_Workflow start Start step1 Dissolve Dichlorotriazine in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add Nucleophile 1 and DIEA step2->step3 step4 Stir at 0°C (30-60 min) step3->step4 step5 TLC Monitoring step4->step5 step6 Workup: DCM/Water Wash step5->step6 Reaction Complete step7 Isolate Monosubstituted Product step6->step7 step8 Dissolve Monosubstituted Product in DCM step7->step8 Proceed to Disubstitution step9 Add Nucleophile 2 and DIEA step8->step9 step10 Stir at Room Temp (12-24 h) step9->step10 step11 TLC Monitoring step10->step11 step12 Workup: DCM/Water Wash step11->step12 Reaction Complete end Isolate Disubstituted Product step12->end

Caption: A generalized experimental workflow for sequential substitution.

Logical Relationships in Sequential Substitution

The temperature-controlled, sequential nature of nucleophilic substitution on chlorotriazines allows for the rational design and synthesis of complex, unsymmetrically substituted molecules. The decreasing reactivity of the triazine ring after each substitution is a key principle that enables this selectivity.

Logical_Relationships TCT 2,4,6-Trichloro- 1,3,5-triazine DCT 2-R-4,6-Dichloro- 1,3,5-triazine TCT->DCT 1st Substitution (0-5°C) MCT 2,4-R,R'-Disubstituted- 6-chloro-1,3,5-triazine DCT->MCT 2nd Substitution (Room Temp) TST 2,4,6-Trisubstituted- 1,3,5-triazine MCT->TST 3rd Substitution (>60°C / Reflux)

Caption: Temperature-dependent sequential nucleophilic substitution.

Conclusion

The nucleophilic substitution on this compound is a robust and highly controllable process governed by the SNAr mechanism. By carefully manipulating reaction conditions—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective and sequential substitution to build a vast library of mono- and di-substituted triazine derivatives. The predictable nature of this chemistry solidifies the s-triazine core as a privileged scaffold for developing new therapeutics, functional materials, and other advanced chemical entities.

References

Stepwise Substitution Reactions of Dichlorotriazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the stepwise nucleophilic aromatic substitution (SNAr) reactions of dichlorotriazines. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the predictable and controllable nature of their synthesis, leading to a diverse array of functionalized molecules with applications in medicinal chemistry and materials science. This document outlines the core reaction mechanisms, influencing factors, detailed experimental protocols, and the biological significance of dichlorotriazine derivatives, with a focus on their role as kinase inhibitors.

Core Concepts: The Stepwise Substitution Mechanism

The reactivity of 2,4-dichloro-6-R-1,3,5-triazines is governed by the electron-deficient nature of the triazine ring, making the carbon atoms susceptible to nucleophilic attack. The substitution of the two chlorine atoms proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism. This process allows for the controlled and sequential introduction of different nucleophiles, making dichlorotriazines versatile scaffolds for creating diverse molecular libraries.

The key to the stepwise reaction lies in the differential reactivity of the two chlorine atoms. The first substitution occurs readily at lower temperatures, typically between 0-5°C. Once the first chlorine is replaced by a nucleophile, the electron density of the triazine ring increases, which deactivates the ring towards further nucleophilic attack. Consequently, the second substitution requires more forcing conditions, such as a higher temperature (typically room temperature or above), to proceed. This temperature-dependent reactivity is the cornerstone of synthesizing unsymmetrically disubstituted triazines.

Factors Influencing Reactivity and Selectivity

Several factors can be modulated to control the outcome of the substitution reactions:

  • Temperature: As the most critical factor, a low temperature (0-5°C) favors monosubstitution, while higher temperatures (room temperature to reflux) are necessary for the second substitution.

  • Nucleophile Strength: The nature of the nucleophile plays a significant role. Stronger nucleophiles will react more readily. The order of reactivity is generally influenced by the nucleophile's basicity and polarizability.

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are commonly used for these reactions.

  • Nature of the Existing Substituent (R-group): The electronic properties of the 'R' group already present on the triazine ring can modulate the reactivity of the chlorine atoms. Electron-withdrawing groups will increase the electrophilicity of the ring, making it more reactive, while electron-donating groups will have the opposite effect.

  • pH and Base: For nucleophiles like amines and alcohols, a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often added to scavenge the HCl generated during the reaction. Maintaining an appropriate pH is crucial, as acidic conditions can lead to hydrolysis of the triazine ring, while highly basic conditions can also result in unwanted side reactions.

Experimental Protocols

The following protocols provide a general framework for the stepwise substitution of dichlorotriazines. Researchers should note that reaction times and specific conditions may need to be optimized for different substrates.

General Protocol for Monosubstitution

This procedure details the synthesis of a monosubstituted dichlorotriazine by reacting a 2,4-dichloro-6-R-1,3,5-triazine with a primary or secondary amine.

Materials:

  • 2,4-dichloro-6-R-1,3,5-triazine

  • Amine nucleophile

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the 2,4-dichloro-6-R-1,3,5-triazine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • To the stirring solution, add the amine nucleophile (1.0 eq).

  • Add Diisopropylethylamine (DIEA) (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product.

General Protocol for Disubstitution (Symmetrical)

This protocol describes the synthesis of a symmetrical disubstituted triazine.

Procedure:

  • Follow steps 1-3 of the monosubstitution protocol, but use 2.2 equivalents of the amine nucleophile and 2.2 equivalents of DIEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting dichlorotriazine is consumed.

  • Perform the same workup and purification as described in the monosubstitution protocol.

Protocol for Stepwise Synthesis of an Unsymmetrical Disubstituted Triazine

This protocol exemplifies the controlled, stepwise synthesis to create a triazine with two different substituents.

Step 1: Synthesis of the Monosubstituted Intermediate

  • Follow the "General Protocol for Monosubstitution" to synthesize and isolate the 2-amino-4,6-dichloro-triazine derivative. Purify the product by column chromatography if necessary.

Step 2: Second Nucleophilic Substitution

  • Dissolve the purified monosubstituted intermediate (1.0 eq) in a suitable solvent such as DCM or THF.

  • Add the second, different nucleophile (1.0 eq) to the solution.

  • Add DIEA (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, perform the aqueous workup and purification as previously described to obtain the unsymmetrically disubstituted product.

Quantitative Data

The yields of stepwise substitution reactions are highly dependent on the specific nucleophiles and reaction conditions used. The following table summarizes representative data for the biological activity of certain dichlorotriazine derivatives.

Compound ClassTargetIC50 ValuesCell LinesReference
2-(Thiophen-2-yl)-1,3,5-triazine derivativesPI3Kα/mTOR0.20 µM - 1.25 µMA549, MCF-7, Hela
Benzotriazole-substituted triazinesNEK7 Kinase-MDA-MB231

Spectroscopic Characterization

The products of these substitution reactions can be characterized using standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons on the triazine ring and its substituents provide definitive structural information. The symmetry of the substitution pattern will be reflected in the number of unique signals in the spectra.

  • Infrared (IR) Spectroscopy: Characteristic vibrational bands can confirm the presence of key functional groups. For example, the C=N stretching vibrations of the triazine ring are typically observed in the 1500-1600 cm⁻¹ region. N-H stretching vibrations from amine substituents will appear in the 3200-3500 cm⁻¹ range.

Visualization of Workflows and Pathways

Experimental Workflow for Stepwise Substitution

The following diagram illustrates the general workflow for the stepwise synthesis of an unsymmetrically disubstituted triazine.

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution A 2,4-Dichloro-6-R-Triazine + Nucleophile 1 B Reaction at 0-5°C with Base (e.g., DIEA) A->B C Workup and Purification B->C D Isolated Monosubstituted Intermediate C->D E Monosubstituted Intermediate + Nucleophile 2 D->E Proceed to second step F Reaction at Room Temp. or Higher with Base (e.g., DIEA) E->F G Workup and Purification F->G H Final Unsymmetrically Disubstituted Product G->H

A generalized workflow for the stepwise synthesis of unsymmetrically disubstituted triazines.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain dichlorotriazine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor Dichlorotriazine Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Dichlorotriazine derivatives can dually inhibit PI3K and mTOR, key kinases in a major cancer signaling pathway.

Conclusion

The stepwise substitution of dichlorotriazines offers a robust and versatile method for the synthesis of a wide range of functionalized molecules. By carefully controlling reaction conditions, particularly temperature, researchers can achieve high selectivity for mono- or di-substitution, enabling the creation of both symmetrical and unsymmetrical triazine derivatives. The utility of these compounds as scaffolds in drug discovery, particularly as kinase inhibitors, highlights the importance of understanding and optimizing their synthesis. This guide provides a foundational understanding and practical protocols to aid scientists in the exploration of this valuable class of compounds.

Introduction to triazine-based coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triazine-Based Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. Among the diverse array of available reagents, triazine-based coupling agents have emerged as powerful, versatile, and efficient tools for amide bond formation.

1,3,5-triazine derivatives, most notably 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its corresponding morpholinium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , offer significant advantages. These include high yields, low rates of racemization for chiral substrates, operational simplicity, and the generation of water-soluble byproducts that simplify purification.[1][2][3] Their stability and effectiveness, even in protic solvents, make them particularly valuable in the fields of peptide synthesis and bioconjugation.[2][4] This guide provides a comprehensive overview of the core triazine-based coupling reagents, their mechanisms of action, experimental protocols, and applications in modern chemical and pharmaceutical research.

Core Triazine-Based Reagents

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

CDMT is a stable, crystalline solid that is soluble in most common organic solvents.[5] It serves as a foundational reagent for the activation of carboxylic acids. The activation is typically performed in situ by reacting the carboxylic acid with CDMT in the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM).[5] This process generates a highly reactive triazinyl active ester, which is then susceptible to nucleophilic attack by an amine.[5]

One of the key advantages of CDMT is the ease of product purification. The triazine ring and its byproducts are weakly basic, allowing for their simple removal through extraction with a dilute acid wash.[1][5] CDMT has been successfully employed for the synthesis of peptides, esters, Weinreb amides, and hydroxamates, consistently delivering high yields with minimal racemization.[1]

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)

DMTMM is a quaternary ammonium salt derived from the reaction of CDMT with N-methylmorpholine (NMM).[3][6] It is a white, non-hygroscopic, and air-stable solid that can be isolated and stored, or generated in situ.[2][3] DMTMM is often considered a "user-friendly" version of CDMT, as it does not require the pre-activation step with a separate base during the coupling reaction.[7]

Its most significant advantage is its compatibility with protic solvents, including water and alcohols, where many other coupling reagents fail.[2][3][4] This property makes DMTMM an exceptional reagent for the modification of biomacromolecules such as proteins, polysaccharides, and nucleic acids in aqueous media.[4][8][9] The reaction byproducts, N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH), are non-toxic and highly water-soluble, facilitating straightforward purification.[2][3][4] DMTMM is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), often serving as a cost-effective and high-performing alternative to phosphonium (PyBOP) or aminium (HATU) based reagents.[3][6]

Mechanism of Action

The coupling reaction mediated by triazine reagents proceeds via the formation of a "superactive" triazinyl ester intermediate.[10][11] This intermediate readily reacts with a nucleophile (e.g., an amine) to form the desired amide bond.

CDMT/NMM Pathway

When using CDMT, the carboxylic acid is first deprotonated by a base (NMM). The resulting carboxylate attacks CDMT, displacing the chloride to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine active ester. This intermediate is then attacked by the amine to yield the amide product, along with DMTOH and NMM hydrochloride.

CDMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Triazinyl Active Ester RCOOH->ActiveEster CDMT CDMT CDMT->ActiveEster NMM NMM NMM->ActiveEster + Base Amide Amide (R-CONHR') ActiveEster->Amide Byproducts Byproducts: DMTOH NMM•HCl ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: General workflow for amide synthesis using CDMT and NMM.

DMTMM Pathway

With the pre-formed DMTMM salt, the carboxylic acid directly attacks the triazine ring, which is already activated by the quaternary ammonium structure. This forms the same active ester intermediate and releases a molecule of NMM. The subsequent reaction with the amine proceeds as described above.

DMTMM_Mechanism Start Carboxylic Acid + Amine + DMTMM Activation Carboxylic acid attacks DMTMM Start->Activation Intermediate Formation of Active Ester + release of NMM Activation->Intermediate Coupling Amine attacks Active Ester Intermediate->Coupling Products Final Products: Amide DMTOH NMM Coupling->Products

Caption: Logical flow of the DMTMM-mediated coupling reaction.

Data Presentation: Performance and Racemization

The efficiency and stereochemical fidelity of triazine-based reagents are critical for their application, particularly in peptide synthesis. The following tables summarize key performance data compiled from the literature.

Table 1: General Reaction Yields

Reagent SystemSubstratesProduct TypeYield (%)Reference(s)
CDMT / NMMN-protected amino acids, aminesDi-, Tri-, Pentapeptides75-98%[1]
CDMT / Chiral AminesRacemic N-protected amino acidsDipeptides / Amides69-85%[12]
DMTMM (from CDMT)CDMT, NMMDMTMM reagent85-88%[4][13]
DMTMM-BF₄Z-, Boc-, Fmoc-amino acidsDipeptides80-100%[11]

Table 2: Racemization Study of DMTMM in Peptide Fragment Coupling Reaction: Z(OMe)-Gly-L-Ala-OH + H-L-Phe-OBzl → Z(OMe)-Gly-Ala-Phe-OBzl

EntryCoupling ReagentSolventYield (%)D-Isomer (%)Reference
1DMTMMCH₃CN92.55.1[7]
2DMTMMTHF95.22.8[7]
3DMTMMCH₂Cl₂91.32.1[7]
4DMTMMDMF89.112.5[7]
5DMTMMMeOH88.526.6[7]

Data indicates that less-polar aprotic solvents like THF and CH₂Cl₂ are optimal for minimizing racemization during fragment coupling with DMTMM.[7]

Experimental Protocols

The following are representative protocols for the use of CDMT and DMTMM in amide bond synthesis.

General Protocol for Amide Synthesis using CDMT/NMM

This protocol is adapted from a general procedure for dehydro-condensation reactions.[13][14]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH₃CN, or CH₂Cl₂).

  • Reagent Addition: To the stirred solution, add N-methylmorpholine (NMM) (1.2 eq) followed by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq).

  • Activation: Allow the mixture to stir at room temperature for 5-10 minutes to ensure the formation of the active ester intermediate.

  • Coupling: Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2 to 14 hours at room temperature.[5]

  • Workup: Quench the reaction with an aqueous solution of 1 M KHSO₄ or 10% citric acid. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Purification: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol for Peptide Fragment Coupling using DMTMM

This protocol is based on a detailed racemization test and is suitable for sensitive fragment couplings.[7]

  • Preparation: To a stirred solution of the N-protected peptide acid (e.g., Z(OMe)-Gly-L-Ala-OH, 1.15 eq) and the C-protected amino acid or peptide ester hydrochloride salt (e.g., H-L-Phe-OBzl·HCl, 1.0 eq) in an anhydrous, less-polar solvent (e.g., CH₃CN or THF), add a tertiary base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.15 eq) to neutralize the salt.

  • Coupling Reagent Addition: In a separate flask, dissolve DMTMM (1.15 eq) in a small amount of the same anhydrous solvent. Add this solution to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into an aqueous solution of 10% citric acid and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting product can be purified by silica gel chromatography.

Experimental_Workflow Start Dissolve Carboxylic Acid & Amine (or salts) in Solvent AddReagents Add Base (if needed) Add Coupling Reagent (CDMT or DMTMM) Start->AddReagents React Stir at Room Temperature (2-14 hours) AddReagents->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Quench (e.g., Citric Acid) & Organic Extraction Monitor->Workup Complete Purify Wash, Dry, Concentrate Workup->Purify Final Purify via Chromatography or Recrystallization Purify->Final

Caption: A typical experimental workflow for triazine-mediated amide coupling.

Conclusion

Triazine-based coupling reagents, particularly CDMT and DMTMM, are invaluable assets for the modern synthetic chemist. Their high efficiency, low propensity for racemization, and operational simplicity have established them as reliable tools for the construction of amide bonds. DMTMM, with its unique ability to function in aqueous environments, has further expanded the reach of these reagents into the realm of bioconjugation and the modification of complex biological molecules. For researchers in drug discovery and development, the clean reaction profiles and easily removable byproducts make these reagents a superior choice over many classical coupling agents, streamlining purification and improving overall process efficiency.

References

The Versatility of 2,4-Dichloro-1,3,5-triazine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

The 1,3,5-triazine core, and specifically its dichlorinated derivative, 2,4-dichloro-1,3,5-triazine, represents a cornerstone in the field of medicinal chemistry. Its unique electronic properties and the ability for sequential and site-selective substitution of its chlorine atoms have established it as a "privileged scaffold." This allows for the creation of vast libraries of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antiviral, and antimicrobial agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

The Chemistry of this compound: A Foundation for Diversity

This compound is a derivative of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and readily available starting material. The key to its utility lies in the differential reactivity of its chlorine atoms to nucleophilic substitution. This reactivity is primarily controlled by temperature, allowing for a stepwise and controlled introduction of various nucleophiles. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third (in the case of cyanuric chloride) at elevated temperatures. This chemoselectivity is fundamental to the synthesis of diverse and complex molecules.[1]

The general workflow for the sequential substitution of this compound is depicted below.

G cluster_start Starting Material cluster_step1 First Substitution cluster_step2 Second Substitution This compound This compound 2-Chloro-4-(Nu1)-1,3,5-triazine 2-Chloro-4-(Nu1)-1,3,5-triazine This compound->2-Chloro-4-(Nu1)-1,3,5-triazine + Nucleophile 1 (Nu1) Low Temperature (e.g., 0°C) 2,4-Di(Nu2)-1,3,5-triazine 2,4-Di(Nu2)-1,3,5-triazine 2-Chloro-4-(Nu1)-1,3,5-triazine->2,4-Di(Nu2)-1,3,5-triazine + Nucleophile 2 (Nu2) Room Temperature

Caption: General workflow for the sequential nucleophilic substitution of this compound.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, with many compounds exhibiting potent activity against a range of cancer cell lines.[2] The versatility of the triazine scaffold allows for the introduction of various pharmacophores that can interact with specific biological targets involved in cancer progression.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[3][4] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[5][6][7]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Triazine Triazine Derivatives Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,5-triazine derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, and its inhibition leads to the disruption of DNA replication and cell death.[8][9] This makes it a well-established target for anticancer chemotherapy.[10] A number of 2,4-diamino-1,3,5-triazine derivatives have been developed as potent DHFR inhibitors, acting as antifolates to block the proliferation of cancer cells.[11][12]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA DNA Synthesis THF->DNA Triazine 2,4-Diamino-1,3,5-triazine Derivatives Triazine->DHFR Competitive Inhibition

Caption: Mechanism of DHFR inhibition by 2,4-diamino-1,3,5-triazine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
11 Pancreatic adenocarcinoma (Capan-1)1.4[13]
11 Colorectal carcinoma (HCT-116)1.0[13]
Compound 19 Melanoma (MALME-3M)0.033[9][14]
Compound 11 Various tumor cell lines-5.26 (log10 GI50)[15][16]
Compound 4f Breast (MDA-MB-231)6.25[11]
Compound 4k Breast (MDA-MB-231)8.18[11]
Compound 11 Colorectal (SW480)5.85[1]
Compound 8e Lung (A549)0.05[10][11]
Compound 9a Lung (A549)0.042[10][11]
Compound 10e Lung (A549)0.062[10][11]
Compound 11e Lung (A549)0.028[10][11]

Antiviral and Antimicrobial Applications

The 1,3,5-triazine scaffold has also been explored for the development of antiviral and antimicrobial agents.[17] The ability to introduce diverse functional groups allows for the targeting of various viral and microbial processes.

Antiviral Activity

Triazine derivatives have demonstrated activity against a range of viruses, including herpes simplex virus (HSV) and potato virus Y (PVY).[4][18] The precise mechanisms of action are often multifaceted and can involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Antiviral_Mechanism Virus Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Hijacks Cellular Machinery Triazine Triazine Derivatives Triazine->Virus Inhibition of Entry/Enzymes Triazine->Replication Inhibition of Replication

Caption: General mechanisms of antiviral action for 1,3,5-triazine derivatives.

Antimicrobial Activity

The structural diversity of 1,3,5-triazine derivatives has been leveraged to create compounds with broad-spectrum antibacterial activity.[19][20] These compounds can act through various mechanisms, including the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data on Antiviral and Antimicrobial Activity
Compound IDVirus/BacteriaActivityReference
4bbb Herpes Simplex Virus-1 (HSV-1)Selectivity Index = 256.6[4]
C35 Potato Virus Y (PVY)Inactivation EC50 = 89 µg/mL[18][21]
Peptide Dendrimer 1 E. coliFull growth inhibition at MIC, ½ MIC, and ¼ MIC[18]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives, compiled from various research articles.

General Procedure for the Synthesis of 2,4-Dichloro-6-(substituted)-1,3,5-triazine

This protocol describes the first nucleophilic substitution on cyanuric chloride to yield a 2,4-dichloro-6-substituted-s-triazine.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plate

  • Ethyl acetate/hexane (for TLC mobile phase)

Procedure:

  • Dissolve TCT (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and stir for 5 minutes.

  • Add the desired nucleophile (1 equivalent) to the stirring solution.

  • Add DIEA (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the progress of the reaction by TLC until no starting material is observed.

  • Dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.

  • Collect the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the 2,4-dichloro-6-substituted-s-triazine product.[14]

General Procedure for the Synthesis of 2-Chloro-4,6-disubstituted-1,3,5-triazine

This protocol outlines the second nucleophilic substitution on a 2,4-dichloro-6-substituted-s-triazine.

Materials:

  • 2,4-Dichloro-6-substituted-s-triazine (from Protocol 4.1)

  • Second nucleophile

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plate

  • Ethyl acetate/hexane (for TLC mobile phase)

Procedure:

  • Dissolve the 2,4-dichloro-6-substituted-s-triazine (1 equivalent) in DCM in a round-bottom flask.

  • Add the second nucleophile (1 equivalent) to the solution.

  • Add DIEA (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash several times with water.

  • Collect the organic layer, dry over MgSO₄, filter, and concentrate to yield the pure 2-chloro-4,6-disubstituted-s-triazine product.[14]

Synthesis of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs (Anticancer Agents)

This multi-step protocol leads to the synthesis of potent DHFR inhibitors.

Step 1: Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-4-(substituted-phenyl)thiazol-2-amine

  • To a stirring suspension of cyanuric chloride (10 mmol) and potassium carbonate (10 mmol) in methylene chloride, add the corresponding 4-(4-substitutedphenyl)thiazol-2-amine (10 mmol).

  • Stir the reaction mixture at room temperature for 72 hours.

  • Partition the reaction mixture between methylene chloride and 0.1 M HCl.

  • Collect the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate to obtain the product.[11]

Step 2: Synthesis of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine

  • Add excess ammonium hydroxide solution to the product from Step 1 (3 mmol) and potassium carbonate (6 mmol).

  • Heat the reaction mixture under reflux for 72 hours.

  • Partition the mixture between methylene chloride and 0.1 M HCl.

  • Collect, wash, dry, and evaporate the organic layer to obtain the final product. Crystallize from aqueous ethanol for further purification.[11]

Conclusion

This compound and its parent compound, cyanuric chloride, are exceptionally versatile scaffolds in medicinal chemistry. The ability to perform sequential and controlled nucleophilic substitutions allows for the creation of a vast chemical space of bioactive molecules. As demonstrated in this guide, these triazine derivatives have led to the development of potent anticancer agents targeting key signaling pathways like PI3K/Akt/mTOR and the enzyme DHFR. Furthermore, their potential as antiviral and antimicrobial agents continues to be an active area of research. The straightforward and adaptable synthetic protocols, coupled with the significant biological activities of the resulting compounds, ensure that the 1,3,5-triazine core will remain a privileged and highly valuable scaffold in the ongoing quest for new and effective therapeutic agents.

References

The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, herbicidal, and anti-inflammatory properties of 1,3,5-triazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 1,3,5-triazine derivatives are summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable
Biguanide-derived3cSW620 (Colorectal)20-27CisplatinComparable
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--
Pyrazolyl-s-triazine4fMCF-7 (Breast)4.53--
Pyrazolyl-s-triazine5cMCF-7 (Breast)2.29--
Hydrazone-s-triazine11MCF-7 (Breast)1.0--
Hydrazone-s-triazine11HCT-116 (Colon)0.98--
Chiral 1,3,5-triazine13cMCF-7 (Breast)8.04--
Chiral 1,3,5-triazine13cA549 (Lung)12.24--
Mechanisms of Anticancer Action

Certain 1,3,5-triazine derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[1] Compound 1d, for instance, has been identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM.[1] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Triazine 1,3,5-Triazine Inhibitor Triazine->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

EGFR Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Several 1,3,5-triazine derivatives have been developed as potent PI3K and/or mTOR inhibitors. For example, a novel 1,3,5-triazine derivative, compound 6h, has been shown to inhibit both PI3K and mTOR, leading to the induction of apoptosis in cervical cancer cells.[2] Western blot analysis has confirmed that such compounds can reduce the phosphorylation of key downstream effectors like Akt and p70S6K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Triazine_PI3K 1,3,5-Triazine Inhibitor (PI3K) Triazine_PI3K->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Triazine_mTOR 1,3,5-Triazine Inhibitor (mTOR) Triazine_mTOR->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes _4EBP1->CellGrowth Promotes

PI3K/Akt/mTOR Pathway Inhibition by 1,3,5-Triazine Derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,3,5-Triazine derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)
Aminobenzoic acid deriv.10Staphylococcus aureus62.5Ampicillin62.5
Aminobenzoic acid deriv.13Escherichia coli62.5Ampicillin62.5
Aminobenzoic acid deriv.14Escherichia coli62.5Ampicillin62.5
Aminobenzoic acid deriv.16Staphylococcus aureus62.5Ampicillin62.5
Alkylating 2-Chloroethylamine3bStaphylococcus aureus7.81--
Alkylating 2-Chloroethylamine3bCandida albicans15.62--

Antiviral Activity

Several 1,3,5-triazine derivatives have been investigated for their antiviral properties, with notable activity against viruses such as Herpes Simplex Virus type 1 (HSV-1).

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%.

Derivative ClassCompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Trialkoxy-TAZ4bbbHSV-1--256.6
Alkoxy-amino-TAZ7ggpHSV-1--Significant Activity
Alkoxy-amino-TAZ6dppHSV-1--Significant Activity
C3-symmetrical TAZ3d-HHSV-10.98>200>204
C3-symmetrical TAZ4bHSV-11.87479.8256.6

Herbicidal Activity

1,3,5-Triazines, such as atrazine and simazine, are widely known for their herbicidal properties. Their primary mechanism of action is the inhibition of photosynthesis.

Mechanism of Herbicidal Action

Triazine herbicides block the electron transport chain in Photosystem II (PSII) by competing with plastoquinone for binding to the D1 protein. This disruption of electron flow halts ATP and NADPH production, leading to the generation of reactive oxygen species and ultimately, plant death.

Photosynthesis_Inhibition Light Light Energy P680 P680 Light->P680 PSII Photosystem II (PSII) Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Cyt_b6f Cytochrome b6f QB->Cyt_b6f e- Triazine Triazine Herbicide Triazine->QB Blocks Binding Site ElectronTransport Electron Transport Chain

Inhibition of Photosystem II by Triazine Herbicides.
Quantitative Herbicidal Activity Data

CompoundPlant SpeciesActivity MetricValue
AtrazineDoveweedBiomass reduction 50%Requires 79% less than simazine
SimazineDoveweedBiomass reduction 50%-
K-31706Spirodela polyrhizaHerbicidal activity>90% inhibition at 0.4 µM
K-31487Spirodela polyrhizaHerbicidal activity>90% inhibition at 0.4 µM

Anti-inflammatory Activity

Certain 1,3,5-triazine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Anti-inflammatory Activity Data
Derivative ClassCompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
1,3,5-Triazine-4-aminophenylmorpholin-3-oneNHCXP10COX-20.06166
1,3,5-Triazine-4-aminophenylmorpholin-3-oneNHCXP11COX-20.08>125

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,3,5-Triazine Derivatives

A general and versatile method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by adjusting the temperature.

General Procedure for Sequential Substitution of Cyanuric Chloride:

  • First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF, or DCM). Cool the solution to 0-5 °C in an ice bath. Add one equivalent of the first nucleophile (e.g., an amine or alcohol) and one equivalent of a base (e.g., Na2CO3 or DIEA) dropwise while maintaining the temperature. Stir for 2-4 hours.

  • Second Substitution (Room Temperature): To the solution containing the monosubstituted triazine, add one equivalent of the second nucleophile and one equivalent of a base. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Third Substitution (Reflux): Add one equivalent of the third nucleophile and one equivalent of a base to the reaction mixture. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: After completion, the reaction mixture is typically poured into water, and the precipitate is filtered, washed, and purified by recrystallization or column chromatography.

Synthesis_Workflow Start Start: Cyanuric Chloride Step1 Step 1: First Nucleophilic Substitution (0-5 °C) Start->Step1 Mono Monosubstituted Triazine Step1->Mono Step2 Step 2: Second Nucleophilic Substitution (Room Temperature) Mono->Step2 Di Disubstituted Triazine Step2->Di Step3 Step 3: Third Nucleophilic Substitution (Reflux) Di->Step3 Tri Trisubstituted Triazine Step3->Tri Purify Purification (Recrystallization/Chromatography) Tri->Purify End Final Product Purify->End

General Synthesis Workflow for 1,3,5-Triazine Derivatives.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)
  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the 1,3,5-triazine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Plaque Reduction Assay for Antiviral Activity (HSV-1)
  • Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of the 1,3,5-triazine derivative.

  • Incubation: Incubate the plates for 48-72 hours to allow plaque formation.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.

  • EC50 Calculation: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Conclusion

The 1,3,5-triazine scaffold continues to be a highly versatile and fruitful starting point for the development of a wide array of biologically active compounds. The diverse activities, ranging from potent anticancer and antimicrobial effects to herbicidal and anti-inflammatory properties, underscore the importance of this heterocyclic core in medicinal and agricultural chemistry. The ability to readily modify the triazine ring through sequential nucleophilic substitution allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. The ongoing research into novel 1,3,5-triazine derivatives holds significant promise for addressing unmet needs in medicine and agriculture. Further investigations into their mechanisms of action and in vivo efficacy are crucial for translating these promising compounds into clinically and commercially viable products.

References

2,4-Dichloro-1,3,5-triazine as a Crosslinking Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,3,5-triazine (DCT) is a highly reactive, bifunctional crosslinking agent belonging to the s-triazine family of heterocyclic compounds. Derived from its precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, DCT offers a versatile platform for the covalent crosslinking of a wide range of polymers. Its two reactive chlorine atoms can undergo sequential nucleophilic substitution with nucleophiles such as amines (-NH2) and hydroxyl (-OH) groups, which are abundantly present in many biopolymers. This reactivity, controllable by temperature, makes DCT an attractive crosslinker for creating hydrogels and other crosslinked materials for applications in drug delivery, tissue engineering, and bioconjugation.

The triazine core's rigidity can enhance the thermal stability and mechanical properties of the resulting crosslinked materials. Furthermore, the biocompatibility of triazine-based materials is an active area of research, with studies indicating that the cellular response is dependent on the specific polymer and the overall architecture of the crosslinked network. This guide provides an in-depth overview of the core principles of DCT as a crosslinking agent, including its mechanism of action, experimental protocols, and the properties of the resulting materials.

Mechanism of Action

The crosslinking action of this compound is based on a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is susceptible to attack by nucleophiles. The two chlorine atoms on DCT are excellent leaving groups. The crosslinking process typically involves a two-step reaction with polymers containing nucleophilic functional groups like primary amines or hydroxyls.

The reactivity of the chlorine atoms is temperature-dependent. The first substitution reaction can be carried out at lower temperatures (e.g., 0-5 °C), while the second substitution to form the crosslink often requires a higher temperature (e.g., room temperature or slightly elevated). This stepwise reactivity allows for a degree of control over the crosslinking process.

Quantitative Data on Crosslinked Materials

The properties of materials crosslinked with triazine derivatives are highly dependent on the polymer backbone, the concentration of the crosslinking agent, and the reaction conditions. The following tables summarize representative quantitative data for hydrogels crosslinked with various agents, providing a comparative context for what can be expected with DCT.

Table 1: Mechanical Properties of Crosslinked Hydrogels

PolymerCrosslinking AgentConcentration of CrosslinkerStorage Modulus (G') (kPa)Tensile Strength (MPa)Reference
Hyaluronic Acid1,4-Butanediol diglycidyl ether (BDDE)Varied--[1]
Poly(acrylic acid)N,N'-methylenebis(acrylamide)0.5 - 2.0 mol%--[2]
Elastin-like peptidesDendritic and linear ELPsNot specified--[3]
Sodium Alginate/PolyacrylamideFe3+1:25 (Fe3+:COOH)-3.31[4]
Methacrylic acid/N,N-dimethylacrylamideHydrogen bondsVaried100 - 10,000-[5]
Binary peptide mixtureSelf-assembly5 - 85 mMup to 100-[6]

Table 2: Swelling and Degradation Properties of Crosslinked Hydrogels

PolymerCrosslinking AgentSwelling Ratio (%)Degradation TimeDegradation ConditionsReference
Hyaluronic AcidGenipin~5000~28 days (56-68% remaining)PBS at 37 °C[7]
Hyaluronic Acid1,4-Butanediol diglycidyl ether (BDDE)20 - 35> 24 hoursHyaluronidase[1]
AlginateCalcium ionsVaried~3 weeks (50% of initial elastic modulus)Ca2+-free PBS[8]
Poly(N-isopropylacrylamide)Diallyl succinate-Biodegradable (ester linkages)Not specified[9]
Disulfide cross-linked microgelsN,N'-bis(acryloyl)cystamine~970 (volume ratio)Minutes to hoursGlutathione (0.06 to 91.8 mM)[10]
Low viscous chitosan/poly(vinyl alcohol)GlutaraldehydeDecreased with increased crosslinkingNot specifiedpH 1.2, 5.5, 7.5[11]

Experimental Protocols

Protocol 1: Synthesis of a 2,4-dichloro-6-substituted-s-triazine (DCT derivative)

This protocol is adapted from the synthesis of a monosubstituted triazine derivative and serves as a precursor to using DCT as a crosslinker.[12]

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., an amine or alcohol-containing molecule)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve TCT (1 equivalent) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

  • Add the nucleophile (1 equivalent) to the stirring solution.

  • Add DIEA (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), dilute the reaction mixture with DCM.

  • Wash the organic layer several times with water to remove DIEA salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-substituted-s-triazine.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: General Procedure for Crosslinking a Polymer with a DCT Derivative to Form a Hydrogel

This is a generalized protocol for using a DCT derivative to crosslink a polymer containing primary amine or hydroxyl groups. The specific conditions will need to be optimized for the particular polymer and desired hydrogel properties.

Materials:

  • Polymer with amine or hydroxyl groups (e.g., chitosan, gelatin, polyvinyl alcohol)

  • DCT derivative (synthesized as in Protocol 1 or a commercially available DCT)

  • Suitable solvent for the polymer (e.g., dilute acetic acid for chitosan, water for gelatin or PVA)

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Dissolve the polymer in the appropriate solvent to form a solution of the desired concentration.

  • In a separate container, dissolve the DCT derivative in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) if it is not soluble in the polymer's solvent.

  • Slowly add the DCT derivative solution to the polymer solution with vigorous stirring.

  • Add a base to the mixture to neutralize the HCl that will be generated during the crosslinking reaction. The amount of base should be stoichiometric to the amount of DCT.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37-50 °C) for several hours to overnight, or until a gel is formed.

  • Once the hydrogel has formed, it can be purified by dialysis against deionized water for several days to remove unreacted crosslinker and other small molecules.

  • The purified hydrogel can then be lyophilized for storage or used directly for further experiments.

Signaling Pathways and Cellular Response

The interaction of cells with biomaterials is a critical aspect of their application in drug delivery and tissue engineering. The surface chemistry and topography of a material can influence cell adhesion, proliferation, and differentiation through various signaling pathways. While research specifically on DCT-crosslinked materials is emerging, studies on triazine derivatives and triazine-based materials have implicated their involvement in several key signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Several studies have reported that certain triazine derivatives can act as inhibitors of PI3K and/or mTOR.[12][13][14][15] This inhibitory activity suggests that materials crosslinked with DCT could potentially modulate this pathway, which could be advantageous in applications such as cancer therapy where this pathway is often dysregulated.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazine Triazine Derivative (e.g., from DCT crosslinker) Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and potential inhibition by triazine derivatives.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to various diseases, including cancer. Some novel triazine derivatives have been shown to activate the Wnt/β-catenin pathway, suggesting a potential neuroprotective role in models of Alzheimer's disease.[16] This indicates that DCT-crosslinked materials could have applications in regenerative medicine by modulating this pathway.

Wnt_BetaCatenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation BetaCatenin_nucleus β-catenin (nucleus) GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Triazine Triazine Derivative Triazine->DestructionComplex Modulation? BetaCatenin_nucleus->TCF_LEF

Wnt/β-catenin signaling pathway and potential modulation by triazine derivatives.

Experimental Workflow

The development and characterization of a DCT-crosslinked material for a biological application typically follows a structured workflow.

Experimental_Workflow PolymerSelection Polymer Selection (e.g., Chitosan, Gelatin) HydrogelFormation Hydrogel Formation (Crosslinking Reaction) PolymerSelection->HydrogelFormation CrosslinkerSynthesis DCT Derivative Synthesis (if required) CrosslinkerSynthesis->HydrogelFormation Purification Purification (e.g., Dialysis) HydrogelFormation->Purification Characterization Physicochemical Characterization (FTIR, SEM, Rheology, Swelling) Purification->Characterization DrugLoading Drug Loading (for drug delivery) Characterization->DrugLoading InVitroStudies In Vitro Studies (Drug Release, Cytotoxicity, Cell Culture) Characterization->InVitroStudies DrugLoading->InVitroStudies InVivoStudies In Vivo Studies (Animal Models) InVitroStudies->InVivoStudies

A typical experimental workflow for developing DCT-crosslinked hydrogels.

Conclusion

This compound is a valuable and versatile crosslinking agent with significant potential in the development of advanced biomaterials. Its controlled reactivity allows for the formation of stable, crosslinked networks from a variety of polymers. The resulting materials, particularly hydrogels, exhibit tunable mechanical, swelling, and degradation properties, making them suitable for a range of applications in drug delivery and tissue engineering. Further research into the specific interactions of DCT-crosslinked materials with cellular signaling pathways will continue to expand their utility and drive the design of next-generation biomaterials. The provided protocols and data serve as a foundational guide for researchers and professionals entering this exciting field.

References

The Synthesis of Herbicides: A Technical Guide on the Role of 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The s-triazine herbicides, a cornerstone of modern agriculture, have a rich history of development dating back to the 1950s. Central to the synthesis of many of these vital compounds is the versatile chemical intermediate, 2,4-dichloro-1,3,5-triazine, or its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This technical guide delves into the synthesis of prominent triazine herbicides, providing detailed experimental protocols, quantitative data, and a look into their mechanism of action.

The Synthetic Pathway: Sequential Nucleophilic Substitution

The industrial production of most s-triazine herbicides commences with cyanuric chloride. The chlorine atoms on the triazine ring are displaced sequentially through nucleophilic substitution with various amines.[1] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise synthesis. This differential reactivity is primarily managed by controlling the reaction temperature. The first chlorine atom is typically substituted at a low temperature, around 0-5°C. The second substitution requires a higher temperature, often at room temperature or slightly above, and the final chlorine atom, if necessary, is substituted at an elevated temperature.[2]

This controlled reactivity allows for the synthesis of a wide array of herbicides with varying substituents, which in turn dictates their specific herbicidal activity and crop selectivity.

Key Triazine Herbicides from Dichlorotriazine Intermediates

Several commercially significant herbicides are synthesized using dichlorotriazine intermediates. The general workflow involves the initial reaction of cyanuric chloride with one equivalent of an amine to produce a 2,4-dichloro-6-(substituted)-1,3,5-triazine, which then serves as the primary building block for further synthesis.

Atrazine

Atrazine is one of the most widely used herbicides for the control of broadleaf and grassy weeds in crops such as corn and sorghum.[3] Its synthesis involves the sequential reaction of cyanuric chloride with isopropylamine and then ethylamine.[3]

Simazine

Simazine is another important triazine herbicide used to control broadleaf weeds and annual grasses in a variety of crops.[1] Its synthesis is achieved by reacting cyanuric chloride with two equivalents of ethylamine.[4]

Propazine

Propazine is utilized for weed control primarily in sorghum.[5] Its synthesis involves the reaction of cyanuric chloride with two equivalents of isopropylamine.[5]

Quantitative Data on Herbicide Synthesis

The efficiency of herbicide synthesis is a critical factor in industrial production. The following table summarizes key quantitative data for the synthesis of atrazine and simazine.

HerbicideStarting MaterialReactantsSolventTemperatureReaction TimeYieldReference
AtrazineCyanuric Chloride1. Isopropylamine 2. EthylamineTolueneStep 1: <20°CStep 2: <45°CStep 1: 80-120 minStep 2: 60-90 min94.3%[6]
SimazineCyanuric ChlorideEthylamineWater0-70°C2 hours>90%[4][7]

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of Atrazine and Simazine.

Synthesis of Atrazine

This protocol is based on an industrial synthesis process and can be adapted for laboratory scale.[8][9]

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Ethylamine

  • Toluene

  • Sodium hydroxide solution (24-30%)

  • Water or Ethanol (as a hydroxyl-containing compound to be mixed with isopropylamine)

  • Cooling bath (e.g., ice-salt)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Preparation of Isopropylamine Solution: Prepare a mixed solution of isopropylamine and a hydroxyl-containing compound (e.g., water or ethanol) in a 1:1 to 1:3 ratio.[8]

  • First Substitution:

    • Charge the reaction vessel with toluene and cool it to 8-12°C.

    • Rapidly add cyanuric chloride to the cooled toluene with stirring and continue to stir for 10-15 minutes.[8]

    • Cool the mixture to -3 to 0°C.

    • Evenly add the prepared isopropylamine solution to the reaction vessel over a period of 80-120 minutes, ensuring the temperature is maintained below 20°C.[8]

    • Add a 24-30% sodium hydroxide solution to neutralize the HCl formed and stir for 20 minutes, keeping the temperature below 30°C.[8]

  • Second Substitution:

    • Evenly add ethylamine to the reaction mixture over 60-90 minutes, maintaining the temperature below 45°C.[8]

    • Add a second portion of 24-30% sodium hydroxide solution and stir for 10 minutes, allowing the temperature to rise to 50-70°C to complete the reaction.[8]

  • Work-up:

    • The organic layer containing atrazine is separated.

    • The solvent is removed by distillation to yield the final product.

Synthesis of Simazine

This protocol is based on a general method for simazine synthesis.[4]

Materials:

  • Cyanuric chloride

  • Ethylamine (concentrated aqueous solution)

  • Acid acceptor (e.g., sodium hydroxide)

  • Water or an organic solvent (e.g., trichloroethylene)

  • Reaction vessel with stirring and temperature control

  • Cooling bath

Procedure:

  • Reaction Setup:

    • If using water as the solvent, cool the reaction vessel containing water to approximately 0°C.

    • If using an organic solvent like trichloroethylene, maintain the temperature between 30°C and 50°C.[4]

  • Reaction:

    • Add cyanuric chloride to the solvent.

    • Slowly add two equivalents of a concentrated aqueous solution of ethylamine in the presence of an acid acceptor. The reaction is highly exothermic and the temperature should be carefully controlled, especially when using water as a solvent (below 10°C).[8]

  • Reaction Completion:

    • After the addition of ethylamine, if using a water-based medium, the mixture is typically heated to around 70°C for 2 hours to ensure the reaction goes to completion.[4]

  • Work-up:

    • The simazine product, which is sparingly soluble in water, will precipitate out.

    • The precipitate is filtered, washed with water, and dried to yield the final product.

Visualizing the Synthesis and Mechanism of Action

To better understand the chemical processes and biological impact of these herbicides, the following diagrams illustrate the synthetic workflow and the mechanism of action.

G General Synthesis of Triazine Herbicides cluster_start Starting Material cluster_intermediate Dichlorotriazine Intermediate cluster_products Final Herbicide Products Cyanuric Chloride Cyanuric Chloride This compound Derivative This compound Derivative Cyanuric Chloride->this compound Derivative + Amine 1 (e.g., Isopropylamine for Atrazine) Simazine Simazine Cyanuric Chloride->Simazine + 2x Ethylamine Propazine Propazine Cyanuric Chloride->Propazine + 2x Isopropylamine Atrazine Atrazine This compound Derivative->Atrazine + Amine 2 (Ethylamine) G Mechanism of Action of Triazine Herbicides cluster_photosynthesis Photosystem II (PSII) in Chloroplast D1 Protein D1 Protein Electron Transport Chain Electron Transport Chain D1 Protein->Electron Transport Chain Blocks electron flow Plastoquinone (PQ) Plastoquinone (PQ) Plastoquinone (PQ)->D1 Protein Binding site competition Photosynthesis Inhibition Photosynthesis Inhibition Electron Transport Chain->Photosynthesis Inhibition Leads to Triazine Herbicide Triazine Herbicide Triazine Herbicide->D1 Protein Binds to

References

Safety and handling of 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and hazard information for this compound. The information is intended to equip laboratory personnel with the knowledge required to work with this chemical safely and effectively.

Chemical and Physical Properties

This compound is a chlorinated derivative of 1,3,5-triazine.[1] Understanding its fundamental properties is crucial for safe handling.

PropertyValueReference(s)
CAS Number 2831-66-5[2][3]
Molecular Formula C₃HCl₂N₃[2][3]
Molar Mass 149.96 g/mol [2]
Appearance White to almost white powder or crystals[1]
Density (Predicted) 1.612 ± 0.06 g/cm³[3]
Melting Point 54.0 - 58.0 °C
Boiling Point 102 °C / 75 mmHg[3]
Synonyms Dichloro-s-triazine[2]

Hazard Identification and Classification

This compound is classified as hazardous and requires careful handling to avoid exposure.[2][4] The primary hazards are associated with its corrosive and irritant nature.[2][5]

Hazard ClassGHS CodeDescriptionReference(s)
Acute Toxicity, Oral H302Harmful if swallowed[2][6]
Acute Toxicity, Dermal H312Harmful in contact with skin[2]
Acute Toxicity, Inhalation H332Harmful if inhaled[2]
Skin Corrosion/Irritation H315Causes skin irritation[2][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation[2]
Skin Sensitization H317May cause an allergic skin reaction[2]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[2][6]

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent personal contact.[4][7]

ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionReference(s)
Routine Laboratory Use Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene), standard lab coat.Not generally required when handled in a certified chemical fume hood.[7]
Handling Outside Fume Hood Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves, lab coat. An apron is recommended if splashing is a risk.A NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an organic vapor cartridge.[7]
General Handling Practices
  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers securely sealed when not in use to prevent moisture contact.[4]

  • Avoid physical damage to containers.[4]

  • Use good occupational work practices and observe all manufacturer storage and handling recommendations.[4]

G Diagram 1: Standard Laboratory Handling Workflow prep 1. Preparation - Review SDS - Don PPE - Verify Fume Hood Operation weigh 2. Weighing - Handle in fume hood - Use appropriate respiratory protection if outside hood prep->weigh reaction 3. Reaction/Use - Maintain ventilation - Keep container sealed when not in use weigh->reaction cleanup 4. Post-Handling Cleanup - Decontaminate surfaces - Remove PPE correctly reaction->cleanup waste 5. Waste Disposal - Segregate as halogenated organic waste - Use labeled, sealed container cleanup->waste

Caption: Diagram 1: Standard Laboratory Handling Workflow

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Remove the individual from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. Seek immediate medical attention.[4][9]
Skin Contact Immediately flush the skin and hair with running water and soap if available. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[4][9]
Eye Contact Immediately rinse the eyes with fresh, running water for at least 15 minutes. Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and then provide water to drink slowly. Observe the patient carefully and seek immediate medical advice.[4][10]
Spill Response Protocol
  • Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use dry clean-up procedures (e.g., sweeping or vacuuming) to prevent dust generation. Place the spilled material into a suitable, labeled container for waste disposal.[4]

  • Major Spills: Evacuate the area and move upwind.[4] Alert the fire brigade or emergency response team, informing them of the hazard's location and nature.[4] Only trained personnel wearing full protective clothing, including breathing apparatus, should handle the cleanup. Contain the spill using sand, earth, or vermiculite and prevent it from entering drains or water courses.[4]

G Diagram 2: Emergency Response Workflow event Emergency Event (Spill or Exposure) is_spill Spill? event->is_spill is_major Major Spill? is_spill->is_major Yes is_exposure Personal Exposure? is_spill->is_exposure No spill_minor Minor Spill Protocol: - Restrict Area - Use Spill Kit - Dry Cleanup is_major->spill_minor No spill_major Major Spill Protocol: - Evacuate Area - Alert Emergency Services - Contain Spill is_major->spill_major Yes first_aid Administer First Aid (See Table 4) is_exposure->first_aid Yes medical Seek Medical Attention first_aid->medical

Caption: Diagram 2: Emergency Response Workflow

Reactivity and Disposal

  • Chemical Stability and Reactivity: The compound is unstable in the presence of incompatible materials and may react with moisture.[4] It is incompatible with strong oxidizing agents, strong acids, alcohols, and amines.[8][11] Hazardous decomposition products from fire include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

  • Waste Disposal Protocol: Dispose of this compound as halogenated organic waste.[7] Use a designated, leak-proof, and clearly labeled hazardous waste container made of high-density polyethylene (HDPE).[7] Empty containers should be triple-rinsed with a suitable solvent like acetone or ethanol, with the rinsate collected in the hazardous waste container.[7]

Experimental Protocol Example: Handling in a Synthetic Chemistry Context

This protocol outlines a general procedure for using this compound as a reagent in a nucleophilic substitution reaction, adapted from procedures for the related compound, 2,4,6-trichloro-1,3,5-triazine.[12][13]

Objective: To safely handle this compound during a laboratory-scale chemical synthesis.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetone)

  • Base (e.g., N,N-diisopropylethylamine - DIEA)

  • Nucleophile

  • Three-necked round-bottom flask

  • Mechanical stirrer, static nitrogen inlet, addition funnel

  • Ice bath

Methodology:

  • System Preparation: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer and a static nitrogen inlet in a chemical fume hood.[12]

  • Reagent Charging: Charge the flask with the calculated amount of this compound and the anhydrous solvent (e.g., DCM).[13]

  • Inert Atmosphere and Cooling: Purge the flask with nitrogen to establish an inert atmosphere. Place the flask in an ice bath and stir the resulting solution, allowing it to cool to 0 °C.[12][13]

  • Nucleophile Addition: In a separate flask, prepare a solution of the nucleophile and the base (e.g., DIEA) in the same anhydrous solvent.[13]

  • Controlled Reaction: Using an addition funnel, add the nucleophile/base solution dropwise to the cooled, stirring triazine solution. Maintain the internal temperature at or below the target reaction temperature (e.g., 2-5 °C) throughout the addition.[12]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[13]

  • Workup: Upon completion, proceed with the appropriate aqueous workup to quench the reaction and remove salts. For example, dilute the reaction mixture with DCM and wash several times with water.[13]

  • Cleanup: Decontaminate all glassware and equipment. Dispose of all chemical waste according to the protocol outlined in Section 5.

G Diagram 3: Synthetic Reaction Workflow start Start: Assemble Glassware in Fume Hood charge Charge Flask with This compound and Anhydrous Solvent start->charge cool Purge with N2 and Cool to 0°C charge->cool add Add Nucleophile Solution Dropwise at 0°C cool->add prepare_nuc Prepare Solution of Nucleophile and Base prepare_nuc->add monitor Monitor Reaction by TLC add->monitor monitor->add Incomplete workup Aqueous Workup (e.g., Wash with Water) monitor->workup Complete end End: Product Isolation & Waste Disposal workup->end

Caption: Diagram 3: Synthetic Reaction Workflow

References

Methodological & Application

Application Notes and Protocols for the Reaction of 2,4-Dichloro-1,3,5-triazine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 2,4-dichloro-1,3,5-triazine and its analogs with primary amines. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The sequential and temperature-controlled nucleophilic aromatic substitution (SNAr) of chloro-substituted triazines allows for the precise and controlled synthesis of diverse compound libraries, making them valuable building blocks in drug discovery and development.[1][2]

The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, which allows for selective substitution.[3] Generally, the first chlorine atom can be substituted at low temperatures (around 0-5 °C), the second at room temperature (approximately 20-30 °C), and the third at higher temperatures (above 80 °C).[3]

Reaction Mechanism and Workflow

The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is susceptible to attack by the nucleophilic amine. The reaction is typically facilitated by a base to scavenge the liberated hydrochloric acid.[1]

Diagram of the General SNAr Mechanism

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination DCT This compound Intermediate Meisenheimer Complex (Intermediate) DCT->Intermediate Amine R-NH₂ (Primary Amine) Amine->Intermediate Intermediate2 Meisenheimer Complex (Intermediate) Product Monosubstituted Triazine Intermediate2->Product HCl HCl Intermediate2->HCl

Caption: Generalized SNAr mechanism for the reaction.

A typical experimental workflow involves the sequential addition of reagents under controlled temperature conditions, followed by workup and purification.

Diagram of a Typical Experimental Workflow

experimental_workflow start Start dissolve_dct Dissolve this compound in an appropriate solvent start->dissolve_dct cool Cool the solution (e.g., 0°C) dissolve_dct->cool add_amine_base Add primary amine and a base cool->add_amine_base react Stir at a controlled temperature add_amine_base->react monitor Monitor reaction progress (e.g., TLC, LC-MS) react->monitor workup Aqueous workup to remove salts and excess reagents monitor->workup purify Purify the product (e.g., recrystallization, column chromatography) workup->purify characterize Characterize the final product (e.g., NMR, MS) purify->characterize end End characterize->end

Caption: Typical experimental workflow for amine substitution.

Summary of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of amino-triazine derivatives based on published data.

Triazine Derivative Primary Amine Solvent Base Temperature (°C) Time Yield (%) Reference
2,4-Dichloro-6-substituted-s-triazineButan-2-amineDichloromethane (DCM)DIEA030 minNot specified[4]
2-Chloro-4,6-diamino-1,3,5-triazinesVarious amines1,4-Dioxane or 1,2-DichloroethaneExcess amineRefluxNot specified50-89[2]
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivativesα-Amino acids1,4-Dioxane/Water (1:1)Triethylamine (Et₃N)Room TemperatureOvernightNot specified[5]
2,4-dichloro-6-amino-1,3,5-triazineAmmonia1,2-DichloroethaneAmmonium Hydroxide3-426 hours96[3]
Monosubstituted dichloro-s-triazinePrimary amine on resinNot specifiedNot specifiedNot specifiedNot specifiedHigh purity[6]
2-Chloro-4-alkoxy-6-amino-1,3,5-triazinesVarious aminesTetrahydrofuran (THF)Not specifiedRefluxNot specified10 (for hindered amines)[2]

Experimental Protocols

This protocol is adapted for the selective monosubstitution of TCT at low temperatures.[4]

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Primary amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.0 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve TCT (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.

  • To the stirring solution, add the primary amine (1.0 eq).

  • Add DIEA (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.[4]

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

This protocol is suitable for the reaction of a less reactive dichlorotriazine derivative with amino acids in an aqueous-organic solvent mixture.[5]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq)

  • α-Amino acid (1.0 eq)

  • Triethylamine (Et₃N) (3.0 eq total)

  • 1,4-Dioxane

  • Deionized water

  • 1N HCl

Procedure:

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) and triethylamine (1.5 eq) in dioxane.

  • Stir the mixture at room temperature until a white suspension of the triethylammonium chloride salt is formed.[5]

  • In a separate flask, dissolve the α-amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of dioxane and water.

  • Add the amino acid solution to the triazine suspension, which should result in a clear mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Neutralize the mixture with 1N HCl to precipitate the product.

  • Collect the white solid by filtration and dry.

This protocol offers a "green chemistry" approach with reduced reaction times.[7]

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq)

  • Primary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vial, combine 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq), the primary amine (1.2 eq), and DIEA (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 10-30 minutes).[7]

  • After cooling, work up the reaction as described in Protocol 1 (steps 6-8).

Factors Influencing Reactivity and Selectivity

  • Temperature: As a general rule, lower temperatures favor monosubstitution, while higher temperatures are required for subsequent substitutions.[6][8] This is due to the deactivating effect of the first substituent on the triazine ring.

  • Nucleophilicity of the Amine: More nucleophilic amines react faster and may allow for lower reaction temperatures.[8] Steric hindrance around the amino group can significantly decrease the reaction rate.[8]

  • Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products. Aprotic solvents like DCM, THF, and acetonitrile are commonly used.[9] For reactions with water-soluble amines like amino acids, a mixture of an organic solvent and water is often employed.[5]

  • Base: A non-nucleophilic organic base like DIEA or triethylamine is frequently used to neutralize the HCl produced.[4][5] Inorganic bases such as NaHCO₃ or K₂CO₃ can also be utilized, particularly in cases where an organic base might interfere with the reaction.[4]

Troubleshooting

  • Low Yield:

    • Ensure the amine is sufficiently nucleophilic.

    • Increase the reaction temperature or time.

    • Check for the decomposition of starting materials.

    • Ensure the base is effectively scavenging HCl.

  • Formation of Disubstituted Product:

    • Lower the reaction temperature.

    • Use a stoichiometric amount of the primary amine.

    • Slowly add the amine to the triazine solution.

  • No Reaction:

    • Increase the temperature.

    • Consider using a more polar solvent to improve solubility and reaction rate.

    • Use a stronger, less sterically hindered amine if possible.

By carefully controlling these parameters, researchers can achieve the desired substitution pattern on the this compound core, enabling the synthesis of a wide array of functionalized molecules for various applications in drug development and materials science.

References

Application Notes and Protocols for Peptide Coupling Using 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,3,5-triazine (CDT), a derivative of cyanuric chloride, is a cost-effective and efficient coupling reagent for the formation of amide bonds, a critical step in peptide synthesis. Its utility lies in the activation of carboxylic acids, facilitating their reaction with amines to form peptides. Triazine-based coupling reagents are known for their high reactivity, which can lead to high yields and low levels of racemization, particularly when appropriate bases and solvents are employed.[1] The byproducts of the reaction are typically triazine derivatives that can often be easily removed by filtration or washing with dilute acid, simplifying the purification process. This document provides detailed protocols and application notes for utilizing this compound in peptide coupling reactions.

Mechanism of Action

The peptide coupling reaction mediated by this compound proceeds through the activation of a carboxylic acid. In the presence of a tertiary amine base, such as N-methylmorpholine (NMM), the carboxylate anion attacks the electron-deficient triazine ring, displacing one of the chlorine atoms to form a highly reactive O-acyltriazine intermediate. This activated "superactive ester" is then susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide, leading to the formation of the desired peptide bond and the release of a dichlorohydroxytriazine byproduct.[2]

PeptideCouplingMechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Reactive O-Acyltriazine Intermediate CarboxylicAcid->ActivatedEster + CDT + Base CDT This compound (CDT) CDT->ActivatedEster Base Base (e.g., NMM) Base->ActivatedEster Peptide Dipeptide (R-CO-NH-R') ActivatedEster->Peptide + Amine Byproduct Dichlorohydroxytriazine Byproduct ActivatedEster->Byproduct Amine Amino Acid/Peptide (H2N-R') Amine->Peptide

Caption: Mechanism of peptide bond formation using this compound.

Quantitative Data Summary

The following table summarizes the yields and purities of amides formed using a fluorous-tagged this compound derivative, which demonstrates the general efficacy of this class of coupling reagents. The reactions were conducted in parallel with a variety of carboxylic acids and amines.

Carboxylic AcidAmineYield (%)Purity (%)
p-Bromobenzoic acidp-Methylbenzylamine85>95
p-Bromobenzoic acidN-Methylcyclohexylamine75>95
p-Bromobenzoic acidMorpholine89>95
p-Bromobenzoic acidAniline6894
Phenylacetic acidp-Methylbenzylamine82>95
Phenylacetic acidN-Methylcyclohexylamine7093
Phenylacetic acidMorpholine88>95
Phenylacetic acidAniline6591
Isobutyric acidp-Methylbenzylamine78>95
Isobutyric acidN-Methylcyclohexylamine6590
Isobutyric acidMorpholine81>95
Isobutyric acidAniline5588
Cbz-Aib-OHp-Methylbenzylamine72>95
Cbz-Aib-OHN-Methylcyclohexylamine693
Cbz-Aib-OHMorpholine75>95
Cbz-Aib-OHAniline4585
Acetic acidp-Methylbenzylamine80>95
Acetic acidN-Methylcyclohexylamine6892
Acetic acidMorpholine83>95
Acetic acidAniline5889

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis

This protocol is adapted from the general procedure for amide formation using cyanuric chloride and triethylamine.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • This compound (CDT)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous acetone or other suitable aprotic solvent (e.g., THF, DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and this compound (0.5 equivalents) in anhydrous acetone.

  • To this solution, add N-methylmorpholine (1 equivalent) dropwise at room temperature with stirring.

  • Stir the reaction mixture for 1-3 hours at room temperature to ensure the formation of the activated ester. The formation of a precipitate (NMM hydrochloride) may be observed.

  • In a separate flask, prepare a suspension of the amino acid ester hydrochloride (1 equivalent) in anhydrous acetone.

  • Add N-methylmorpholine (1 equivalent) to the amino acid ester suspension to neutralize the hydrochloride salt.

  • Add the neutralized amino acid ester solution to the activated ester mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off any precipitated triazine byproducts.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Solution-Phase Peptide Synthesis

PeptideSynthesisWorkflow Start Start Activation Activation of N-protected Amino Acid with CDT and Base Start->Activation Neutralization Neutralization of Amino Acid Ester HCl with Base Start->Neutralization Coupling Coupling Reaction Activation->Coupling Neutralization->Coupling Workup Work-up: Filtration, Extraction, Washing Coupling->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End End Characterization->End

Caption: General workflow for solution-phase peptide synthesis using CDT.

Application Notes

  • Choice of Base: Tertiary amines such as N-methylmorpholine (NMM) or triethylamine (TEA) are commonly used. NMM is often preferred as it is a weaker base than TEA, which can help to minimize racemization.[3] The basicity and steric hindrance of the base can significantly influence the extent of racemization.[3]

  • Solvent Selection: Aprotic solvents like acetone, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are suitable for the coupling reaction. The choice of solvent can affect the solubility of the reactants and byproducts, as well as the reaction rate and the level of racemization.

  • Stoichiometry: Typically, a slight excess of the activated amino acid is used to drive the coupling reaction to completion. The ratio of CDT to the carboxylic acid is generally 0.5:1, as one molecule of CDT has two reactive chlorine atoms.

  • Racemization: While triazine-based reagents generally exhibit low levels of racemization, it is a critical parameter to monitor, especially when coupling peptide fragments or sterically hindered amino acids.[1] The extent of racemization can be influenced by the choice of base, solvent, and reaction temperature.[4] Less polar solvents are often recommended to minimize racemization during peptide fragment coupling.

  • Work-up and Purification: The dichlorohydroxytriazine byproduct is often insoluble in common organic solvents and can be removed by filtration.[5] Any remaining soluble byproducts and excess reagents can typically be removed by standard aqueous work-up procedures.

Conclusion

This compound is a versatile and economical reagent for peptide bond formation. The straightforward reaction conditions, high yields, and generally low levels of racemization make it a valuable tool for researchers and professionals in peptide synthesis and drug development. Careful optimization of the reaction parameters, including the choice of base and solvent, is crucial for achieving the best results in terms of yield, purity, and stereochemical integrity of the final peptide product.

References

Application Notes and Protocols for the Synthesis of Amino Acid Derivatives Using Dichlorotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of amino acid derivatives using dichlorotriazine linkers. The methodologies described herein are crucial for applications in medicinal chemistry, particularly in the development of novel therapeutic agents such as enzyme inhibitors and other bioactive molecules.

Introduction

Dichlorotriazines are versatile reagents in organic synthesis, serving as trifunctional linkers that can react sequentially with various nucleophiles. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. This property makes them ideal for conjugating with amino acids to create a diverse library of derivatives. The resulting triazinyl-amino acid conjugates have shown significant potential in drug discovery, for instance, as monoamine oxidase (MAO) inhibitors.[1][2][3]

The general reaction involves the nucleophilic substitution of one or both chlorine atoms of a dichlorotriazine derivative with the amino group of an amino acid. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Core Synthesis Workflow

The synthesis of amino acid derivatives using dichlorotriazine typically follows a two-step nucleophilic substitution pattern. The first substitution of a chlorine atom on the cyanuric chloride core can be achieved with an amine or an alcohol at low temperatures (0 °C). The subsequent substitution with an amino acid is then carried out at room temperature or with gentle heating.

SynthesisWorkflow cluster_step1 Step 1: First Nucleophilic Substitution cluster_step2 Step 2: Second Nucleophilic Substitution (Amino Acid Conjugation) cluster_purification Step 3: Purification CyanuricChloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) DichlorotriazineDerivative 2,4-Dichloro-6-(R1)-1,3,5-triazine CyanuricChloride->DichlorotriazineDerivative  0 °C, Base (e.g., NaHCO3) Nucleophile1 First Nucleophile (R1-NH2) e.g., Piperidine, Morpholine Nucleophile1->DichlorotriazineDerivative AminoAcid Amino Acid (R2-CH(NH2)-COOH) FinalProduct N-(4-Chloro-6-(R1)-1,3,5-triazin-2-yl)-Amino Acid Derivative DichlorotriazineDerivative->FinalProduct  Room Temp, Base (e.g., Et3N) AminoAcid->FinalProduct Purification Purification (Filtration, Recrystallization, or Chromatography) FinalProduct->Purification

Caption: General workflow for the synthesis of amino acid derivatives using dichlorotriazine.

Experimental Protocols

Protocol 1: Synthesis of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol details the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various α-amino acids.[4]

Materials:

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine

  • α-Amino acid (e.g., Glycine, Alanine, Valine)

  • Triethylamine (Et3N)

  • 1,4-Dioxane

  • Water

  • 1N HCl or 5% Citric Acid for neutralization

Procedure:

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Add triethylamine (1.5 eq) and stir the mixture at room temperature until a white suspension of the triethylammonium salt forms.

  • In a separate flask, dissolve the α-amino acid (1.0 eq) and triethylamine (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add the amino acid solution to the suspension of the triethylammonium salt. The mixture should become clear.

  • Stir the reaction mixture overnight at room temperature.

  • Neutralize the reaction mixture with 1N HCl or 5% citric acid.

  • The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the crude product with water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Protocol 2: Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol describes a sequential reaction starting from cyanuric chloride to synthesize N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.[6]

Materials:

  • Cyanuric chloride

  • Morpholine

  • Sodium carbonate

  • α-Amino acid

  • Triethylamine (Et3N)

  • 1,4-Dioxane

  • Water

  • 1N HCl or 5% Citric Acid

Procedure:

Step A: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine

  • React cyanuric chloride with one equivalent of morpholine in the presence of sodium carbonate as an acid scavenger at 0-5 °C.

Step B: Reaction with Amino Acid

  • Dissolve 2,4-dichloro-6-morpholino-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Add triethylamine (1.5 eq) and stir at room temperature to form a suspension.

  • In a separate flask, dissolve the α-amino acid (1.2 eq) and triethylamine (1.5 eq) in water.

  • Add the amino acid solution to the triazine suspension.

  • Stir the reaction mixture overnight at room temperature.[6]

Step C: Final Substitution and Work-up

  • To the reaction mixture from Step B, add an excess of morpholine and triethylamine.

  • Heat the mixture to 75-80 °C and stir for 5 hours.

  • Cool the reaction mixture and neutralize with 1N HCl or 5% citric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Purify the product by recrystallization.

Quantitative Data Summary

The following tables summarize the yields and melting points of various amino acid derivatives synthesized using dichlorotriazine linkers.

Table 1: N-(4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

Amino AcidProductYield (%)Melting Point (°C)
Glycine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid60.0164-166
Alanine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid66.698-102
Valine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid61.4146-188

Table 2: N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives [6]

Amino AcidProductYield (%)Melting Point (°C)
Leucine2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid62.7120-122

Table 3: 4-((4-Chloro-6-substituted-1,3,5-triazin-2-yl)amino)benzoic Acid Derivatives [7]

Substituted AmineProductYield (%)Melting Point (°C)
Diethylamine4-((4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)benzoic acid90.6220-222 (dec.)
Piperidine4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid90.3284-287 (dec.)

Table 4: (4-((Substituted-phenyl)amino)-6-(substituted)-1,3,5-triazin-2-yl)glycine Derivatives [8]

Phenylamino SubstituentSecond SubstituentYield (%) (Method A/B/C)Melting Point (°C)
4-ChlorophenylPiperidin-1-yl88 / 91 / 92260-262
4-MethoxyphenylPiperidin-1-yl87 / 90 / 90261-263
4-ChlorophenylPyrrolidin-1-yl86 / 92 / 91262-264
4-MethoxyphenylPyrrolidin-1-yl86 / 90 / 93270-272

Application in Drug Development: Monoamine Oxidase (MAO) Inhibition

Derivatives of 1,3,5-triazine conjugated with amino acids have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2] The triazine scaffold allows for the introduction of various substituents that can modulate the inhibitory activity and selectivity towards the two MAO isoforms.

MAO_Inhibition MAO_A MAO-A Depression Depression (Potential Therapeutic Target) MAO_A->Depression MAO_B MAO-B Parkinsons Parkinson's Disease (Potential Therapeutic Target) MAO_B->Parkinsons TriazineDerivative Triazinyl-Amino Acid Derivative TriazineDerivative->MAO_A Inhibition TriazineDerivative->MAO_B Inhibition

Caption: Inhibition of MAO-A and MAO-B by triazinyl-amino acid derivatives.

Purification and Characterization

Purification of the synthesized triazine-amino acid derivatives is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Filtration: For products that precipitate out of the reaction mixture.

  • Recrystallization: To obtain highly pure crystalline products.

  • Column Chromatography: For purification of non-crystalline or closely related products.

The structure and purity of the final products are typically confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[4][6][7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4][6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.[4][6][7]

  • Melting Point Analysis: As an indicator of purity.[4][6][7]

References

Temperature-Controlled Selective Substitution on Dichlorotriazine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in drug discovery and development now have access to a comprehensive guide on the temperature-controlled selective substitution of dichlorotriazines. These new application notes and protocols offer detailed methodologies for achieving selective mono- and di-substitution on the dichlorotriazine scaffold, a crucial building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. By precisely controlling reaction temperatures, scientists can strategically build molecular complexity, paving the way for the development of novel drug candidates.

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing promise as anticancer, antiviral, and antimicrobial agents. The ability to selectively introduce different functional groups onto a dichlorotriazine ring is paramount for synthesizing libraries of compounds for screening and optimizing drug-target interactions. Temperature is a critical and highly effective parameter for controlling the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the triazine ring.

The Principle of Temperature-Controlled Selectivity

The reactivity of the chlorine atoms on a dichlorotriazine molecule is influenced by the electron-withdrawing nature of the triazine ring. The first substitution of a chlorine atom is generally facile and can be achieved at low temperatures. However, the introduction of an electron-donating nucleophile deactivates the ring, making the second substitution more challenging and requiring higher temperatures. This difference in reactivity allows for the selective synthesis of monosubstituted or disubstituted products by carefully controlling the reaction temperature. Generally, lower temperatures favor monosubstitution, while higher temperatures are necessary to drive the reaction to disubstitution.

Data Presentation: Influence of Temperature on Selectivity

The following tables summarize quantitative data on the effect of temperature on the selectivity of nucleophilic substitution on a model dichlorotriazine.

Table 1: Product Distribution of the Reaction of a Model Dichlorotriazine with Various Amine Nucleophiles at Different Temperatures. [1]

Nucleophile (Amine)Temperature (°C)Ratio of Monosubstituted:Disubstituted Product
Morpholine -2095:5
090:10
2580:20
Piperidine -20>99:1
098:2
2595:5
N-Methylbenzylamine -2085:15
075:25
2560:40

Note: The data in this table is derived from a study on a model dichlorotriazine and is intended to be illustrative of the general trend. Actual results may vary based on the specific dichlorotriazine and reaction conditions.[1]

Table 2: Illustrative Reactivity of Different Nucleophiles for Monosubstitution at 0°C.

NucleophileReaction Time (hours)Typical Yield of Monosubstituted Product (%)
Aniline (Amine) 2 - 492
Thiophenol (Thiol) 4 - 688
Benzyl Alcohol (Alcohol) 8 - 1275

Note: This data is illustrative and based on general principles of chlorotriazine chemistry. The reactivity order is generally amines > thiols > alcohols. Reaction times and yields will vary depending on the specific nucleophiles and dichlorotriazine derivative used.

Experimental Protocols

The following protocols provide detailed methodologies for the selective mono- and di-substitution of a generic dichlorotriazine.

Protocol 1: Selective Monosubstitution with an Amine Nucleophile

Objective: To synthesize a monosubstituted aminodichlorotriazine with high selectivity.

Materials:

  • Dichlorotriazine derivative (1.0 eq)

  • Amine nucleophile (1.0 - 1.1 eq)

  • Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the dichlorotriazine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a temperature between -20°C and 0°C using a suitable cooling bath (e.g., ice-salt bath or cryocooler).

  • Add the base (1.1 eq) to the cooled solution.

  • In a separate flask, dissolve the amine nucleophile (1.0 - 1.1 eq) in anhydrous DCM.

  • Slowly add the amine solution dropwise to the cooled dichlorotriazine solution over a period of 30-60 minutes.

  • Stir the reaction mixture at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours, when the starting dichlorotriazine is consumed), quench the reaction by adding cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted product.

Protocol 2: Sequential Disubstitution with a Second Nucleophile

Objective: To synthesize a disubstituted triazine by reacting the monosubstituted product with a second nucleophile.

Materials:

  • Monosubstituted chlorotriazine (from Protocol 1) (1.0 eq)

  • Second nucleophile (e.g., another amine, thiol, or alcohol) (1.0 - 1.2 eq)

  • DIEA or other suitable base (1.2 eq)

  • Anhydrous THF or other suitable solvent

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the purified monosubstituted chlorotriazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the base (1.2 eq) to the solution.

  • Add the second nucleophile (1.0 - 1.2 eq) to the mixture.

  • Warm the reaction mixture to room temperature and stir. If the reaction is sluggish, the temperature can be increased to 40-60°C or even reflux, depending on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final disubstituted triazine.

Visualizations

Logical Relationship of Temperature-Controlled Substitution

G start Dichlorotriazine mono_sub Monosubstituted Chlorotriazine start->mono_sub + Nucleophile 1 Low Temp (-20°C to 0°C) High Selectivity overreaction Disubstituted Byproduct start->overreaction + Nucleophile 1 Higher Temp Low Selectivity di_sub Disubstituted Triazine mono_sub->di_sub + Nucleophile 2 Higher Temp (RT to Reflux) Controlled Reaction G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution A Dissolve Dichlorotriazine in Anhydrous Solvent B Cool to Low Temp (-20°C to 0°C) A->B C Add Base & Nucleophile 1 B->C D Reaction & Monitoring (TLC/LC-MS) C->D E Workup & Purification D->E F Dissolve Monosubstituted Product in Solvent E->F Purified Monosubstituted Chlorotriazine G Add Base & Nucleophile 2 F->G H Increase Temperature (RT to Reflux) G->H I Reaction & Monitoring (TLC/LC-MS) H->I J Workup & Purification I->J G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Dichlorotriazine_Inhibitor Dichlorotriazine-based Kinase Inhibitor Dichlorotriazine_Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Application Notes and Protocols: Triethylamine as a Base in Dichlorotriazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriazine derivatives are versatile scaffolds in synthetic chemistry, renowned for their application in the development of pharmaceuticals, dyes, and functional materials. The reactivity of the two chlorine atoms on the triazine ring allows for sequential and site-selective nucleophilic substitution, enabling the construction of complex molecules with diverse functionalities. A critical component in these reactions is the use of a base to neutralize the hydrochloric acid (HCl) byproduct. Triethylamine (Et3N or TEA) is a commonly employed organic base for this purpose, offering advantages in terms of its basicity, volatility, and solubility in common organic solvents.[1][2] This document provides detailed application notes and experimental protocols for the use of triethylamine in dichlorotriazine reactions, with a focus on applications relevant to drug discovery and development.

The Role of Triethylamine in Dichlorotriazine Reactions

The reaction of a dichlorotriazine with a nucleophile (e.g., an amine, alcohol, or thiol) is a nucleophilic aromatic substitution (SNAr). Each substitution of a chlorine atom liberates one equivalent of HCl. Triethylamine, a tertiary amine, acts as an acid scavenger, reacting with the generated HCl to form triethylammonium chloride.[2][3] This prevents the protonation of the nucleophile, which would otherwise render it unreactive, and maintains a favorable reaction environment.

The choice of base is crucial for optimizing reaction outcomes. While other bases like N,N-Diisopropylethylamine (DIPEA) are also used, triethylamine is a cost-effective and efficient option.[1] However, due to its less sterically hindered nature compared to DIPEA, triethylamine can sometimes act as a nucleophile itself, leading to undesired side products, especially with highly reactive acylating agents.[4]

Reaction Mechanism and Selectivity

The nucleophilic substitution on the dichlorotriazine ring proceeds in a stepwise manner, and the reactivity of the chlorine atoms is temperature-dependent. The first substitution typically occurs at low temperatures (0-5 °C), while the displacement of the second chlorine atom requires higher temperatures (room temperature to reflux).[3][5] This differential reactivity allows for the controlled synthesis of mono- and di-substituted triazine derivatives.

By carefully controlling the reaction temperature and the stoichiometry of the nucleophile and triethylamine, a high degree of selectivity can be achieved. For monosubstitution, the reaction is generally carried out at 0 °C with one equivalent of the nucleophile and one equivalent of triethylamine. For disubstitution with the same nucleophile, the temperature is raised, and additional equivalents of the nucleophile and base are used.

Data Presentation

Table 1: Reaction Conditions and Yields for Monosubstitution of Dichlorotriazines with Amines using Triethylamine
EntryDichlorotriazine DerivativeAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
12,4-dichloro-6-methoxy-1,3,5-triazine4-aminobenzonitrileAcetone0 to rt24>90 (implied)[1]
2Cyanuric chlorideAmine-terminated dendrimerTHF-204High[6]
32-azido-4,6-dichlorotriazineLysine (in pentapeptide)Not specified0Not specifiedNot specified[6]
4Cyanuric chlorideSalicylamideToluene1104~38[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Comparison of Bases in Triazine Chemistry
BaseKey FeaturesAdvantagesDisadvantagesTypical Applications
Triethylamine (TEA) Tertiary amine, pKa of conjugate acid ~10.75.[2]Cost-effective, volatile (b.p. 89 °C) for easy removal.[2]Can act as a nucleophile in some cases.[4]General acid scavenger in a wide range of reactions.
N,N-Diisopropylethylamine (DIPEA) Sterically hindered tertiary amine.Non-nucleophilic due to steric bulk, good for sensitive substrates.[1]Higher boiling point (127 °C) than TEA, making it harder to remove.Peptide synthesis, reactions with highly reactive electrophiles.[4]
Potassium Carbonate (K2CO3) Inorganic base.Inexpensive, strong base.Poor solubility in many organic solvents.Reactions in polar aprotic solvents like acetone.
Sodium Bicarbonate (NaHCO3) Mild inorganic base.Inexpensive, mild conditions.Weaker base, may require longer reaction times or heating.Reactions in aqueous or mixed aqueous/organic systems.[1]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of a Dichlorotriazine with an Amine

Materials:

  • Dichlorotriazine derivative (1.0 eq)

  • Amine nucleophile (1.0 eq)

  • Triethylamine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Dissolve the dichlorotriazine derivative in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine nucleophile and triethylamine in the same anhydrous solvent.

  • Add the amine/triethylamine solution dropwise to the stirred dichlorotriazine solution at 0 °C over a period of 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water (3x) to remove the triethylammonium chloride salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: General Procedure for Disubstitution of a Dichlorotriazine with an Amine

Materials:

  • Monosubstituted chlorotriazine derivative (from Protocol 1) (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Triethylamine (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required)

Procedure:

  • Dissolve the monosubstituted chlorotriazine derivative in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add the amine nucleophile followed by triethylamine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 7-9).

Applications in Drug Development

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous clinical candidates.[7] The ability to readily introduce diverse substituents onto the triazine core using dichlorotriazine chemistry allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Example: s-Triazine Derivatives as Kinase Inhibitors

Many s-triazine derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7] For instance, some triazine compounds have shown inhibitory activity against tyrosine kinases and the PI3K/Akt/mTOR signaling pathway.[7] The synthesis of these inhibitors often involves the sequential substitution of a dichlorotriazine core with different amine-containing fragments to achieve high potency and selectivity.

Visualizations

Logical Workflow for Dichlorotriazine Reactions

G General Workflow for Sequential Substitution on Dichlorotriazine cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution start Start with Dichlorotriazine dissolve Dissolve in Anhydrous Solvent (DCM/THF) start->dissolve cool Cool to 0 °C dissolve->cool add_nuc1 Add Nucleophile 1 + Triethylamine (1 eq) cool->add_nuc1 react_0c React at 0 °C add_nuc1->react_0c workup1 Aqueous Workup and Purification react_0c->workup1 product1 Isolate Monosubstituted Product workup1->product1 dissolve2 Dissolve Monosubstituted Product in Solvent product1->dissolve2 Proceed to Second Substitution add_nuc2 Add Nucleophile 2 + Triethylamine (1.1-1.5 eq) dissolve2->add_nuc2 react_rt React at Room Temperature or Heat add_nuc2->react_rt workup2 Aqueous Workup and Purification react_rt->workup2 product2 Isolate Disubstituted Product workup2->product2

Caption: Sequential substitution workflow for dichlorotriazines.

Signaling Pathway Inhibition by a Triazine-Based Kinase Inhibitor

G Inhibition of PI3K/Akt Signaling by a Triazine-Based Inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Triazine-Based Kinase Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt pathway inhibition by a triazine derivative.

References

Application Notes and Protocols for the One-Pot Synthesis of Trisubstituted Triazines Using 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The synthesis of unsymmetrically trisubstituted triazines is of particular interest for the development of novel therapeutic agents and functional materials. A common and versatile precursor for these compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles in a controlled manner, primarily by manipulating the reaction temperature.[2] This temperature-dependent reactivity allows for the selective synthesis of mono-, di-, and trisubstituted triazines.

The general principle involves a series of nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the carbon atoms in the triazine ring, a result of the electron-withdrawing effect of the three nitrogen atoms, facilitates these substitutions.[3] The reactivity of the chlorine atoms decreases as they are successively replaced, necessitating progressively higher temperatures for subsequent substitutions.[2] The first substitution typically occurs at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third often requires heating.[2][3] One-pot syntheses, where all reaction steps are performed in a single reaction vessel, offer significant advantages by streamlining the process, reducing waste, and improving overall efficiency.[4][5]

These application notes provide detailed protocols for the one-pot synthesis of trisubstituted 1,3,5-triazines starting from cyanuric chloride, which is the precursor to in situ generated 2,4-dichloro-1,3,5-triazine derivatives.

Data Presentation

The following tables summarize representative reaction conditions and yields for the one-pot synthesis of trisubstituted triazines.

Table 1: One-Pot Synthesis of Trisubstituted Triazines via Sequential C-N Bond Formation

EntryFirst Nucleophile (Nu1)Second Nucleophile (Nu2)Third Nucleophile (Nu3)BaseSolventConditionsYield (%)Reference
11,5-Dimethyl-1H-pyrazol-3-amineAnilineIsopropylamineDIEAAcetonitrile1) 0 °C, 2h; 2) rt, 4h; 3) 60 °C, 16h62[4][6]
24-MethoxyanilineMorpholinePiperidineDIEAAcetonitrile1) 0 °C, 2h; 2) rt, 4h; 3) 60 °C, 16h55[4][6]
32-FluoroanilineN-MethylanilineCyclopropylamineDIEAAcetonitrile1) 0 °C, 2h; 2) rt, 4h; 3) 60 °C, 16h48[4][6]

Table 2: One-Pot Synthesis of Trisubstituted Triazines via Sequential C-O, C-N, and C-N Bond Formation

EntryFirst Nucleophile (Nu1)Second Nucleophile (Nu2)Third Nucleophile (Nu3)BaseSolventConditionsYield (%)Reference
14-Hydroxycoumarin2-AminopyrazineAnilineNaHCO₃ / K₂CO₃Acetone1) 0-5 °C, 2h; 2) rt, 3h; 3) Reflux, 7h82
24-Hydroxycoumarin2-Aminopyrazine4-MethoxyanilineNaHCO₃ / K₂CO₃Acetone1) 0-5 °C, 2h; 2) rt, 3h; 3) Reflux, 7h85
34-Hydroxycoumarin2-Aminopyrazine4-ChloroanilineNaHCO₃ / K₂CO₃Acetone1) 0-5 °C, 2h; 2) rt, 3h; 3) Reflux, 8h79

Experimental Protocols

Protocol 1: General One-Pot Procedure for Sequential C-N Bond Formation

This protocol is adapted from a cyanuric chloride-mediated sequential one-pot strategy for the rapid construction of trisubstituted 1,3,5-triazines.[4]

Materials:

  • Cyanuric chloride (1.0 equiv)

  • First amine nucleophile (1.02 equiv)

  • Second amine nucleophile (1.05 equiv)

  • Third amine nucleophile (5.0 equiv)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous acetonitrile (ACN)

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, add cyanuric chloride (1.0 equiv) followed by anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the first amine nucleophile (the least nucleophilic or most hindered, 1.02 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile.

  • Slowly add the solution of the first nucleophile to the stirred cyanuric chloride suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • In another flask, prepare a solution of the second amine nucleophile (1.05 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile.

  • Add the solution of the second nucleophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Add the third amine nucleophile (strongest nucleophile, 5.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted triazine.

Protocol 2: One-Pot Synthesis of 4-((4-(Aryl/Alkylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one Derivatives

This protocol is based on the sequential displacement of chlorine atoms from cyanuric chloride with oxygen and nitrogen nucleophiles.

Materials:

  • Cyanuric chloride (0.05 mol)

  • 4-Hydroxycoumarin (0.05 mol)

  • 2-Aminopyrazine (0.05 mol)

  • Substituted amine (e.g., aniline) (0.05 mol)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure: Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one

  • Dissolve cyanuric chloride (0.05 mol) in acetone (50 ml) in a flask and cool to 0-5 °C with stirring.

  • In a separate beaker, dissolve 4-hydroxycoumarin (0.05 mol) in 10% NaHCO₃ solution (45 ml).

  • Add the 4-hydroxycoumarin solution dropwise to the cyanuric chloride solution over 2 hours, maintaining the temperature at 0-5 °C.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, dry it, and recrystallize from acetone to obtain the monosubstituted product.

Step 2: Synthesis of 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one

  • To a stirred solution of the product from Step 1 (0.05 mol) in acetone (50 ml), add 2-aminopyrazine (0.05 mol) and K₂CO₃ (0.05 mol) as a base.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC. After completion, pour the mixture into crushed ice.

  • Filter the precipitate, dry it, and recrystallize from chloroform.

Step 3: Synthesis of the Trisubstituted Product

  • To a stirred solution of the product from Step 2 (0.05 mol) in acetone (50 ml), add the desired substituted amine (0.05 mol) and K₂CO₃ (0.05 mol).

  • Reflux the reaction mixture for 7-8 hours.

  • Monitor the reaction by TLC. After completion, pour the mixture into crushed ice.

  • Filter the separated product, dry it, and recrystallize from chloroform to yield the final trisubstituted triazine.

Mandatory Visualizations

G cluster_0 One-Pot Synthesis Workflow A Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) B 2,4-Dichloro-6-(Nu1)-1,3,5-triazine A->B + Nu1-H Base, 0-5 °C C 2-Chloro-4,6-di(Nu1,Nu2)-1,3,5-triazine B->C + Nu2-H Base, Room Temp. D 2,4,6-Trisubstituted-1,3,5-triazine C->D + Nu3-H Base, Heat G cluster_1 Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) cluster_reactants Dichlorotriazine Dichlorotriazine Derivative Intermediate Meisenheimer Complex (Resonance Stabilized) Dichlorotriazine->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu:) Product Substituted Triazine Intermediate->Product Chloride Elimination LeavingGroup Chloride Ion (Cl-)

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the efficient assembly of amino acid sequences. The choice of coupling reagent is critical for the success of SPPS, influencing reaction kinetics, yield, and the preservation of stereochemical integrity. 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET) is a triazine-based coupling reagent that serves as an efficient activator of carboxylic acids for the formation of amide bonds. This document provides detailed application notes and experimental protocols for the use of DCET in SPPS.

Triazine-based coupling reagents, such as the related compounds 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have been successfully employed in peptide synthesis.[1][2] These reagents offer advantages such as stability, ease of handling, and high reactivity, leading to efficient peptide bond formation with minimal racemization.[2] DCET, with its two reactive chlorine atoms and an ethoxy group, presents a valuable tool for peptide chemists.

Mechanism of Action

The proposed mechanism for peptide bond formation using DCET is analogous to that of other triazine-based coupling reagents. The process is initiated by the activation of a C-terminal protected amino acid with DCET in the presence of a tertiary base, typically N-methylmorpholine (NMM). This reaction forms a highly reactive triazinyl active ester. The nucleophilic attack by the free amine of the N-terminal protected amino acid on the active ester leads to the formation of the peptide bond and the release of a triazine byproduct.

DCET_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH R-COOH (N-protected Amino Acid) DCET DCET Active_Ester Triazinyl Active Ester AA_COOH->Active_Ester + DCET, NMM NMM NMM DCET->Active_Ester NMM_HCl NMM•HCl NMM->NMM_HCl Peptide_Bond Resin-NH-R'-CO-R (Peptide Bond Formed) Active_Ester->Peptide_Bond + Resin-NH-R' Byproduct Triazine Byproduct Active_Ester->Byproduct Resin_NH2 Resin-NH-R' (Resin-bound Amino Acid) Resin_NH2->Peptide_Bond

Caption: Proposed mechanism of DCET-mediated peptide bond formation.

Experimental Protocols

The following protocols are provided as a general guideline for SPPS using DCET. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific peptide sequence and resin used.

Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle with DCET

This protocol outlines a single coupling cycle using the Fmoc/tBu strategy.

SPPS_Workflow Start Start with Resin-bound Protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, DCET, NMM in DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 5. Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for Fmoc-based SPPS using DCET.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add DCET (3 equivalents) to the amino acid solution.

    • Add NMM (6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) with DCET

This protocol outlines a single coupling cycle using the Boc/Bzl strategy.

Materials:

  • Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • 2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents), DCET (3 equivalents), and an additive like HOBt (3 equivalents) in DMF/DCM.

    • Add NMM (6 equivalents) to pre-activate the mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: Cleave the peptide from the resin using a strong acid like HF or TFMSA with appropriate scavengers.

Data Presentation

Due to the limited availability of specific quantitative data for DCET in the peer-reviewed literature, the following tables present illustrative data based on the expected performance of triazine-based coupling reagents. This data is intended for comparative purposes and should be validated experimentally.

Table 1: Illustrative Coupling Efficiency of DCET in the Synthesis of a Model Hexapeptide (Ala-Phe-Leu-Gly-Val-Ile)

Amino Acid PositionCoupling Time (min)Coupling Efficiency (%)Notes
Ile (1)90>99Initial loading on resin
Val (2)12098.5Sterically hindered residue
Gly (3)60>99-
Leu (4)90>99-
Phe (5)12099.0Aromatic side chain
Ala (6)60>99-

Coupling efficiency is typically determined by methods such as the Kaiser test or by analyzing the purity of the final cleaved peptide by HPLC.[4][5] The overall yield of a peptide synthesis is a product of the coupling efficiency at each step.[5]

Table 2: Illustrative Racemization Levels for DCET-Mediated Couplings

Coupling ReactionRacemization (% D-isomer)
Fmoc-Phe-OH + H-Gly-Resin< 0.5
Fmoc-Cys(Trt)-OH + H-Ala-Resin< 1.0
Fmoc-His(Trt)-OH + H-Leu-Resin< 1.5

Racemization can be assessed by chiral chromatography or by enzymatic digestion followed by analysis of the resulting amino acids.[6][7] The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) is a common practice.[7]

Conclusion

2,4-dichloro-6-ethoxy-1,3,5-triazine (DCET) is a promising coupling reagent for solid-phase peptide synthesis. Its structural similarity to other effective triazine-based reagents suggests it can facilitate efficient amide bond formation with low levels of racemization. The provided protocols offer a starting point for researchers to incorporate DCET into their SPPS workflows. It is important to emphasize that while these protocols are based on established principles, empirical optimization is crucial for achieving high-purity peptides, especially for challenging sequences. Further studies are warranted to fully characterize the performance of DCET and establish its specific advantages in the synthesis of complex peptides.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral compounds utilizing 2,4-dichloro-1,3,5-triazine as a key building block. The 1,3,5-triazine scaffold has been identified as a versatile pharmacophore in the development of therapeutic agents with a broad spectrum of biological activities, including antiviral properties against various viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and plant viruses like Potato Virus Y (PVY).[1][2][3]

The synthetic strategy primarily revolves around the sequential nucleophilic substitution of the chlorine atoms on the triazine ring. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise introduction of different nucleophiles. Generally, the first substitution occurs at 0-5°C, the second at room temperature to 50°C, and the third at higher temperatures.[4] This differential reactivity enables the creation of a diverse library of mono-, di-, and tri-substituted 1,3,5-triazine derivatives.

Key Synthetic Pathways & Experimental Workflows

The general workflow for the synthesis and evaluation of antiviral 1,3,5-triazine derivatives is depicted below. This process begins with the selection of the starting materials and proceeds through synthesis, purification, characterization, and finally, biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation start 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) mono_sub Monosubstituted This compound start->mono_sub Nucleophile 1 0-5 °C di_sub Disubstituted 6-chloro-1,3,5-triazine mono_sub->di_sub Nucleophile 2 RT - 50 °C tri_sub Trisubstituted 1,3,5-triazine di_sub->tri_sub Nucleophile 3 >80 °C purification Purification (e.g., Recrystallization, Column Chromatography) tri_sub->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antiviral_assay Antiviral Activity Assays (e.g., Plaque Reduction, RT Inhibition) characterization->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity_assay data_analysis Data Analysis (EC50, IC50, CC50, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis

General workflow for synthesis and evaluation of antiviral triazines.

Experimental Protocols

Protocol 1: Synthesis of Monosubstituted this compound Derivatives

This protocol describes the synthesis of a monosubstituted this compound, a key intermediate for further derivatization. The example provided is for the synthesis of 2-(4-methoxyphenyl)-4,6-dichloro-1,3,5-triazine.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetone (anhydrous)

  • 50% Hydrochloric acid (HCl)

  • Hexane

  • Ethyl acetate

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • TLC plates

Procedure:

  • In a round bottom flask, dissolve cyanuric chloride (0.108 mol, 20 g) and anisole (0.108 mol, 11.8 g) in anhydrous acetone (50 mL).

  • Cool the stirred solution to 0-5°C using an ice bath.

  • Slowly add anhydrous AlCl₃ (0.108 mol, 14.4 g) portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the mixture for an additional 15 hours at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:2) solvent system.

  • Upon completion of the reaction, carefully treat the mixture with 50% HCl.

  • The solid product that precipitates is collected by filtration, washed with water until neutral, and then dried.

  • The crude product can be further purified by recrystallization from acetone to yield 2-(4-methoxyphenyl)-4,6-dichloro-s-triazine.[5]

Protocol 2: Synthesis of Disubstituted 6-Chloro-1,3,5-triazine Derivatives

This protocol details the synthesis of a disubstituted triazine by reacting a monosubstituted dichlorotriazine with a second nucleophile.

Materials:

  • Monosubstituted this compound derivative (from Protocol 1)

  • Amine (e.g., butylamine)

  • Dioxane

  • Triethylamine

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the monosubstituted this compound derivative in dioxane in a round bottom flask.

  • Add triethylamine as a base to the solution.

  • While stirring, add the second amine nucleophile (e.g., butylamine) to the reaction mixture.

  • The reaction is typically stirred at room temperature for several hours or heated to reflux to ensure complete reaction of the second chlorine atom.[6]

  • The progress of the reaction can be monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is purified, often by column chromatography or recrystallization, to yield the 2,4-disubstituted-6-chloro-1,3,5-triazine.

Protocol 3: Antiviral Activity Evaluation - Plaque Reduction Assay for HSV-1

This protocol outlines a standard method for determining the antiviral efficacy of the synthesized compounds against Herpes Simplex Virus Type 1 (HSV-1).[1][7][8][9][10]

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Carboxymethylcellulose (CMC) or Methylcellulose

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Synthesized triazine compounds

  • 6-well or 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution

  • Methanol

Procedure:

  • Seed Vero cells in 6-well or 24-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the synthesized triazine compounds in DMEM.

  • Infect the Vero cell monolayers with HSV-1 at a known titer (e.g., ~250 plaque-forming units per well) for 1 hour at 37°C.[7]

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium (DMEM containing 2% FBS and 0.5-2% CMC or methylcellulose) containing the different concentrations of the test compounds to the wells.[7][10]

  • Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.[10]

  • After incubation, fix the cells with ice-cold methanol for 20 minutes.[10]

  • Remove the overlay and stain the cells with 0.5% crystal violet solution for 10-30 minutes.[10]

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

Protocol 4: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric assay to evaluate the inhibitory activity of the synthesized compounds against HIV-1 Reverse Transcriptase (RT).[11][12][13]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (commercial kits are available, e.g., from Sigma-Aldrich or XpressBio)[13][14]

  • Synthesized triazine compounds

  • Nevirapine (positive control)

  • Streptavidin-coated 96-well plates

  • Reaction buffer, dNTP mix (including labeled dUTP), template/primer

  • Wash buffer, antibody-conjugate, substrate, and stop solution (typically provided in the kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized triazine compounds and the positive control (Nevirapine) in the reaction buffer.

  • To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.

  • Add the diluted test compounds or controls to the respective wells.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 1-2 hours.[11]

  • Wash the wells multiple times with the wash buffer to remove unbound reagents.

  • Add the anti-digoxigenin-HRP antibody conjugate and incubate for the time specified in the kit protocol (e.g., 30-45 minutes).[12][13]

  • Wash the wells again to remove the unbound antibody conjugate.

  • Add the peroxidase substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Quantitative Data Summary

The following tables summarize the antiviral activity of representative 1,3,5-triazine derivatives from the literature.

Table 1: Anti-Herpes Simplex Virus Type 1 (HSV-1) Activity of 2,4,6-Trisubstituted 1,3,5-Triazines

Compound IDSubstituentsEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
4bbb C3-symmetrical trialkoxy->100>256.6[2]
7ggp CS-symmetrical alkoxy-amino->100-[2]
6dpp CS-symmetrical alkoxy-amino->100-[2]
6s CS-symmetrical tri-aliphatic alkylamino5.4>200>37[15]

Table 2: Anti-HIV-1 Activity of Substituted 1,3,5-Triazine Derivatives

Compound SeriesTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
7d HIV-1 (III B)≥16.1053.43 ± 5.01≤4-
7f HIV-1 (III B)17.90 ± 5.6644.03 ± 6.612-
7h HIV-1 (III B)17.65 ± 1.0653.05 ± 3.263-
8b HIV-1 (III B)----
8e HIV-1 (III B)17.60 ± 6.2261.15 ± 7.963-
8f HIV-1 (III B)14.35 ± 5.4459.03 ± 10.424-
8i HIV-1 (III B)----

Table 3: Anti-Potato Virus Y (PVY) Activity of 1,3,5-Triazine Derivatives

Compound IDCurative Activity (%)Protective Activity (%)Inactivation Activity (%)Reference
C35 53.3 ± 2.556.9 ± 1.585.8 ± 4.4[3]
Ningnanmycin 49.1 ± 2.450.7 ± 4.182.3 ± 6.4[3]
Moroxydine hydrochloride 36.7 ± 2.731.4 ± 2.057.1 ± 1.8[3]

Signaling Pathways and Mechanisms of Action

Some antiviral 1,3,5-triazine derivatives have been shown to exert their effects through specific molecular mechanisms, such as the inhibition of viral enzymes or interference with host cell signaling pathways that are hijacked by the virus for its replication.

HIV-1 Reverse Transcriptase Inhibition

A significant mechanism of action for some anti-HIV 1,3,5-triazine derivatives is the inhibition of the viral enzyme reverse transcriptase (RT). As non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of the viral RNA genome into proviral DNA.

G viral_rna Viral RNA rt_enzyme HIV-1 Reverse Transcriptase viral_rna->rt_enzyme Template proviral_dna Proviral DNA rt_enzyme->proviral_dna Reverse Transcription triazine 1,3,5-Triazine Derivative (NNRTI) triazine->rt_enzyme inhibition Inhibition

Inhibition of HIV-1 Reverse Transcriptase by 1,3,5-triazine derivatives.
Modulation of the PI3K/Akt/mTOR Signaling Pathway

Several viruses, including coronaviruses, are known to activate the PI3K/Akt/mTOR signaling pathway to promote their replication through the synthesis of viral proteins.[16] Some 1,3,5-triazine derivatives have been identified as inhibitors of this pathway, suggesting a potential antiviral mechanism by blocking this virus-induced host cell manipulation.[17]

G cluster_virus Viral Infection cluster_cell Host Cell virus Virus receptor Cell Surface Receptor virus->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor protein_synthesis Viral Protein Synthesis & Replication mtor->protein_synthesis triazine 1,3,5-Triazine Derivative triazine->pi3k Inhibition triazine->mtor Inhibition

Potential antiviral mechanism via inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: Preparation of Anticancer 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-triazine derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The symmetrical 1,3,5-triazine core allows for multi-vector functionalization, enabling the synthesis of diverse chemical libraries and the fine-tuning of pharmacological profiles.[3] Numerous studies have highlighted their efficacy against various cancer cell lines, such as those for colorectal, breast, and lung cancer.[1][4][5] The anticancer mechanism of these derivatives often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the PI3K/mTOR and EGFR pathways.[6][7] This document provides detailed protocols for the synthesis of anticancer 1,3,5-triazine derivatives, methods for evaluating their biological activity, and an overview of the key signaling pathways they modulate.

Data Presentation: Anticancer Activity of 1,3,5-Triazine Derivatives

The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference(s)
Imamine-1,3,5-triazine derivative 4fMDA-MB-231 (Breast)6.25Imatinib35.50[4]
Imamine-1,3,5-triazine derivative 4kMDA-MB-231 (Breast)8.18Imatinib35.50[4]
Morpholine-functionalized derivative 11SW620 (Colorectal)5.855-Fluorouracil21.74[1]
Biguanide-derived 1,3,5-triazine 2cHCT116 (Colorectal)20-27CisplatinComparable[8]
Biguanide-derived 1,3,5-triazine 3cSW620 (Colorectal)20-27CisplatinComparable[8]
Compound 6b (trisubstituted 1,3,5-triazine)A549 (Lung)9.61--[5]
Compound 6c (trisubstituted 1,3,5-triazine)MCF-7 (Breast)12.88--[5]
Chiral 1,3,5-triazine 13c MCF-7 (Breast)8.04--[9]
Chiral 1,3,5-triazine 13c A549 (Lung)12.24--[9]

Experimental Protocols

Protocol 1: General Synthesis of Trisubstituted 1,3,5-Triazine Derivatives

This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines starting from cyanuric chloride, which allows for the sequential introduction of different nucleophiles.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine or alcohol)

  • Nucleophile 2 (e.g., a different amine or alcohol)

  • Nucleophile 3 (e.g., a third amine or alcohol)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Tetrahydrofuran (THF) or other suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1 equivalent) in THF at 0°C. Add a solution of Nucleophile 1 (1 equivalent) and DIPEA (1 equivalent) in THF dropwise. Stir the reaction mixture at 0°C for 2-4 hours.

  • Second Substitution: To the reaction mixture from the previous step, add a solution of Nucleophile 2 (1.1 equivalents) and DIPEA (1.1 equivalents) in THF dropwise at room temperature. Stir for 12-24 hours.

  • Third Substitution: Add Nucleophile 3 (1.2 equivalents) and DIPEA (1.2 equivalents) to the mixture and heat to reflux for 24-48 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired trisubstituted 1,3,5-triazine derivative.

  • Characterization: Characterize the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives

This protocol details an efficient, microwave-assisted synthesis of morpholine-functionalized 1,3,5-triazine derivatives, which has been shown to produce good yields in shorter reaction times.[1]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (starting material)

  • Desired amine (e.g., 2-phenylethylamine)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent), the desired amine (1.2 equivalents), sodium carbonate (2 equivalents), and TBAB (0.1 equivalents) in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 50 W and a temperature of 150°C for 2.5 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 1,3,5-triazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,3,5-triazine derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib, 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

1,3,5-triazine derivatives exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[5][6]

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 1,3,5-Triazine Derivatives Triazine->PI3K Triazine->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, leading to cell proliferation, invasion, and metastasis. Overexpression or mutation of EGFR is common in several cancers. Certain 1,3,5-triazine derivatives have been shown to be effective EGFR inhibitors.[7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Triazine 1,3,5-Triazine Derivatives Triazine->EGFR

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of novel anticancer 1,3,5-triazine derivatives.

Workflow Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Screening->Mechanism InVivo In Vivo Animal Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead Lead->Design SAR

Caption: Experimental workflow for anticancer 1,3,5-triazine drug discovery.

References

Application Notes and Protocols: Functionalization of Graphene Oxide with 2,4,6-Trichloro-1,3,5-triazine for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphene oxide (GO), a two-dimensional nanomaterial derived from the oxidation of graphite, has garnered significant attention in the biomedical field due to its unique physicochemical properties. Its large surface area, abundant oxygen-containing functional groups (hydroxyl, carboxyl, and epoxy), and excellent water dispersibility make it an ideal candidate for the development of advanced drug delivery systems.[1] Functionalization of GO allows for the tuning of its properties to enhance biocompatibility, drug loading capacity, and targeted delivery.

One effective method for GO functionalization is the use of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The three highly reactive chlorine atoms on the triazine ring can undergo sequential nucleophilic substitution reactions with the hydroxyl and carboxyl groups on the GO surface.[2] This covalent functionalization not only improves the stability of the nanosystem but also provides a versatile platform for the subsequent attachment of various targeting ligands, polymers, and therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of TCT-functionalized graphene oxide (TCT-GO) as a nanocarrier for drug delivery.

Applications in Drug Delivery

The unique structure of TCT-GO makes it a promising nanocarrier for various therapeutic agents, particularly in cancer therapy. The key advantages include:

  • High Drug Loading Capacity: The large surface area and aromatic structure of the graphene backbone, combined with the functional groups introduced by TCT, allow for efficient loading of aromatic drug molecules through π-π stacking and hydrogen bonding interactions.[3]

  • Controlled and pH-Responsive Drug Release: The stability of the drug-nanocarrier conjugate can be designed to be sensitive to the acidic tumor microenvironment.[4] This allows for a controlled and targeted release of the therapeutic payload specifically at the tumor site, minimizing systemic toxicity.

  • Platform for Targeted Delivery: The remaining reactive chlorine atoms on the triazine moiety can be further functionalized with targeting ligands such as antibodies, peptides, or folic acid. This enables the specific recognition of and binding to receptors that are overexpressed on the surface of cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[5][6]

  • Enhanced Cellular Uptake: Functionalized graphene oxide nanosheets are readily taken up by cells, primarily through endocytosis pathways.[7] This efficient cellular internalization is crucial for the delivery of drugs to their intracellular targets.

Experimental Protocols

Synthesis of Graphene Oxide (GO)

Graphene oxide is typically synthesized using a modified Hummers' method.[8]

Materials:

  • Graphite flakes

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄, 98%)

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Add graphite flakes (1 g) and NaNO₃ (1 g) to concentrated H₂SO₄ (48 mL) in an ice bath with stirring.

  • Slowly add KMnO₄ (3 g) to the suspension, ensuring the temperature remains below 20 °C.

  • Remove the ice bath and continue stirring for 2 hours.

  • Slowly add DI water (100 mL), causing an exothermic reaction that should be controlled.

  • Add H₂O₂ (30%) to the mixture until the color turns brilliant yellow, indicating the termination of the reaction.

  • Filter the mixture and wash with a 5% HCl solution to remove metal ions, followed by repeated washing with DI water until the pH is neutral.

  • Dry the resulting graphene oxide product under vacuum.

Functionalization of Graphene Oxide with TCT (TCT-GO)

Materials:

  • Graphene oxide (GO)

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Acetone

Procedure:

  • Disperse GO (100 mg) in anhydrous DMF (50 mL) by ultrasonication for 1 hour to obtain a homogeneous suspension.

  • Add TEA (1 mL) to the GO suspension.

  • In a separate flask, dissolve TCT (1 g) in anhydrous DMF (20 mL).

  • Add the TCT solution dropwise to the GO suspension under constant stirring in an inert atmosphere (e.g., nitrogen).

  • Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • After the reaction, collect the product by filtration and wash thoroughly with acetone and DI water to remove unreacted TCT and other impurities.

  • Dry the final TCT-functionalized GO (TCT-GO) product in a vacuum oven.

Characterization of GO and TCT-GO

Successful synthesis and functionalization are confirmed through various characterization techniques.

FTIR spectroscopy is used to identify the functional groups present on the surface of GO and TCT-GO.

Protocol:

  • Prepare samples by mixing a small amount of the dried powder with potassium bromide (KBr) and pressing it into a pellet.

  • Record the spectra in the range of 4000-400 cm⁻¹.

Expected Results:

SampleCharacteristic Peaks (cm⁻¹)Assignment of Functional Groups
GO ~3400 (broad)O-H stretching vibrations of hydroxyl groups
~1720C=O stretching of carboxyl groups
~1620C=C stretching of the aromatic graphene backbone
~1356C-OH stretching
~1050C-O-C stretching of epoxy groups
TCT-GO Attenuation of O-H and C=O peaksConsumption of hydroxyl and carboxyl groups
New peaks around 1550-1400C-N stretching vibrations from the triazine ring
Peaks around 800-600C-Cl stretching from the triazine ring

Table 1: Expected FTIR peak assignments for GO and TCT-GO.[8][9]

Elemental analysis provides quantitative information about the elemental composition (C, H, N, O) of the materials, confirming the degree of functionalization.

Expected Results:

Sample%C%H%N%OC/O Ratio
GO ~45-50~1-20~40-45~1.1
TCT-GO IncreasedIncreasedPresentDecreasedIncreased

Table 2: Expected elemental analysis data for GO and TCT-GO.[10][11] The presence of nitrogen and a decrease in the oxygen content in TCT-GO are strong indicators of successful functionalization.

Drug Loading and In Vitro Release Study

A model anticancer drug, such as Doxorubicin (DOX), can be loaded onto the TCT-GO nanocarrier.

Protocol for Drug Loading:

  • Disperse TCT-GO (10 mg) in a phosphate-buffered saline (PBS) solution (10 mL, pH 7.4).

  • Add a solution of DOX (1 mg/mL in PBS) to the TCT-GO suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Centrifuge the mixture to separate the DOX-loaded TCT-GO (DOX@TCT-GO).

  • Determine the concentration of free DOX in the supernatant using UV-Vis spectroscopy to calculate the drug loading capacity and efficiency.

Drug Loading Capacity (%) = (Weight of loaded drug / Weight of nanocarrier) x 100

Drug Loading Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol for In Vitro Drug Release:

  • Disperse the DOX@TCT-GO in PBS solutions with different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Incubate the solutions at 37°C with gentle shaking.

  • At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.

  • Determine the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

Expected Results:

ConditionDrug Release Profile
pH 7.4 (Physiological) Slow and sustained release of the drug.
pH 5.5 (Tumor) Accelerated and significantly higher cumulative drug release.

Table 3: Expected pH-dependent drug release profile for DOX@TCT-GO.[3][4]

Visualizing the Workflow and Biological Interactions

To better understand the experimental process and the mechanism of action of TCT-GO in a biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis and Functionalization cluster_characterization Characterization cluster_application Drug Delivery Application Graphite Graphite GO GO Graphite->GO Modified Hummers' Method TCT_GO TCT_GO GO->TCT_GO Functionalization with TCT FTIR FTIR TCT_GO->FTIR FTIR Analysis Elemental_Analysis Elemental_Analysis TCT_GO->Elemental_Analysis Elemental Analysis Drug_Loading Drug_Loading TCT_GO->Drug_Loading Loading with Doxorubicin In_Vitro_Release In_Vitro_Release Drug_Loading->In_Vitro_Release pH-dependent Release Study

Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of TCT-functionalized graphene oxide.

cellular_uptake_and_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_pathway TCT_GO_Drug TCT-GO-Drug Nanocarrier EGFR EGFR TCT_GO_Drug->EGFR Targeting Endosome Endosome (Acidic pH) EGFR->Endosome Receptor-Mediated Endocytosis PI3K PI3K EGFR->PI3K Activation Drug_Release Drug Release Endosome->Drug_Release pH-Triggered Nucleus Nucleus Drug_Release->Nucleus Induces DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibition of Survival Signals

Caption: Proposed mechanism of cellular uptake and action of a targeted TCT-GO drug delivery system in cancer cells.

Conclusion

The functionalization of graphene oxide with 2,4,6-trichloro-1,3,5-triazine presents a robust and versatile strategy for the development of highly effective drug delivery nanocarriers. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of nanomedicine and drug development. The ability to precisely control the surface chemistry of graphene oxide opens up new avenues for creating targeted, stimuli-responsive, and multi-functional therapeutic platforms. Further research and optimization of these systems hold the promise of advancing cancer therapy and other biomedical applications.

References

Application Notes and Protocols for the Synthesis and Use of Fluorescent Dyes from 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorescent dyes derived from 2,4-dichloro-1,3,5-triazine, a versatile scaffold for creating probes for biological research. Detailed protocols for synthesis, biomolecule conjugation, and cellular imaging are provided, along with key quantitative data for a selection of these dyes.

Introduction

This compound, a derivative of cyanuric chloride, serves as a valuable building block in the synthesis of fluorescent probes. The two reactive chlorine atoms on the triazine ring can be sequentially substituted with various nucleophiles, allowing for the modular construction of dyes with tailored photophysical properties and functionalities. This reactivity makes them suitable for creating a diverse range of fluorescent labels for proteins, nucleic acids, and other biomolecules, as well as sensors for specific cellular events.

The triazine core can be functionalized with different fluorophores to cover a broad spectral range. Furthermore, the remaining chlorine atom after the first substitution can be used to attach the dye to a target molecule, often through reaction with amine or hydroxyl groups on biomolecules. This covalent labeling strategy results in stable conjugates ideal for various applications in cellular imaging, flow cytometry, and high-throughput screening.

Data Presentation

The following tables summarize the photophysical and reaction data for selected fluorescent dyes synthesized from this compound derivatives.

Table 1: Photophysical Properties of Dichlorotriazine-Based Fluorescent Dyes

Dye Name/ScaffoldExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)Reference
Flamma® 675 Dichlorotriazine675691≥ 144,00016[1]
Bis(dichlorotriazine) Dye 1526---[2]
Bis(dichlorotriazine) Dye 2538---[2]
Bis(dichlorotriazine) Dye 3554---[2]

Table 2: Reaction Parameters for the Synthesis of Dichlorotriazine Dyes

Starting MaterialsReaction ConditionsYield (%)Reference
4,4'-diaminostilbene-2,2'-disulfonic acid derivative, I acid, cyanuric chloride0-5°C, pH 7-7.5, 3 hours-[2]
4,4'-diaminostilbene-2,2'-disulfonic acid derivative, Gamma acid, cyanuric chloride0-5°C, pH 7-7.5, 3 hours-[2]
4,4'-diaminostilbene-2,2'-disulfonic acid derivative, H acid, cyanuric chloride0-5°C, pH 7-7.5, 4 hours-[2]
H-acid, 4-nitroaniline, cyanuric chlorideStepwise reaction with varying pH and temperature-[3]

Experimental Protocols

Protocol 1: General Synthesis of a Dichlorotriazine-Based Azo Dye

This protocol describes a general two-step process for the synthesis of an azo dye containing a dichlorotriazine reactive group.

Step 1: Synthesis of the Diazo Component

  • Dissolve the aromatic amine (e.g., 4-nitroaniline) in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled amine solution while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 30-60 minutes at 0-5°C to ensure complete diazotization.

Step 2: Coupling Reaction with a Dichlorotriazine Derivative

  • In a separate vessel, dissolve the coupling component (e.g., a derivative of H-acid previously reacted with cyanuric chloride) in an aqueous alkaline solution (e.g., sodium carbonate solution).

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling component solution while maintaining the pH between 8 and 9.

  • Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, precipitate the dye by adding sodium chloride.

  • Filter the solid dye, wash with a saturated sodium chloride solution, and dry under vacuum.

Protocol 2: Labeling of Proteins with Dichlorotriazine Dyes

This protocol provides a general procedure for the covalent labeling of proteins with a dichlorotriazine-based fluorescent dye.

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • Dichlorotriazine fluorescent dye

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

  • Dissolve the dichlorotriazine fluorescent dye in a minimal amount of an organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Slowly add the dye stock solution to the protein solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1, but this should be optimized for each specific protein and dye.

  • Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for another 30 minutes.

  • Purify the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Protocol 3: Cellular Imaging with Dichlorotriazine-Labeled Biomolecules

This protocol outlines a general workflow for imaging cells labeled with a biomolecule conjugated to a dichlorotriazine fluorescent dye.

Materials:

  • Cells cultured on a suitable imaging substrate (e.g., glass-bottom dish)

  • Fluorescently labeled biomolecule of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if required

  • Mounting medium with antifade reagent

Procedure:

  • Culture cells to the desired confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled biomolecule in cell culture medium for a predetermined time and at an optimized concentration.

  • Wash the cells several times with PBS to remove any unbound labeled biomolecule.

  • (Optional) Fix the cells with a suitable fixative.

  • Mount the coverslip onto a microscope slide using a mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent dye.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 First Nucleophilic Substitution cluster_intermediate Intermediate Product cluster_reaction2 Second Nucleophilic Substitution cluster_final Final Product A This compound R1 Reaction at 0-5°C in a suitable solvent with a weak base A->R1 B Fluorophore Nucleophile (e.g., Amino-containing fluorophore) B->R1 I1 Monochloro-monosubstituted triazine-fluorophore R1->I1 R2 Reaction at room temperature or elevated temperature (pH 8-9) I1->R2 C Biomolecule or second nucleophile C->R2 FP Fluorescent Dye Conjugate R2->FP

Caption: General synthesis workflow for a dichlorotriazine-based fluorescent dye conjugate.

Labeling_Workflow P1 Prepare Protein Solution (1-10 mg/mL in labeling buffer, pH 8.5-9.0) P3 Mix Protein and Dye (molar ratio 1:10 to 1:20) P1->P3 P2 Prepare Dye Stock Solution (in DMSO or DMF) P2->P3 P4 Incubate (1-2 hours at room temperature) P3->P4 P5 Quench Reaction (e.g., with Tris-HCl) P4->P5 P6 Purify Conjugate (Size-Exclusion Chromatography) P5->P6 P7 Characterize (Determine Degree of Labeling) P6->P7

Caption: Experimental workflow for labeling proteins with dichlorotriazine dyes.

FRET_Signaling_Concept cluster_probe Dichlorotriazine FRET Probe cluster_signaling Cellular Signaling Context Probe Donor-Linker-Acceptor (Dichlorotriazine conjugate) Cleavage Probe Cleavage Probe->Cleavage Signal Upstream Signal (e.g., Ligand Binding to Receptor) Enzyme Enzyme Activation (e.g., Protease) Signal->Enzyme Enzyme->Cleavage FRET_Change Change in FRET Signal Cleavage->FRET_Change Downstream Downstream Cellular Response FRET_Change->Downstream

Caption: Conceptual diagram of a dichlorotriazine-based FRET probe for monitoring enzyme activity. Note: Specific, detailed signaling pathways elucidated primarily by dichlorotriazine dyes are not extensively documented in the reviewed literature; this represents a general application concept.

References

Application Notes and Protocols: Potassium Carbonate as a Base in Dichlorotriazine Reactions with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3,5-triazines are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthetic versatility of the triazine scaffold, particularly through the sequential and controlled nucleophilic aromatic substitution (SNAr) of chlorotriazines, allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization. 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives serve as key building blocks in this process. The differential reactivity of the chlorine atoms at varying temperatures enables a stepwise substitution, with the first chlorine being the most reactive.

Potassium carbonate (K₂CO₃) is an inexpensive, environmentally friendly, and widely used inorganic base in organic synthesis.[1] In the context of dichlorotriazine reactions with secondary amines, K₂CO₃ serves as an efficient acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the nucleophilic substitution. This prevents the protonation of the amine nucleophile, which would otherwise render it unreactive. The use of K₂CO₃ offers advantages over tertiary amine bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), including easier removal during work-up (simple filtration or aqueous extraction) and avoidance of potential side reactions associated with organic bases.

These application notes provide detailed protocols for the reaction of dichlorotriazine derivatives with secondary amines using potassium carbonate as the base, along with a summary of reaction yields and visualizations of the experimental workflow and reaction mechanism.

Reaction Mechanism and Principles

The reaction of a dichlorotriazine with a secondary amine in the presence of potassium carbonate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electron-deficient carbon atoms of the triazine ring bearing a chlorine atom. This forms a tetrahedral intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.

  • Proton Abstraction: The resulting positively charged nitrogen is deprotonated. In the presence of potassium carbonate, the generated HCl is neutralized, driving the reaction to completion.

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution due to the introduction of electron-donating amino groups. This allows for a controlled, stepwise synthesis. The first substitution is typically carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third may require elevated temperatures.[2] The choice of solvent is also crucial, with polar aprotic solvents like acetone, tetrahydrofuran (THF), and acetonitrile being commonly employed.

Data Presentation

The following table summarizes the reported yields for the synthesis of various mono- and di-substituted triazine derivatives using secondary amines and potassium carbonate or a similar inorganic base.

Dichlorotriazine SubstrateSecondary AmineBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrilePiperidineK₂CO₃THFRT244-({4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}amino)benzonitrile-
4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrileMorpholineK₂CO₃THFRT244-({4-chloro-6-morpholino-1,3,5-triazin-2-yl}amino)benzonitrile-
Cyanuric ChlorideN-MethylpiperazineK₂CO₃Acetone042,4-dichloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazine>95[3]
Cyanuric ChloridePyrrolidineK₂CO₃Acetone042,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine>95[3]
2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine-------[4]
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amineMorpholineDIPEATHFRT-4-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine-[5]

Note: The table includes data where potassium carbonate was explicitly mentioned or where a similar inorganic base was used in a comparable synthetic context. Some entries may not have a specific yield percentage but indicate a successful reaction as per the cited protocol.

Experimental Protocols

Protocol 1: Synthesis of 4-({4-chloro-6-(secondary amino)-1,3,5-triazin-2-yl}amino)benzonitrile

This protocol is adapted from a published procedure for the second nucleophilic substitution on a dichlorotriazine derivative.

Materials:

  • 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Crushed ice

  • Distilled water

  • Ethyl acetate (EtOAc) for recrystallization

  • Round bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • In a round bottom flask, dissolve 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (10 mmol) in 50 mL of anhydrous THF.

  • Add anhydrous potassium carbonate (10 mmol) to the solution while stirring vigorously at room temperature.

  • In a separate flask, dissolve the secondary amine (10 mmol) in 50 mL of anhydrous THF.

  • Add the solution of the secondary amine dropwise to the stirring suspension of the dichlorotriazine and potassium carbonate at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., EtOAc-hexane, 6:4).

  • Once the starting material is consumed (as indicated by TLC), remove the THF using a rotary evaporator.

  • Pour the remaining reaction mixture onto crushed ice (approximately 1 L) in a beaker.

  • Filter the resulting solid product and wash it thoroughly with distilled water (3 x 500 mL).

  • Dry the product under high vacuum.

  • If necessary, recrystallize the crude product from ethyl acetate to obtain the pure compound.

Protocol 2: General Procedure for the First Substitution of Cyanuric Chloride with a Secondary Amine

This protocol describes the initial reaction of cyanuric chloride with a secondary amine at a controlled low temperature.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Secondary amine (e.g., N-methylpiperazine, pyrrolidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Crushed ice

  • Distilled water

  • Round bottom flask, magnetic stirrer, dropping funnel, ice bath, and other standard laboratory glassware

Procedure:

  • Caution: Cyanuric chloride is a fuming solid and should be handled in a fume hood with appropriate personal protective equipment.

  • In a conical flask, dissolve cyanuric chloride (10 mmol) in 50 mL of anhydrous acetone.

  • In a separate conical flask, dissolve the secondary amine (10 mmol) in 50 mL of anhydrous acetone.

  • Cool both solutions to 0 °C in an ice bath.

  • In a round bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and then add anhydrous potassium carbonate (10 mmol) while stirring vigorously at 0 °C.

  • Add the cold solution of the secondary amine dropwise to the stirring suspension of cyanuric chloride and potassium carbonate, ensuring the temperature is maintained at 0 °C.

  • Stir the reaction mixture for 4 hours at 0 °C. Maintaining this temperature is crucial to prevent double substitution.[6]

  • Monitor the reaction progress by TLC (e.g., using 20% methanol in chloroform as the mobile phase).

  • Upon completion, pour the reaction mixture onto crushed ice (approximately 1 L) in a beaker.

  • Filter the solid product, wash it with distilled water (3 x 500 mL), and dry it under high vacuum to obtain the pure 2,4-dichloro-6-(secondary amino)-1,3,5-triazine.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the reaction of a dichlorotriazine with a secondary amine using potassium carbonate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_triazine Dissolve Dichlorotriazine in Anhydrous Solvent add_k2co3 Add K₂CO₃ to Triazine Solution prep_triazine->add_k2co3 prep_amine Dissolve Secondary Amine in Anhydrous Solvent add_amine Add Amine Solution Dropwise at Controlled Temp. prep_amine->add_amine add_k2co3->add_amine stir Stir for Specified Time (e.g., 4-24h) add_amine->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent (Rotary Evaporator) monitor->remove_solvent Reaction Complete quench Pour onto Crushed Ice remove_solvent->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry under Vacuum filter_wash->dry purify Recrystallize (if necessary) dry->purify

Caption: General experimental workflow for dichlorotriazine reactions with secondary amines.

Simplified Reaction Mechanism

This diagram illustrates the simplified nucleophilic aromatic substitution (SNAr) mechanism.

Caption: Simplified SNAr mechanism for the reaction of a dichlorotriazine with a secondary amine.

References

Application Notes and Protocols: Reactions of Dichlorotriazines in 1,4-Dioxane and Water Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of dichlorotriazine derivatives in 1,4-dioxane and water solvent systems. The information is targeted toward researchers in organic chemistry, medicinal chemistry, and drug development who utilize dichlorotriazine scaffolds in the synthesis of novel compounds.

Introduction

Dichlorotriazines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules, dyes, and polymers. The reactivity of the two chlorine atoms on the triazine ring allows for sequential nucleophilic substitution, making them ideal scaffolds for combinatorial chemistry and the development of targeted therapeutics. The reaction kinetics of these substitutions are highly dependent on the solvent system employed. This document focuses on the use of 1,4-dioxane and water mixtures, a common solvent system that allows for the dissolution of both nonpolar organic substrates and aqueous nucleophiles. Understanding the reaction kinetics in these mixed solvents is crucial for controlling reaction outcomes, optimizing yields, and elucidating reaction mechanisms.

Reaction Mechanism and Kinetics

The reaction of dichlorotriazines with nucleophiles, including the hydrolysis in water, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring activates the carbon atoms for nucleophilic attack.

The rate of these reactions is influenced by several factors, including the nature of the substituent on the triazine ring, the nucleophilicity of the attacking species, the temperature, and the composition of the solvent mixture. In 1,4-dioxane/water mixtures, the polarity of the solvent can be finely tuned by varying the ratio of the two components, which in turn affects the solvation of the reactants and the transition state, thereby influencing the reaction rate.

Quantitative Data Summary

The following tables summarize hypothetical yet representative kinetic data for the hydrolysis of a model dichlorotriazine, 2,4-dichloro-6-methoxy-1,3,5-triazine, in various 1,4-dioxane/water mixtures at different temperatures. This data is intended to be illustrative of the expected trends. The reaction follows pseudo-first-order kinetics with respect to the dichlorotriazine under conditions of constant pH and a large excess of water.

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of 2,4-Dichloro-6-methoxy-1,3,5-triazine in 1,4-Dioxane/Water Mixtures.

% Dioxane (v/v)Temperature (°C)kobs (x 10-4 s-1)
20251.52
20353.15
20456.30
40251.18
40352.45
40454.95
60250.85
60351.78
60453.60
80250.53
80351.10
80452.25

Table 2: Activation Parameters for the Hydrolysis of 2,4-Dichloro-6-methoxy-1,3,5-triazine in 1,4-Dioxane/Water Mixtures.

% Dioxane (v/v)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol) at 25°C
2065.062.5-95.290.9
4066.263.7-92.191.1
6067.565.0-88.591.4
8068.866.3-85.091.7

Experimental Protocols

The following protocols provide a detailed methodology for conducting a kinetic study of the hydrolysis of a dichlorotriazine derivative in 1,4-dioxane/water mixtures.

Materials and Reagents
  • 2,4-dichloro-6-methoxy-1,3,5-triazine (or other dichlorotriazine derivative)

  • 1,4-Dioxane (HPLC grade, peroxide-free)

  • Deionized water

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • HPLC grade solvents for analysis (e.g., acetonitrile, water)

Instrumentation
  • UV-Vis Spectrophotometer with a thermostatted cell holder or

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

Protocol for Kinetic Measurements by HPLC
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the dichlorotriazine derivative (e.g., 10 mM) in dry 1,4-dioxane.

    • Prepare the desired 1,4-dioxane/water solvent mixtures containing the appropriate buffer (e.g., 20%, 40%, 60%, 80% v/v dioxane in water with 10 mM phosphate buffer, pH 7.0).

  • Reaction Setup:

    • Place a sealed reaction vessel containing the desired 1,4-dioxane/water/buffer mixture in a constant temperature water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25, 35, or 45 °C).

  • Initiation of the Reaction:

    • Initiate the reaction by injecting a small, known volume of the dichlorotriazine stock solution into the pre-heated solvent mixture to achieve the desired final concentration (e.g., 0.1 mM).

    • Start a timer immediately upon addition.

  • Sampling and Quenching:

    • At regular time intervals, withdraw an aliquot of the reaction mixture (e.g., 100 µL).

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of 0.1 M HCl in acetonitrile/water). This will stop the hydrolysis and allow for subsequent analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable C18 column and an isocratic or gradient elution method with a mobile phase such as acetonitrile/water to separate the dichlorotriazine reactant from the hydrolysis product.

    • Monitor the elution profile using a UV detector at a wavelength where the reactant has strong absorbance (e.g., determined by a UV scan).

  • Data Analysis:

    • Determine the concentration of the dichlorotriazine reactant at each time point by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve.

    • Plot the natural logarithm of the concentration of the dichlorotriazine (ln[DCT]) versus time.

    • The slope of this plot will be equal to -kobs, the pseudo-first-order rate constant.

Calculation of Activation Parameters
  • Determine the pseudo-first-order rate constants (kobs) at a minimum of three different temperatures for each solvent composition.

  • Plot ln(kobs) versus 1/T (where T is the temperature in Kelvin).

  • The slope of this Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).

  • Calculate the enthalpy of activation (ΔH‡) using the equation: ΔH‡ = Ea - RT.

  • Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RT ln(kobsh/kBT), where h is Planck's constant and kB is the Boltzmann constant.

  • Calculate the entropy of activation (ΔS‡) using the relationship: ΔG‡ = ΔH‡ - TΔS‡.

Visualizations

Reaction Mechanism

SNAr_Mechanism S-N-Ar Mechanism for Dichlorotriazine Hydrolysis cluster_intermediate Meisenheimer Complex (Transition State) cluster_products Products DCT 2,4-Dichloro-6-R-triazine Intermediate Tetrahedral Intermediate DCT:f1->Intermediate:f0 Nucleophilic Attack H2O H₂O Product Monochloro-hydroxy-triazine Intermediate:f1->Product:f0 Loss of Cl⁻ HCl HCl

Caption: S-N-Ar Mechanism for Dichlorotriazine Hydrolysis.

Experimental Workflow

Experimental_Workflow Kinetic Study Experimental Workflow prep_solutions Prepare Stock and Solvent Solutions temp_equilibration Equilibrate Solvent Mixture to Desired Temperature prep_solutions->temp_equilibration initiate_reaction Initiate Reaction by Adding Dichlorotriazine temp_equilibration->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Reaction in Acidic Solution sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis data_processing Determine Concentrations and Calculate Rate Constants hplc_analysis->data_processing activation_params Calculate Activation Parameters data_processing->activation_params

Caption: Kinetic Study Experimental Workflow.

Conclusion

The protocols and illustrative data presented in these application notes provide a framework for the systematic investigation of dichlorotriazine reactions in 1,4-dioxane and water mixtures. By carefully controlling experimental parameters and employing appropriate analytical techniques, researchers can gain valuable insights into the kinetics and mechanisms of these important synthetic transformations. This knowledge is essential for the rational design and optimization of synthetic routes to novel compounds with potential applications in drug discovery and materials science.

Application Note: Monitoring 2,4-Dichloro-1,3,5-triazine Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-1,3,5-triazine (DCT) is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The sequential and controlled substitution of its two chlorine atoms with various nucleophiles allows for the construction of diverse molecular architectures. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for monitoring the progress of these reactions.[1][2] By observing the consumption of the starting DCT and the appearance of mono- and di-substituted products, researchers can effectively track reaction completion, optimize reaction conditions, and assess the purity of the crude product mixture.[3][4] This application note provides a detailed protocol for the effective monitoring of this compound reactions using TLC.

Core Principles

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1] The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a higher Rf value.

In the context of DCT reactions, the starting material, this compound, is relatively nonpolar. As the chlorine atoms are sequentially replaced by nucleophiles (e.g., amines, alcohols, thiols), the polarity of the resulting products generally changes. This change in polarity allows for the separation of the starting material, the mono-substituted intermediate, and the di-substituted final product on a TLC plate, providing a visual representation of the reaction's progress.

Data Presentation

The retention factor (Rf) is a key parameter in TLC analysis. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While exact Rf values can vary depending on the specific reaction conditions (e.g., temperature, humidity, plate manufacturer), the relative order of elution for a given reaction series is generally consistent. The following table provides representative Rf values for a hypothetical reaction of this compound with a generic nucleophile in a common solvent system.

CompoundStructure (Generic)Mobile Phase (Ethyl Acetate:Hexane)Expected Rf Value (Illustrative)
This compound (DCT)DCT Structure1:40.80
Mono-substituted Triazine DerivativeMono-sub Structure1:40.55
Di-substituted Triazine DerivativeDi-sub Structure1:40.30

Note: The provided Rf values are for illustrative purposes only. Actual values will depend on the specific nucleophile used and the precise chromatographic conditions. It is recommended to establish baseline Rf values for starting materials and expected products in the chosen solvent system before monitoring a reaction.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 aluminum-backed plates are recommended.[5][6]

  • Mobile Phase: A mixture of ethyl acetate and hexane is a common starting point.[5][6][7] The ratio should be optimized to achieve good separation (e.g., 1:9 to 1:1, v/v). Other solvent systems, such as isopropanol:ammonia (1:1), have also been reported for related triazine compounds.[8]

  • Developing Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization: A UV lamp (254 nm).[9][10]

  • Reaction Mixture: The ongoing reaction to be monitored.

  • Reference Standards: Samples of the starting this compound and, if available, the expected product(s).

TLC Procedure
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the lanes for the reference standard(s) and the reaction mixture. It is good practice to include a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other to aid in identification.[3]

  • Spotting:

    • Dip a clean capillary tube into the reference standard solution (a dilute solution in a volatile solvent like dichloromethane or ethyl acetate).

    • Gently touch the end of the capillary tube to the appropriate mark on the origin line of the TLC plate to deliver a small spot. The spot should be as small as possible (1-2 mm in diameter).

    • Repeat the spotting process for the reaction mixture. To obtain a sample from the reaction, a capillary tube can be dipped directly into the reaction mixture.[3]

    • For the co-spot lane, first spot the reference standard, and then, after it has dried, spot the reaction mixture directly on top of it.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • View the dried TLC plate under a UV lamp at 254 nm in a dark environment.[10][11]

    • The triazine-containing compounds will appear as dark spots against the fluorescent background of the plate.

    • Gently circle the visible spots with a pencil, as they will disappear when the UV light is removed.[10]

  • Interpretation:

    • Compare the spots in the reaction mixture lane to the reference standard(s).

    • As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot(s) corresponding to the product(s) should appear and/or increase in intensity.[2]

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

    • Calculate the Rf value for each spot to aid in identification and record-keeping.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_samples Spot Samples (Reference, Reaction, Co-spot) prep_plate->spot_samples prep_chamber Prepare Developing Chamber (Add Mobile Phase & Saturate) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize under UV Light (254 nm) dry_plate->visualize interpret Interpret Results (Compare Spots, Check for Starting Material) visualize->interpret calculate_rf Calculate Rf Values interpret->calculate_rf end_node End calculate_rf->end_node start Start start->prep_plate

Caption: Workflow for monitoring reactions using TLC.

Reaction_Monitoring_Logic cluster_reaction Reaction Progress cluster_tlc TLC Analysis at Time (t) start_reaction Start Reaction (t = 0) tlc_analysis Perform TLC Analysis start_reaction->tlc_analysis Take aliquot reaction_ongoing Reaction in Progress (t = x) reaction_ongoing->tlc_analysis Take another aliquot reaction_complete Reaction Complete (t = final) spot_sm Spot for Starting Material (SM) is Strong tlc_analysis->spot_sm spot_p Spot for Product (P) Appears tlc_analysis->spot_p spot_sm_disappears SM Spot Disappears tlc_analysis->spot_sm_disappears spot_sm->reaction_ongoing Continue Reaction spot_p->reaction_ongoing spot_sm_disappears->reaction_complete Work-up Reaction

Caption: Logical flow of reaction monitoring with TLC.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2,4-Dichloro-1,3,5-triazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during reactions with 2,4-dichloro-1,3,5-triazine.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction has a very low yield or is not proceeding at all. What are the potential causes?

Answer:

Low or no conversion in this compound reactions can stem from several factors, ranging from reaction conditions to the nature of your reagents.

Potential Causes & Solutions:

  • Insufficient Reactivity/Temperature: The reactivity of the chlorine atoms on the triazine ring is highly dependent on temperature. The first substitution typically occurs at low temperatures (e.g., 0-5°C), while the second substitution requires higher temperatures, often room temperature or above.[1][2][3] If you are attempting the second substitution, a significant increase in temperature may be necessary.[4]

  • Incorrect Base or Solvent: The choice of base and solvent is critical.

    • Base: An inorganic base like potassium carbonate (K₂CO₃) may have poor solubility in common organic solvents, limiting its effectiveness.[2][4] Consider switching to a soluble organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2][4][5] The base is crucial for neutralizing the HCl generated during the reaction.[1]

    • Solvent: Common solvents for these reactions include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[1][2] The solvent can influence the reaction's progress, and sometimes, changing the solvent can improve the yield.[5]

  • Weak Nucleophile: The inherent reactivity of your nucleophile plays a significant role.[4] If you are using a weak nucleophile, more forcing conditions such as higher temperatures, a stronger base, or longer reaction times may be required to drive the reaction to completion.[4]

  • Deactivated Triazine Ring: If you are performing a substitution on a triazine ring that has already been functionalized (e.g., with an amine), the ring may be deactivated towards further nucleophilic attack.[4] This is because the first substituent can donate electron density to the ring, reducing the electrophilicity of the carbon atoms.[4] In such cases, elevated temperatures (e.g., 80-100°C or reflux) are often necessary for the subsequent substitution.[4]

Question 2: I am getting a mixture of mono-, di-, and sometimes even tri-substituted products. How can I improve selectivity?

Answer:

The formation of multiple substitution products is a classic sign of poor temperature control. The stepwise substitution of chlorine atoms on the triazine ring is governed by temperature.

Potential Causes & Solutions:

  • Poor Temperature Control: To achieve selective mono-substitution, the reaction must be maintained at a low temperature, typically between 0°C and 5°C.[1][2][4] Even brief periods at higher temperatures can lead to the formation of the di-substituted product.

    • Solution Checklist:

      • Ensure your reaction vessel is adequately submerged in an ice bath or a suitable cooling bath throughout the nucleophile addition and subsequent stirring.[4]

      • Add the nucleophile solution dropwise to the triazine solution. This prevents localized heating that can occur with rapid addition.[4]

      • Monitor the reaction progress closely using a technique like Thin Layer Chromatography (TLC).[2][4] The reaction should be stopped as soon as the starting material is consumed to prevent over-reaction.[4]

Question 3: I've isolated my product, but I see unexpected side products, particularly a new compound that seems to have lost a chlorine atom and gained a hydroxyl group. What is happening?

Answer:

This is a strong indication that hydrolysis of the chloro-triazine has occurred. This compound and its derivatives are sensitive to moisture.

Potential Causes & Solutions:

  • Hydrolysis: The chlorine atoms on the triazine ring can be displaced by water, especially in the presence of a base or at elevated temperatures, leading to the formation of hydroxytriazine derivatives.[4][6] This hydrolysis competes with your desired nucleophilic substitution and reduces the yield of the target compound.[6]

    • Solution Checklist:

      • Dry Reagents and Solvents: Ensure that all your reagents, particularly the solvent and the amine/alcohol nucleophile, are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Work-up Conditions: During the work-up, minimize the time the product is in contact with aqueous layers, especially if the solution is basic.

Question 4: My product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of triazine derivatives can sometimes be challenging due to similar polarities of the desired product and byproducts.

Common Purification Techniques:

  • Recrystallization: This is often a highly effective method for purifying solid triazine derivatives.

    • Solvent Selection: Heptane is a commonly used solvent for recrystallizing triazine compounds.[7][8] Other options include ethanol or mixed solvent systems like ethyl acetate/hexane.[7]

  • Column Chromatography: If recrystallization is ineffective or if your product is an oil, silica gel column chromatography is the preferred method.

    • Mobile Phase: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[7] You can optimize the ratio using TLC to achieve good separation, aiming for an Rf value of approximately 0.3 for your product.[7]

  • Aqueous Wash: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities.[7]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for reactions with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives?

A1: The reactivity of the three chlorine atoms on cyanuric chloride is highly temperature-dependent. This differential reactivity allows for the selective and sequential substitution of the chlorines.[1][9][10]

  • First Substitution: Occurs readily at low temperatures (0–5 °C).[1][2][9]

  • Second Substitution: Requires a higher temperature, typically room temperature.[1][9]

  • Third Substitution: Needs elevated temperatures, often requiring heating or reflux conditions.[2][9] This principle also applies to this compound derivatives when performing the second substitution.

Q2: What is the general mechanism for the substitution of chlorine on a dichlorotriazine ring?

A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[10] This is a two-step addition-elimination process.

  • Nucleophilic Attack: The electron-deficient carbon atom on the triazine ring is attacked by a nucleophile. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion (Cl⁻), which acts as the leaving group.[10]

Q3: When synthesizing a triazine with different functional groups, does the order of nucleophile addition matter?

A3: Yes, the order of addition is crucial, especially when incorporating both oxygen-based (e.g., alcohols) and nitrogen-based (e.g., amines) nucleophiles. It is generally recommended to add the oxygen-based nucleophile first.[4] Studies have shown that the preferential order for incorporating nucleophiles into the triazine core is alcohol > thiol > amine.[2]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[2][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal time to stop the reaction, preventing the formation of over-substituted byproducts.[4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the sequential substitution of 2,4,6-trichloro-1,3,5-triazine (TCT), which serves as a model for dichlorotriazine reactivity.

Substitution StepNucleophileBaseSolventTemperatureTimeTypical Yield
First Substitution 2-Phenylethan-1-olDIEADCM0 °C30 min>95%
Second Substitution Butan-2-amineDIEADCMRoom Temp12 hHigh
Third Substitution sec-Butyl amineDIEATHF75 °C18-30 hModerate

Data compiled from experimental procedures described in the literature.[2][11]

Experimental Protocols

Protocol 1: Synthesis of a Mono-Substituted Dichlorotriazine

This protocol describes the general procedure for the selective replacement of one chlorine atom.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., alcohol, amine, or thiol) (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIEA) (1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve TCT (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice-water bath.[2][11]

  • In a separate flask, prepare a solution of the nucleophile (1 equivalent) and DIEA (1 equivalent) in anhydrous DCM.

  • Add the nucleophile/DIEA solution dropwise to the stirring TCT solution at 0°C over 30 minutes.[11]

  • Stir the reaction at 0°C and monitor its progress by TLC until the TCT is completely consumed (typically 30-60 minutes).[2][11]

  • Once the reaction is complete, dilute the mixture with DCM and wash it several times with water to remove DIEA salts.[2][11]

  • Collect the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mono-substituted product.[2][11]

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of a Di-Substituted Monochlorotriazine

This protocol describes the general procedure for the second substitution reaction.

Materials:

  • Mono-substituted dichlorotriazine (from Protocol 1)

  • Second Nucleophile (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIEA) (1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the mono-substituted dichlorotriazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the second nucleophile (1 equivalent), followed by the addition of DIEA (1 equivalent).[2][11]

  • Allow the reaction to warm to room temperature and stir for 12 hours or until TLC analysis indicates the consumption of the starting material.[2][11]

  • Upon completion, dilute the reaction mixture with DCM and wash several times with water.[2][11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the di-substituted product.[2][11]

  • Further purification can be performed if necessary.

Visualizations

Troubleshooting_Workflow cluster_no_conversion Problem: No/Low Conversion cluster_side_products Problem: Multiple/Side Products start Low Yield in Reaction q1 Is Starting Material Consumed? (Check TLC) start->q1 cause1 Potential Causes: - Insufficient Temperature - Weak Nucleophile - Incorrect Base/Solvent - Deactivated Ring q1->cause1 No q2 Over-substitution Observed? q1->q2 Yes solution1 Solutions: - Increase Temperature - Use Stronger Base (e.g., DIEA) - Change Solvent - Increase Reaction Time cause1->solution1 Address Causes end_node Proceed to Purification solution1->end_node cause2 Cause: Poor Temperature Control q2->cause2 q3 Hydrolysis Product (R-OH) Observed? q2->q3 No solution2 Solutions: - Maintain 0-5°C for 1st Sub. - Add Nucleophile Dropwise - Monitor with TLC cause2->solution2 solution2->end_node cause3 Cause: Presence of Water q3->cause3 solution3 Solutions: - Use Anhydrous Solvents - Run Under Inert Gas (N₂) - Dry Reagents cause3->solution3 solution3->end_node

Caption: Troubleshooting workflow for low yield in dichlorotriazine reactions.

Reaction_Mechanism cluster_intermediate Intermediate Triazine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Triazine->Meisenheimer 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Product Substituted Triazine Meisenheimer->Product 2. Elimination of Cl⁻ Byproduct HCl

Caption: SNAr (Addition-Elimination) mechanism for nucleophilic substitution.

Side_Reactions start This compound + Nucleophile (Nu-H) desired_path Desired Reaction (Anhydrous Conditions) start->desired_path side_path Side Reaction (Presence of H₂O) start->side_path desired_product Mono-substituted Product desired_path->desired_product side_product Hydrolysis Product (2-Chloro-4-hydroxy...) side_path->side_product

Caption: Competing desired reaction pathway versus hydrolysis side reaction.

References

Technical Support Center: Reactions of 2,4-Dichloro-1,3,5-triazine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-1,3,5-triazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern of this compound with nucleophiles?

The chlorine atoms on the this compound ring undergo sequential nucleophilic aromatic substitution (SNAr).[1] The reactivity of the triazine ring is due to the electron-withdrawing nature of the three nitrogen atoms, which makes the carbon atoms highly susceptible to nucleophilic attack.[1] The substitution of the first chlorine atom typically occurs at a lower temperature (around 0-5 °C), while the second substitution requires a higher temperature (often room temperature or above).[1]

Q2: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Disubstitution or over-reaction: This occurs when the second chlorine atom is substituted unintentionally, leading to a mixture of mono- and di-substituted products. This is often a result of elevated temperatures or prolonged reaction times.[2]

  • Hydrolysis: this compound and its derivatives can react with water, especially under basic conditions, to form hydroxytriazines.[3] This side reaction becomes more significant at higher pH and temperatures.[3][4]

  • Reaction with solvent: Nucleophilic solvents can sometimes participate in the reaction.

Q3: How can I control the selectivity to obtain the monosubstituted product?

Controlling the reaction temperature is the most critical factor for achieving monosubstitution.[1][2] The first nucleophilic substitution is typically carried out at 0 °C to minimize the formation of the disubstituted product.[2][5] Other important factors include the slow, dropwise addition of the nucleophile and the use of an appropriate base and solvent.[2]

Q4: What is the role of the base in these reactions?

A base, such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or N,N-diisopropylethylamine (DIEA), is used to neutralize the hydrochloric acid (HCl) that is liberated during the nucleophilic substitution reaction.[2][6] The choice of base can influence the reaction rate and selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Low reaction temperature: The reaction may be too slow at the current temperature. 2. Inactive nucleophile: The nucleophile may not be sufficiently reactive under the chosen conditions. 3. Poor quality of starting materials: The this compound may have hydrolyzed, or the nucleophile may be impure. 4. Inappropriate base or solvent: The chosen base or solvent may not be suitable for the reaction.1. Gradually increase the reaction temperature: After an initial period at a low temperature to ensure monosubstitution, the temperature can be slowly raised to drive the reaction to completion. Monitor the reaction closely by TLC. 2. Use a stronger base or a more activating solvent: For less reactive nucleophiles, a stronger base might be required.[6] 3. Verify the purity of starting materials: Use freshly opened or purified reagents. 4. Consult literature for optimal conditions: Refer to established protocols for similar nucleophiles.[2][6][7]
Formation of a significant amount of disubstituted product 1. Reaction temperature is too high: The second substitution is favored at higher temperatures.[1] 2. Rapid addition of the nucleophile: A high local concentration of the nucleophile can promote disubstitution. 3. Prolonged reaction time: Leaving the reaction for too long, even at a low temperature, can lead to the formation of the disubstituted product.1. Maintain a low temperature (0 °C) during the addition of the nucleophile and for the initial reaction period. [2] 2. Add the nucleophile dropwise over an extended period. [2] 3. Monitor the reaction progress closely using TLC: Quench the reaction as soon as the starting material is consumed.[6]
Presence of a polar, water-soluble byproduct Hydrolysis of the starting material or product: This is likely due to the presence of water in the reaction mixture, especially under basic conditions.[3]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Choose a non-aqueous workup procedure if possible.
Incomplete reaction, with starting material remaining 1. Insufficient reaction time or temperature. 2. Steric hindrance: A bulky nucleophile may react slowly.[8] 3. Precipitation of the product: If the product precipitates out of the solution, the reaction may stop.1. Increase the reaction time or gradually increase the temperature, while monitoring for the formation of byproducts. [6] 2. For hindered nucleophiles, higher temperatures or longer reaction times may be necessary. [8] 3. Use a solvent in which the product is more soluble.

Data Presentation

Table 1: Reaction Conditions for Monosubstitution of 2,4-Dichloro-6-substituted-1,3,5-triazines with Amines.

Substituent on Triazine Amine Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Methoxy4-AminobenzonitrileNaHCO₃Acetone0 to rt24-[2]
Piperidin-1-ylα-Amino acidTriethylamine1,4-Dioxane/WaterrtOvernight-[7]
Morpholinoα-Amino acidTriethylamine1,4-Dioxane/WaterrtOvernight-[7]
Chloro4-Aminobenzoic acidNa₂CO₃Dioxane/Water0--[9]

Table 2: Reaction Conditions for Disubstitution of 2,4-Dichloro-6-substituted-1,3,5-triazines.

Monosubstituted Triazine Second Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-((4-chloro-6-substituted-1,3,5-triazin-2-yl)amino)benzoic acidAnilineNa₂CO₃Dioxane/Water70-808-10-[9]
2-chloro-4,6-diamino-1,3,5-triazineThiophenolKOH1,4-DioxaneReflux-97[8]
2-(sec-butylamino)-4-chloro-6-phenethoxy-1,3,5-triazine3-methylbutane-2-thiolDIEATHF7518-[6]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile [2][9]

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, THF, or a dioxane/water mixture) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1.0 eq) in the same solvent.

  • Add a base (e.g., NaHCO₃, K₂CO₃, or DIEA, 1.0-1.2 eq) to the triazine solution.

  • Slowly add the solution of the amine nucleophile dropwise to the stirred triazine solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Disubstitution [6][9]

  • Dissolve the monosubstituted-chloro-1,3,5-triazine (1.0 eq) in a suitable solvent (e.g., DCM, THF, or dioxane).

  • Add the second nucleophile (1.0-1.2 eq) to the solution.

  • Add a base (e.g., DIEA or Na₂CO₃, 1.0-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to a higher temperature (e.g., 70-80 °C or reflux), depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup the reaction by diluting with an organic solvent and washing with water to remove the base salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

G Sequential Nucleophilic Substitution of this compound DCT This compound MCT Monosubstituted Chloro-triazine DCT->MCT  + Nu1-H - HCl (e.g., 0 °C) DST Disubstituted Triazine MCT->DST  + Nu2-H - HCl (e.g., Room Temp. or Heat) Nu1 Nucleophile 1 (Nu1-H) Nu2 Nucleophile 2 (Nu2-H)

Caption: Sequential substitution of chlorine atoms on the triazine ring.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Is starting material (SM) consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No check_byproducts Are byproducts observed? check_sm->check_byproducts Yes increase_temp_time Increase temperature/time incomplete->increase_temp_time hydrolysis Hydrolysis likely check_byproducts->hydrolysis Yes (Polar spot) purification_issue Purification Issue check_byproducts->purification_issue No use_anhydrous Use anhydrous conditions hydrolysis->use_anhydrous optimize_purification Optimize purification method purification_issue->optimize_purification

Caption: A workflow for troubleshooting low reaction yields.

G Factors Influencing Reaction Outcome Outcome Reaction Outcome (Selectivity & Yield) Temperature Temperature Temperature->Outcome Nucleophile Nucleophile (Reactivity & Sterics) Nucleophile->Outcome Base Base (Strength & Solubility) Base->Outcome Solvent Solvent (Polarity & Aprotic/Protic) Solvent->Outcome

Caption: Key factors that control the outcome of the reaction.

References

Technical Support Center: Purification of Crude Triazine Derivatives by Semi-Preparative LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the semi-preparative liquid chromatography (LC) purification of crude triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying triazine derivatives?

A1: The primary challenges in purifying triazine derivatives, particularly polar ones, often stem from their chemical properties. These can lead to issues such as poor solubility in typical organic solvents, strong interactions with the silica-based stationary phase causing peak tailing and poor resolution, and difficulties with crystallization after purification due to high solubility in polar solvents.[1] Co-elution with structurally similar impurities is also a common hurdle.[1]

Q2: Which LC mode is most suitable for purifying triazine derivatives?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently the method of choice for many triazine compounds, especially for those with higher polarity.[1][2] For highly polar triazines that show little retention on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[1] Normal-Phase Chromatography (NPC) can also be utilized, but may require highly polar mobile phases and deactivation of the silica gel to minimize strong adsorption.[1]

Q3: How does mobile phase pH affect the purification of triazine derivatives?

A3: Mobile phase pH is a critical parameter for ionizable compounds like triazines.[2] Adjusting the pH can control the ionization state of both the triazine analytes and the residual silanol groups on the stationary phase.[2] At a low pH (around 3-4), silanol groups are protonated, which minimizes their interaction with protonated basic triazine molecules, significantly reducing peak tailing.[2] Mid-range pH can lead to a mix of ionized and unionized species, potentially causing peak distortion or splitting.[2] High pH can increase retention but may risk dissolving the silica-based stationary phase unless a high-pH stable column is used.[2]

Q4: My triazine derivative has poor solubility in the mobile phase. What can I do?

A4: Addressing poor solubility is crucial for successful purification. Consider dissolving your sample in a stronger, water-miscible organic solvent like DMSO or DMF, but use the minimum amount necessary.[1] Be aware that injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[3] If possible, modify the initial mobile phase composition to be slightly stronger to aid in solubility upon injection, then proceed with your gradient.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your semi-preparative LC experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the first (tailing).

  • Asymmetrical peaks where the first half of the peak is broader than the latter half (fronting).

Possible Causes & Solutions:

Possible Cause Solution Expected Outcome Citations
Secondary Interactions with Silanols Lower the mobile phase pH to 2.5-3.5 using an additive like formic or acetic acid to protonate residual silanol groups.Reduced peak tailing and more symmetrical peaks.[2]
Column Overload Reduce the sample concentration or injection volume. Perform a loading study on an analytical column first to determine the optimal load.Sharper, more symmetrical peaks.[2][4]
Inappropriate Sample Solvent Ensure the sample solvent is as weak as or weaker than the initial mobile phase. If a strong solvent must be used, minimize the injection volume.Improved peak shape at the beginning of the chromatogram.[3]
Lack of Mobile Phase Additive For basic triazines, consider adding a competing base like triethylamine (TEA) to the mobile phase to mask silanol interactions. Caution: Check for MS compatibility if applicable.Improved peak symmetry.[5]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.Restoration of peak shape and resolution.
Issue 2: Poor Resolution or Co-elution

Symptoms:

  • Overlapping peaks of the target compound and impurities.

  • Inability to achieve baseline separation.

Possible Causes & Solutions:

Possible Cause Solution Expected Outcome Citations
Insufficiently Optimized Mobile Phase Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.Increased separation between peaks.[2]
Inappropriate Stationary Phase Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) to alter selectivity.Altered elution order and potentially improved resolution.[2]
High Flow Rate Reduce the flow rate. This can lead to better separation, although it will increase the run time.Improved resolution between adjacent peaks.
Elevated Temperature Increasing the column temperature can sometimes improve resolution and decrease backpressure, allowing for faster separations.Sharper peaks and potentially better separation.[6]

Experimental Protocols

Protocol 1: General Semi-Preparative RP-HPLC for Triazine Derivatives

This protocol provides a general starting point for the purification of crude triazine derivatives. Optimization will be required based on the specific compound.

  • Column Selection: Start with a C18 semi-preparative column (e.g., 10-20 mm ID x 150-250 mm length, 5-10 µm particle size). End-capped, high-purity silica columns are recommended to minimize peak tailing.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Sample Preparation:

    • Dissolve the crude triazine derivative in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: Scale up appropriately from an analytical method. For a 10 mm ID column, a starting flow rate of 4-5 mL/min is common.

    • Gradient: A common starting gradient is 5-95% B over 20-30 minutes. This should be optimized based on analytical scale separations.

    • Detection: UV detection at a wavelength where the triazine derivative has maximum absorbance.

    • Injection Volume: This will depend on the column dimensions and the concentration of the sample. Perform a loading study to determine the maximum volume without significant loss of resolution.[4]

  • Fraction Collection: Collect fractions based on the UV chromatogram. Fractions can be collected manually or using an automated fraction collector triggered by peak detection.

Data Presentation

Table 1: Example Semi-Preparative LC Purification Parameters for Polar Triazine Derivatives
ParameterProduct 1 (Triazine-Tyrosine)Product 2 (Triazine-Glutamine)
Initial Purity 31.32%56.31%
Final Purity 98.24%98.01%
Mobile Phase 100 mM NH4HCO3 : Methanol (75:25)100 mM NH4HCO3 : Methanol (92.5:7.5)
Data adapted from a study on the purification of newly-synthesized polar triazine derivatives, demonstrating a significant increase in purity using semi-preparative LC.[1]

Visualizations

Diagram 1: General Workflow for Semi-Preparative LC Purification

G cluster_prep Pre-Purification cluster_lc Semi-Preparative LC cluster_post Post-Purification Crude Crude Triazine Derivative Dissolve Dissolve in Minimum Solvent Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions (e.g., analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Triazine Derivative Evaporate->Pure

Caption: A typical workflow for the purification of triazine derivatives using semi-preparative LC.

Diagram 2: Troubleshooting Peak Tailing in Triazine Purification

G Start Peak Tailing Observed CheckpH Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) Start->CheckpH CheckLoad Is Sample Overloaded? CheckpH->CheckLoad Yes Sol_pH Action: Add 0.1% Formic Acid or Acetic Acid to Mobile Phase CheckpH->Sol_pH No CheckSolvent Is Injection Solvent Stronger than Mobile Phase? CheckLoad->CheckSolvent No Sol_Load Action: Reduce Injection Volume or Concentration CheckLoad->Sol_Load Yes ConsiderColumn Consider Alternative Column (e.g., End-capped, different chemistry) CheckSolvent->ConsiderColumn No Sol_Solvent Action: Re-dissolve in a Weaker Solvent or Reduce Volume CheckSolvent->Sol_Solvent Yes

Caption: A decision tree for troubleshooting peak tailing of triazine compounds in LC.

References

Technical Support Center: Overcoming Solubility Issues of Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with triazine compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: My triazine compound shows poor solubility in aqueous solutions. What are the primary reasons for this?

A1: Triazine compounds, particularly those with a planar structure and intermolecular hydrogen bonding capabilities, often exhibit low aqueous solubility.[1][2] Their relatively hydrophobic nature, despite the presence of nitrogen atoms, contributes to this issue.[3] The crystal lattice energy of the solid form also plays a significant role; a high melting point is often indicative of strong intermolecular forces that hinder dissolution.[2]

Q2: What are the initial steps I should take to improve the solubility of my triazine compound?

A2: A good starting point is to assess the pH-dependent solubility of your compound, as many triazines are weak bases and their solubility can be significantly influenced by pH.[4][5][6] Adjusting the pH of the solvent to favor the ionized form of the drug can increase solubility.[4] Additionally, simple formulation strategies like using co-solvents can provide a quick assessment of potential solubility improvements.[7][8][9]

Q3: Can structural modifications to my triazine compound improve its solubility?

A3: Yes, structural modifications are a powerful strategy. Introducing polar or ionizable groups can significantly enhance aqueous solubility.[1][2] For example, adding substituents like morpholine or other non-planar, saturated heterocycles can disrupt crystal packing and improve hydration.[1] Lengthening alkyl chains can sometimes reduce solubility, while incorporating ethyleneoxy groups can be beneficial.[1]

Q4: What formulation strategies can I employ if structural modification is not an option?

A4: Several formulation strategies can be used to enhance the solubility of triazine compounds without altering their chemical structure. These include:

  • Solid Dispersions: Dispersing the triazine compound in a water-soluble carrier can improve its dissolution rate.[4][10][11][12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.[13][14][15][16]

  • Use of Co-solvents: Adding a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the aqueous system.[7][8][17]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic triazine molecule within the lipophilic cavity of a cyclodextrin can significantly increase its apparent aqueous solubility.[18][19][20][21]

  • pH Adjustment: For ionizable triazine compounds, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.[4][5][22]

Troubleshooting Guides

Issue 1: Triazine Compound Precipitates Upon Dilution of a Stock Solution

Possible Cause: The compound is "salting out" or the concentration exceeds its solubility limit in the final solvent composition. This is common when a stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution to lower the final concentration of the organic solvent in the aqueous medium.

  • Optimize Co-solvent System: Experiment with different co-solvents or a mixture of co-solvents that are more miscible with the aqueous phase.

  • pH Adjustment: Ensure the pH of the final aqueous solution is optimal for the solubility of your specific triazine derivative.[5]

  • Utilize Surfactants: A small amount of a non-ionic surfactant can help to maintain the compound's solubility upon dilution.[23]

  • Consider Formulation: For in-vivo studies, consider a formulation approach like a microemulsion or nanosuspension to prevent precipitation.[4][13]

Issue 2: Inconsistent Solubility Results Between Batches

Possible Cause: This could be due to polymorphism, where the same compound exists in different crystalline forms with varying solubilities.[4][24] Impurities can also affect solubility.

Troubleshooting Steps:

  • Solid-State Characterization: Analyze the different batches using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify any polymorphic differences.

  • Purification: Ensure consistent and high purity of your compound for all batches.

  • Controlled Crystallization: Develop a standardized crystallization protocol to ensure the same polymorphic form is produced consistently.[25]

Data Presentation

Table 1: Effect of Formulation Strategy on Triazine Solubility

Formulation StrategyExample Carrier/MethodTypical Fold Increase in SolubilityReference
Co-solvents Ethanol in water>10-fold[7][8]
Urea in water~2-fold[7][8]
Cyclodextrin Complexation β-cyclodextrin~6-fold[18]
α-cyclodextrin~3-fold[18]
γ-cyclodextrin~5-fold[18]
Structural Modification Addition of morpholinylpropoxy substituent~700-fold[1]
Addition of an ethyleneoxy group~23-fold[1]

Note: The actual increase in solubility is highly dependent on the specific triazine compound and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of a triazine compound in an aqueous buffer.

Materials:

  • Triazine compound

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

Methodology:

  • Add an excess amount of the triazine compound to a vial containing a known volume of the aqueous buffer.

  • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved triazine compound.

  • The equilibrium solubility is calculated from the concentration of the compound in the supernatant.

Protocol 2: Preparation of a Triazine-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of a triazine compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Triazine compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Methodology:

  • Prepare an aqueous solution of the cyclodextrin by dissolving it in deionized water with gentle heating and stirring.

  • Slowly add the triazine compound to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to facilitate the formation of the inclusion complex.

  • After complexation, freeze the solution and then lyophilize it using a freeze-dryer to obtain a solid powder. Alternatively, the solvent can be removed under vacuum.

  • The resulting powder is the triazine-cyclodextrin inclusion complex, which can be used for further experiments. Characterization of the complex using techniques like DSC, XRPD, and NMR is recommended to confirm its formation.[26]

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Formulation Options Start Poorly Soluble Triazine Compound Assess Assess pH-dependent Solubility Start->Assess pH_Adjust pH Adjustment Assess->pH_Adjust Ionizable? Co_Solvent Co-solvent Addition Assess->Co_Solvent Quick Screen Structural_Mod Structural Modification pH_Adjust->Structural_Mod Formulation Formulation Strategies Co_Solvent->Formulation End Solubility Enhanced Compound Structural_Mod->End Solid_Disp Solid Dispersion Formulation->Solid_Disp Nanosuspension Nanosuspension Formulation->Nanosuspension Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Solid_Disp->End Nanosuspension->End Cyclodextrin->End

Caption: Workflow for selecting a solubility enhancement strategy.

Signaling_Pathways_Logical_Relationship cluster_compound Triazine Compound Properties cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome A Low Intrinsic Solubility B High Crystal Lattice Energy F Increase Surface Area (Nanosizing) A->F addresses C Hydrophobicity E Disrupt Crystal Packing (Amorphous Form) B->E addresses D Increase Polarity (Structural Mod) C->D addresses G Encapsulation (Cyclodextrins) C->G addresses H Increased Aqueous Solubility D->H E->H F->H G->H

Caption: Relationship between compound properties and strategies.

References

Preventing di-substitution in monochloro-triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of monochloro-triazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective synthesis of monochloro-triazines, with a primary focus on preventing di-substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective monosubstitution on a triazine ring?

A1: The selective synthesis of mono-substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is primarily achieved by controlling the reaction temperature. The three chlorine atoms on the triazine ring have different reactivities based on the temperature. The first substitution is typically carried out at low temperatures, generally between 0-5 °C, to favor the formation of the monochloro-triazine derivative.[1]

Q2: Why is di-substitution a common problem in monochloro-triazine synthesis?

A2: Di-substitution occurs when a second nucleophile reacts with the initially formed monochloro-triazine intermediate. This is often a result of inadequate temperature control, where the reaction temperature rises, activating the second chlorine atom for substitution.[2] The reactivity of the remaining chlorine atoms changes after the first substitution, but a sufficiently reactive nucleophile or higher temperatures can still lead to further reaction.[3]

Q3: What are the key reaction parameters to control to prevent di-substitution?

A3: To prevent di-substitution, it is crucial to meticulously control the following parameters:

  • Temperature: Maintain the reaction temperature at 0-5 °C.[1][2]

  • Stoichiometry: Use a 1:1 molar ratio of the nucleophile to cyanuric chloride.

  • Order of Addition: Slowly add the nucleophile solution to the cyanuric chloride solution to avoid localized excesses of the nucleophile.[2]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts.

Q4: Can the choice of nucleophile affect the selectivity of the reaction?

A4: Yes, the nature of the nucleophile (e.g., amine, alcohol, thiol) influences its reactivity.[3] More reactive nucleophiles may require stricter temperature control and shorter reaction times to prevent di-substitution. The order of introduction of different nucleophiles is also a critical consideration in more complex syntheses.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant amount of di-substituted product observed by TLC or LC-MS. 1. Reaction temperature was too high. 2. Localized "hot spots" due to rapid addition of the nucleophile. 3. Incorrect stoichiometry (excess nucleophile).1. Ensure the reaction vessel is adequately cooled in an ice bath and the internal temperature is monitored.[2] 2. Add the nucleophile dropwise with vigorous stirring.[2] 3. Carefully measure and use a 1:1 molar ratio of nucleophile to cyanuric chloride.
Low yield of the desired monochloro-triazine product. 1. Incomplete reaction. 2. Hydrolysis of cyanuric chloride or the product. 3. Purity of starting materials.1. Monitor the reaction by TLC until the cyanuric chloride is consumed. 2. Use anhydrous solvents and reagents to minimize water content.[5] 3. Ensure high purity of cyanuric chloride and the nucleophile.[5]
Formation of multiple unidentified byproducts. 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting materials. 3. The triazine ring is susceptible to nucleophilic attack and potential ring-opening with strong nucleophiles.[5]1. Strictly maintain the reaction temperature at 0-5 °C. 2. Use purified reagents and solvents. 3. If using a very strong nucleophile, consider using a less aggressive one if possible.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Monochloro-triazine Derivative with an Amine Nucleophile

This protocol describes the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile as a representative example.

Materials:

  • Cyanuric chloride

  • 4-Aminobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Crushed ice and distilled water

Procedure:

  • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate flasks, each with 50 mL of acetone.[2]

  • Cool both solutions to 0 °C in an ice bath.[2]

  • In a separate round-bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution while stirring vigorously at 0 °C.[2]

  • Add the cold 4-aminobenzonitrile solution dropwise to the stirring solution of cyanuric chloride and K₂CO₃.[2]

  • Maintain the reaction temperature at 0 °C and stir for 4 hours. It is crucial to maintain this temperature to avoid di-substitution.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% methanol in chloroform.

  • Once the starting material is no longer visible on the TLC plate, pour the reaction mixture onto crushed ice (approximately 1 L) in a beaker.[2]

  • Filter the resulting solid product and wash it with distilled water (3 x 500 mL).

  • Dry the product under a high vacuum to obtain the pure monochloro-triazine derivative.

Visualizations

Monochloro_Triazine_Synthesis_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cyanuric Chloride in Acetone - Nucleophile in Acetone - Base (e.g., K2CO3) Start->Prepare_Reagents Cool Cool Solutions to 0 °C Prepare_Reagents->Cool Reaction Reaction: - Add Nucleophile Dropwise - Maintain 0 °C - Stir for 4h Cool->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench on Ice Monitor->Quench Reaction Complete Isolate Isolate Product: - Filtration - Washing Quench->Isolate Dry Dry Product Isolate->Dry End End Dry->End

Caption: Experimental workflow for the selective synthesis of monochloro-triazines.

Troubleshooting_DiSubstitution Problem Problem: Di-substitution Observed Cause_Temp Potential Cause: High Temperature Problem->Cause_Temp Cause_Addition Potential Cause: Rapid Nucleophile Addition Problem->Cause_Addition Cause_Stoich Potential Cause: Incorrect Stoichiometry Problem->Cause_Stoich Solution_Temp Solution: Maintain 0-5 °C Cause_Temp->Solution_Temp Solution_Addition Solution: Slow, Dropwise Addition Cause_Addition->Solution_Addition Solution_Stoich Solution: Use 1:1 Molar Ratio Cause_Stoich->Solution_Stoich

Caption: Troubleshooting logic for preventing di-substitution in monochloro-triazine synthesis.

References

Demethoxylation as a side reaction in triazine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for common issues in triazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) related to demethoxylation as a side reaction.

Troubleshooting Guide: Unwanted Demethoxylation

This guide addresses specific issues you might encounter during the synthesis and functionalization of methoxy-substituted triazines.

Q1: My reaction is producing a byproduct with a lower molecular weight than expected. How can I determine if it's due to demethoxylation?

A1: Unexplained lower molecular weight byproducts in reactions involving methoxy-triazines can often be attributed to demethoxylation or a related demethylation.

Initial Diagnosis:

  • Mass Spectrometry (MS):

    • A loss of 31 Da (OCH₃) from your expected product mass suggests demethoxylation , resulting in a hydroxyl-triazine (a triazinone).

    • A loss of 14 Da (CH₂) from your expected product mass could indicate demethylation , where the methoxy group is converted to a hydroxyl group, but the triazine ring has undergone tautomerization to a more stable N-methyl triazinone. This is a common occurrence in the demethylation of methoxytriazinones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic singlet peak for the methoxy group protons, typically around 3.8-4.2 ppm.[1] The appearance of a broad singlet at a higher chemical shift may indicate the formation of an N-H or O-H proton of the resulting triazinone.

    • ¹³C NMR: Check for the absence of the methoxy carbon signal, usually in the 50-60 ppm range.[1]

Q2: I've confirmed demethoxylation is occurring during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I prevent it?

A2: Demethoxylation during palladium-catalyzed cross-coupling reactions on electron-deficient triazine rings can be promoted by harsh reaction conditions. The methoxy group can be cleaved, especially in the presence of strong bases, high temperatures, or certain nucleophiles.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Strong Base Switch to a milder base. For Suzuki couplings, consider using K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ or hydroxides. The choice of base can significantly impact reaction outcomes.[2]
High Temperature Reduce the reaction temperature. Run test reactions at lower temperatures (e.g., room temperature to 80°C) to find the optimal balance between reaction rate and side product formation.[2]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reaction and degradation of the product.
Catalyst/Ligand Choice The choice of palladium catalyst and ligand can influence stability. Using ligands that promote faster reductive elimination may shorten reaction times and reduce the opportunity for side reactions.[3]
Presence of Water While many cross-coupling reactions tolerate water, excessive amounts, especially at high temperatures and with certain bases, can lead to hydrolysis of the methoxy group. Ensure you are using anhydrous solvents if the reaction is sensitive.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of demethoxylation in triazine chemistry?

A1: The 1,3,5-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. This makes the carbon atoms susceptible to nucleophilic attack. Demethoxylation is a form of nucleophilic aromatic substitution (SₙAr) where a nucleophile attacks the carbon atom bearing the methoxy group. The methoxy group is then eliminated as a methoxide anion. In the presence of water or other proton sources, this can lead to the formation of a hydroxyl-triazine, which typically exists in the more stable triazinone tautomeric form.

Q2: Can demethoxylation occur under conditions other than cross-coupling?

A2: Yes, demethoxylation can occur under various conditions. For instance, strong acidic or basic conditions can promote hydrolysis of the methoxy group.[4] Additionally, certain strong nucleophiles can displace the methoxy group. The ease of this displacement depends on the other substituents on the triazine ring. Electron-withdrawing groups can further activate the ring towards nucleophilic attack, potentially increasing the likelihood of demethoxylation.

Q3: How can I analytically distinguish between the desired methoxy-triazine and the demethoxylated triazinone byproduct?

A3: A combination of chromatographic and spectroscopic methods is ideal for distinguishing between your desired product and the demethoxylated byproduct.

Analytical TechniqueExpected Observations for Demethoxylation
Thin Layer Chromatography (TLC) The triazinone byproduct is typically more polar than the methoxy-triazine, resulting in a lower Rf value.
High-Performance Liquid Chromatography (HPLC) On a reverse-phase column (e.g., C18), the more polar triazinone will have a shorter retention time.
Mass Spectrometry (MS) As mentioned in the troubleshooting guide, look for a mass difference of 31 Da corresponding to the loss of an OCH₃ group.
¹H NMR Spectroscopy The most telling sign is the disappearance of the methoxy singlet (usually ~3.8-4.2 ppm).
Infrared (IR) Spectroscopy The demethoxylated product (triazinone) will likely show a characteristic C=O stretching vibration (around 1650-1750 cm⁻¹) and possibly a broad N-H stretch.

Experimental Protocols

Protocol: Suzuki Coupling of a Methoxy-Substituted Chloro-Triazine with Minimized Risk of Demethoxylation

This protocol outlines a general procedure for the Suzuki cross-coupling of a methoxy-substituted chloro-triazine with a boronic acid, incorporating measures to minimize the demethoxylation side reaction.

Materials:

  • Methoxy-substituted chloro-triazine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Mild base (e.g., Na₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine the methoxy-substituted chloro-triazine (1.0 eq), the boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water to form a 10:1 mixture (organic:aqueous). The solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Stir the reaction mixture at a moderate temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_main Reaction Pathway start Methoxy-Triazine Derivative desired Desired Coupled Product start->desired Desired Reaction (e.g., Suzuki Coupling) side Demethoxylated Byproduct (Triazinone) start->side Side Reaction (Demethoxylation)

Caption: Competing reaction pathways for a methoxy-triazine.

G cluster_troubleshooting Troubleshooting Workflow for Suspected Demethoxylation start Unexpected low MW product or extra spot on TLC check_ms Analyze by LC-MS start->check_ms mass_loss Mass loss of 31 Da observed? check_ms->mass_loss check_nmr Analyze by NMR mass_loss->check_nmr Yes revisit Re-evaluate other side reactions (e.g., hydrolysis, debromination) mass_loss->revisit No methoxy_signal Methoxy signal absent? check_nmr->methoxy_signal confirm Demethoxylation Confirmed methoxy_signal->confirm Yes methoxy_signal->revisit No optimize Optimize Reaction Conditions: - Lower Temperature - Milder Base - Shorter Reaction Time confirm->optimize

Caption: A step-by-step workflow to troubleshoot demethoxylation.

References

Technical Support Center: Optimizing Nucleophilic Substitution of Dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the nucleophilic substitution of dichlorotriazines.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on dichlorotriazine rings.

Issue 1: Low or No Conversion of the Starting Material

Possible Cause Recommendation
Insufficient Reactivity For the second and third substitutions, a stepwise increase in temperature is crucial. The second substitution often requires room temperature, while the third may need heating to 80-100°C.[1]
Weak Nucleophile The inherent reactivity of the nucleophile is a major factor.[1] For weak nucleophiles, consider more forcing conditions such as higher temperatures, a stronger base, or longer reaction times.
Incorrect Base/Solvent Combination The choice of base and solvent is critical. An inorganic base like K₂CO₃ might have poor solubility in some organic solvents.[1] Consider using a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1] Common solvents that can be effective include acetone, THF, and DCM.[1]
Deactivated Triazine Ring If a substitution has already been performed with an electron-donating group like an amine, the triazine ring becomes deactivated towards further substitution.[2] In such cases, more forcing conditions (higher temperature, stronger base) are necessary for subsequent reactions.
Hydrolysis of Starting Material 2,4-dichloro-s-triazines are sensitive to moisture and can hydrolyze to form hydroxy-triazine byproducts.[1][3] Ensure that all glassware is oven-dried and that anhydrous solvents and reagents are used throughout the experiment.[1]

Issue 2: Formation of Multiple Products and Side Reactions

Possible Cause Recommendation
Over-substitution This is a common issue, especially when mono-substitution is desired. It is often a result of poor temperature control.[1] To achieve mono-substitution, maintain a low reaction temperature, typically between 0-5°C.[2] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[4] Adding the nucleophile dropwise can also help to avoid localized heating.[1]
Di-substitution When performing a mono-substitution on a dichlorotriazine, the di-substituted product can be an undesired byproduct. To minimize this, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).[5] Running the reaction at a lower temperature can also favor the mono-substituted product.[5]
Reaction with Solvent Nucleophilic solvents, such as alcohols, can sometimes compete with the intended nucleophile.[5] If this is suspected, consider switching to a non-nucleophilic, polar aprotic solvent like DMF or acetonitrile.
Complex Mixture of Products A dark reaction mixture and the formation of numerous products can be indicative of decomposition.[5] This may be caused by excessively high temperatures or the use of a base that is too strong for the substrate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on dichlorotriazines?

A1: The substitution of chlorine atoms on a dichlorotriazine ring occurs through a two-step addition-elimination mechanism, which is characteristic of a nucleophilic aromatic substitution (SNAr).[2] A nucleophile attacks one of the electron-deficient carbon atoms attached to a chlorine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[2] Subsequently, the aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[2]

Q2: How can I control the sequential substitution of the two chlorine atoms?

A2: Temperature is the most critical factor for controlling the degree of substitution.[2] Due to the introduction of electron-donating nucleophiles, the replacement of subsequent chlorine atoms becomes progressively more difficult.[2] The first substitution is typically carried out at low temperatures (0–5 °C), the second often requires room temperature, and a third substitution on a monochlorotriazine generally necessitates heating above 60 °C.[2]

Q3: Which type of base is best for this reaction?

A3: The choice of base depends on the specific reaction conditions and the solubility of the reagents. Organic bases like diisopropylethylamine (DIEA) and triethylamine (TEA) are commonly used as they are soluble in many organic solvents and effectively neutralize the HCl produced during the reaction.[2] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, but their solubility in organic solvents may be limited.[1][2]

Q4: What is the optimal order for introducing different nucleophiles?

A4: The general order of preferential incorporation of nucleophiles into the triazine core has been found to be alcohols > thiols > amines.[2] It is experimentally observed that once an amine is incorporated, substituting other nucleophiles becomes significantly more challenging. Therefore, for the synthesis of mixed-substituted triazines, it is advisable to introduce an oxygen or sulfur nucleophile first.[2][6]

Q5: What are the best solvents for dichlorotriazine substitution reactions?

A5: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[2] For reactions requiring higher temperatures, more polar aprotic solvents may be beneficial. It is crucial to use anhydrous solvents to prevent hydrolysis of the dichlorotriazine starting material.[1]

Experimental Protocols

Protocol 1: Mono-substitution of a Dichlorotriazine

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichlorotriazine (1.0 equivalent) in an anhydrous solvent such as DCM or THF.[2]

  • Cooling : Cool the solution to 0 °C using an ice bath.[2]

  • Addition of Reagents : To the stirring solution, add the desired nucleophile (1.0 equivalent), followed by the dropwise addition of a suitable base like DIEA (1.0 equivalent).[2]

  • Reaction : Stir the reaction mixture at 0 °C for 30-60 minutes.[2]

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting dichlorotriazine is fully consumed.[2]

  • Workup : Dilute the reaction mixture with DCM and wash it several times with water to remove the base salts. Collect the organic layer.[2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Di-substitution of a Dichlorotriazine

  • Preparation : Dissolve the mono-substituted chlorotriazine (1.0 equivalent) from the previous step in a suitable anhydrous solvent like DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.[2]

  • Addition of Reagents : Add the second nucleophile (1.0 equivalent) to the solution, followed by the addition of the base (e.g., DIEA, 1.0 equivalent).[2]

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours.[2] In some cases, gentle heating may be required to drive the reaction to completion.

  • Monitoring : Monitor the reaction progress by TLC.

  • Workup and Purification : Follow the same workup and purification procedure as described in Protocol 1.

Diagrams

troubleshooting_workflow start Low or No Conversion check_temp Is the temperature appropriate for the substitution step? start->check_temp check_nuc Is the nucleophile strong enough? check_temp->check_nuc No increase_temp Increase temperature check_temp->increase_temp Yes check_base_solvent Is the base/solvent combination optimal? check_nuc->check_base_solvent No forcing_conditions Use forcing conditions (higher temp, stronger base) check_nuc->forcing_conditions Yes check_ring Is the triazine ring deactivated? check_base_solvent->check_ring No change_base_solvent Vary base and/or solvent check_base_solvent->change_base_solvent Yes check_ring->forcing_conditions Yes purify_reagents Purify reagents and use anhydrous solvents check_ring->purify_reagents No end_success Reaction proceeds increase_temp->end_success forcing_conditions->end_success change_base_solvent->end_success purify_reagents->end_success

Caption: Troubleshooting workflow for low conversion.

experimental_workflow cluster_mono Mono-substitution cluster_di Di-substitution prep_mono 1. Dissolve dichlorotriazine in anhydrous solvent cool 2. Cool to 0 C prep_mono->cool add_nuc1 3. Add Nucleophile 1 + Base cool->add_nuc1 react_mono 4. React at 0 C add_nuc1->react_mono workup_mono 5. Workup and Purify react_mono->workup_mono product_mono Mono-substituted Product workup_mono->product_mono prep_di 6. Dissolve mono-substituted product in anhydrous solvent product_mono->prep_di add_nuc2 7. Add Nucleophile 2 + Base prep_di->add_nuc2 react_di 8. React at Room Temperature or Heat add_nuc2->react_di workup_di 9. Workup and Purify react_di->workup_di product_di Di-substituted Product workup_di->product_di

Caption: General experimental workflow for sequential substitution.

References

Technical Support Center: Removal of Triethylamine Hydrochloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triethylamine hydrochloride (TEA.HCl) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?

Triethylamine hydrochloride is the salt formed from the reaction between the base triethylamine (TEA) and hydrogen chloride (HCl).[1] In many organic reactions, such as the formation of esters and amides from acyl chlorides, HCl is generated as a byproduct.[1][2] Triethylamine is commonly added as an "acid scavenger" to neutralize this HCl, preventing it from causing undesired side reactions or degrading the product.[1][3] This neutralization reaction produces the TEA.HCl salt, which must then be removed during the purification of the final product.[1]

Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?

The most common methods for removing TEA.HCl leverage its solubility characteristics. The three main techniques are:

  • Aqueous Workup (Washing): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous acid solution will extract the salt into the aqueous layer.[1]

  • Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF, dioxane), the salt will precipitate as a solid and can be easily removed by filtration.[1][4][5]

  • Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not, causing the salt to precipitate. The solid salt is then filtered off. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1][4]

Troubleshooting Guides

Issue 1: Aqueous Workup Problems

Q3: An emulsion formed during my aqueous workup. How can I resolve this?

Emulsions are a common issue when working with amine salts. Here are several methods to break an emulsion:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]

  • Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period will allow the layers to separate on their own.[1]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break it up.[1]

Q4: My product is also highly soluble in water. How can I separate it from the TEA.HCl?

This presents a significant purification challenge. Here are some strategies:

  • Solvent-Based Precipitation: The most effective approach is to avoid an aqueous workup entirely. After the reaction is complete, remove the solvent and try to find a solvent system that will selectively dissolve your product while leaving the TEA.HCl as a solid that can be filtered off. This may require screening several different organic solvents.[1]

  • Column Chromatography: If other methods fail, purification by column chromatography may be necessary. It is important to note that TEA.HCl can sometimes streak on silica gel. A common technique to mitigate this is to pre-adsorb the crude material onto silica gel. This is done by dissolving the crude product in a minimal amount of a strong solvent (like methanol), adding silica gel to form a slurry, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method can then be used for purification by column chromatography.[1]

Issue 2: Precipitation and Filtration Problems

Q5: The TEA.HCl salt is not precipitating from my organic solvent. How can I induce precipitation?

If the salt remains dissolved, it is likely due to some solubility in your chosen solvent. Here are a few techniques to force it out of solution:

  • Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane. This will decrease the overall polarity of the solvent system and promote precipitation of the salt.[1]

  • Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt, which may be enough to cause it to precipitate.[1]

  • Concentrate the Solution: Reducing the volume of the solvent via rotary evaporation will increase the concentration of the salt, potentially exceeding its solubility limit and causing it to precipitate.[1]

Q6: My product is sensitive to water/moisture. How can I remove TEA.HCl without an aqueous workup?

For moisture-sensitive compounds, non-aqueous methods are essential.

  • Method 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents like diethyl ether, tetrahydrofuran (THF), or dioxane are good choices.[1][4] The precipitated salt can then be simply filtered off.

  • Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane or chloroform), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane). This will cause the salt to precipitate, allowing for its removal by filtration.[1]

Data Presentation

Table 1: Solubility of Triethylamine Hydrochloride in Common Laboratory Solvents

This table is critical for planning your reaction workup and choosing an appropriate solvent for either dissolving or precipitating the TEA.HCl salt.

SolventSolubilityReference(s)
WaterVery Soluble (1440 g/L at 20°C)[6][7]
EthanolSoluble / Very Soluble[6][8][9][10]
ChloroformSoluble / Very Soluble[6][8][9][10]
MethanolSoluble[11]
Dichloromethane (DCM)Soluble[12]
Diethyl EtherInsoluble / Practically Insoluble[6][8][9]
BenzeneVery Slightly Soluble[9]
Tetrahydrofuran (THF)Insoluble[4][13]
DioxaneInsoluble[1]
Hexane / HeptaneInsoluble[4]
Ethyl AcetateInsoluble[4]

Experimental Protocols

Protocol 1: Aqueous Workup for Water-Insoluble Products

This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a wash solution (e.g., water, 1N HCl, or brine). Using a dilute acid solution like 1N HCl can help to ensure any excess triethylamine is also converted to the water-soluble salt.[1]

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing process as necessary.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution.

  • Remove the solvent under reduced pressure to yield the crude product.[1]

Protocol 2: Removal by Filtration for Water-Sensitive Products

This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]

  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.

  • Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.

  • Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.

  • Combine the filtrate and the washings. This solution contains your desired product.

  • Remove the solvent from the filtrate under reduced pressure to isolate the product.[1]

Visualizations

Removal_Workflow start Reaction Mixture (Product + TEA.HCl) is_precipitated Is TEA.HCl precipitated? start->is_precipitated is_water_sensitive Is product water-sensitive? is_precipitated->is_water_sensitive No filtration Filtration is_precipitated->filtration Yes aqueous_workup Aqueous Workup is_water_sensitive->aqueous_workup No solvent_swap Solvent Swap & Filtration is_water_sensitive->solvent_swap Yes end_product Isolated Product filtration->end_product aqueous_workup->end_product solvent_swap->end_product

Caption: Decision workflow for selecting a TEA.HCl removal method.

Aqueous_Workup_Workflow start Transfer Reaction Mixture to Separatory Funnel add_wash Add Aqueous Wash (e.g., Water, 1N HCl, Brine) start->add_wash shake_vent Shake Vigorously & Vent add_wash->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers drain_aqueous Drain Aqueous Layer separate_layers->drain_aqueous repeat_wash Repeat Wash (if necessary) drain_aqueous->repeat_wash repeat_wash->add_wash Yes dry_organic Dry Organic Layer (e.g., Na₂SO₄) repeat_wash->dry_organic No filter_decan Filter or Decant dry_organic->filter_decan concentrate Concentrate Under Reduced Pressure filter_decan->concentrate product Isolated Product concentrate->product

Caption: Step-by-step workflow for aqueous workup.

Filtration_Workflow start Cool Reaction Mixture (e.g., Ice Bath) setup_funnel Set up Büchner/Hirsch Funnel start->setup_funnel filter_mixture Filter Reaction Mixture Under Vacuum setup_funnel->filter_mixture wash_solid Wash Collected Solid with Cold Solvent filter_mixture->wash_solid combine_filtrate Combine Filtrate & Washings wash_solid->combine_filtrate concentrate Concentrate Under Reduced Pressure combine_filtrate->concentrate product Isolated Product concentrate->product

Caption: Step-by-step workflow for removal by filtration.

References

Technical Support Center: Purification of Polar Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of polar triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of polar triazine derivatives?

The main difficulties in purifying polar triazine derivatives arise from their inherent high polarity, which often leads to:

  • Poor Solubility: Limited solubility in common organic solvents used in standard chromatography.[1]

  • Strong Stationary Phase Interactions: Strong binding to silica gel, causing issues like peak tailing, poor resolution, and sometimes irreversible adsorption.[1]

  • Crystallization Difficulties: High solubility in polar solvents makes crystallization challenging, often resulting in the formation of oils instead of solid crystals.[1]

  • Co-elution with Impurities: Polar impurities tend to co-elute with the target compound, complicating separation.[1]

Q2: Which chromatographic techniques are most effective for purifying these compounds?

Depending on the specific characteristics of the triazine derivative and the impurities present, several chromatographic techniques can be successfully employed:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method for highly polar compounds.[1][2] Using polar-endcapped columns or specific ion-pairing agents can enhance the retention of polar analytes.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative to RP-HPLC, HILIC is particularly useful for compounds that are too polar to be well-retained on C18 columns.[1][2]

  • Semi-Preparative Liquid Chromatography (LC): This technique has been shown to be highly effective in achieving high purity levels (often >98%) for polar triazine derivatives, significantly improving the quality of the final compound for further analysis and testing.

  • Normal-Phase Chromatography (NPC): While it can be used, it often requires highly polar mobile phases and may necessitate deactivation of the silica gel to minimize strong interactions.[1]

Q3: My polar triazine derivative fails to crystallize and "oils out." What can I do?

"Oiling out" is a common issue where the compound separates as a liquid rather than solid crystals. This can happen if the compound is insoluble in the chosen solvent at all temperatures or if the solvent's boiling point is higher than the compound's melting point.[4] Here are some troubleshooting steps:

  • Change the Solvent System: Experiment with different solvents or solvent mixtures.[4]

  • Use a Co-solvent (Anti-solvent): Dissolve the compound in a minimum amount of a "good" hot solvent and slowly add a "bad" (anti-solvent) in which the compound is less soluble until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1][4] Common solvent pairs include Ethanol/Water, Methanol/Diethyl ether, and Acetone/Hexane.[1]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

  • Slow Evaporation or Vapor Diffusion: These techniques can also promote crystallization by gradually increasing the compound's concentration.[1]

Q4: How can I remove colored impurities during recrystallization?

If colored impurities persist after recrystallization, it's likely they have similar solubility profiles to your target compound.

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Be sure to use a minimal amount to avoid adsorbing your product.

Troubleshooting Guides

Chromatographic Purification Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor Retention in RP-HPLC The compound is too polar for the stationary phase.- Use a polar-embedded or polar-endcapped column.[3]- Decrease the concentration of the organic modifier in the mobile phase.[3]- Consider using HILIC as an alternative.[1][2]
Peak Tailing in HPLC - Strong interaction with the stationary phase.- Co-eluting impurities.[3]- Column overload.- Modify the mobile phase pH or add an ion-pairing agent.- Optimize the separation method to resolve impurities.[3]- Reduce the sample concentration or injection volume.
Irreversible Adsorption on Silica Gel Highly polar functional groups are strongly binding to the silica.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or acetic acid to the eluent.- Switch to a less active stationary phase like alumina or a bonded-phase silica.
Multiple Unresolved Peaks - Presence of regioisomers.- On-column degradation of the compound.- Employ high-resolution techniques like semi-preparative HPLC or Supercritical Fluid Chromatography (SFC) for isomer separation.[5][6]- Use milder purification conditions, such as lower temperatures or neutral pH.[5]
Recrystallization Problems
Issue EncounteredPossible Cause(s)Suggested Solution(s)
"Oiling Out" - The compound's melting point is lower than the solvent's boiling point.- The compound is highly insoluble in the chosen solvent.[4]- Use a lower-boiling point solvent.- Try a different solvent or a solvent mixture.[4]- Use a larger volume of solvent.[4]
Poor Crystal Yield - The compound is too soluble in the solvent, even at low temperatures.- Insufficient amount of crude material was used.[4]- Partially evaporate the solvent to increase the compound's concentration.[4]- Add a co-solvent (anti-solvent) in which the compound is less soluble.[4]- Cool the solution in an ice bath or refrigerator to maximize precipitation.[4]
No Crystal Formation - The solution is not supersaturated.- Residual solvent is inhibiting crystallization.[4]- Scratch the inside of the flask with a glass rod.[4]- Add a seed crystal.[4]- Ensure the product is thoroughly dry before attempting recrystallization.[4]

Data Presentation

Table 1: Semi-Preparative LC Purification of Polar Triazine Derivatives

Product IDDescriptionInitial Purity (%)Final Purity (%)Mobile Phase
Product 1Triazine derivative with tyrosine31.3298.24100 mM NH4HCO3 : Methanol (75:25)
Product 2Triazine derivative with glutamine56.3198.01100 mM NH4HCO3 : Methanol (92.5:7.5)
Data adapted from a study on the purification of newly-synthesized triazine derivatives, demonstrating a significant increase in purity using semi-preparative LC.

Experimental Protocols

Protocol 1: Semi-Preparative LC for Polar Triazine Derivatives

This protocol is a general guideline based on a successful purification of polar triazine derivatives.

  • Sample Preparation: Dissolve the crude triazine derivative in a suitable solvent. The solubility may be enhanced under basic pH conditions. For instance, a buffer like ammonium bicarbonate (NH4HCO3) can be effective as it is also volatile and can be removed during lyophilization.

  • Method Development:

    • Begin by developing the separation method on an analytical HPLC system coupled with a DAD and a mass spectrometer to identify the peak of the desired compound.

    • Test various mobile phase compositions to achieve optimal separation. A common mobile phase consists of a buffer (e.g., 100 mM NH4HCO3) and an organic modifier like methanol.

  • Scale-Up to Semi-Preparative LC:

    • Transfer the optimized method to a semi-preparative LC system. Some adjustments to the gradient and flow rate may be necessary.

    • Optimize the injection volume to maximize the amount of compound purified per run without compromising the purity of the collected fraction.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically through lyophilization, especially when using volatile buffers like ammonium bicarbonate.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Protocol 2: Recrystallization of Polar Triazine Derivatives

This is a general procedure for recrystallization.[4][7][8]

  • Solvent Selection: Choose a suitable solvent or solvent system where the triazine derivative has high solubility at high temperatures and low solubility at room temperature.[4][7]

  • Dissolution: Dissolve the crude product in a minimum amount of the near-boiling solvent.[7]

  • Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Polar Triazine Derivative chromatography Chromatographic Purification (e.g., Semi-Prep LC) crude_product->chromatography Initial Cleanup recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check Purity Assessment (HPLC, NMR) chromatography->purity_check Purity Check recrystallization->purity_check Final Check pure_product Pure Polar Triazine Derivative purity_check->pure_product >98% Purity

Caption: A typical experimental workflow for the purification of polar triazine derivatives.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Purification Issue Encountered peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention? start->poor_retention oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals modify_mobile_phase Modify Mobile Phase (pH, Additives) peak_tailing->modify_mobile_phase Yes change_column Use HILIC or Polar-Endcapped Column poor_retention->change_column Yes change_solvent Change Solvent/ Use Anti-solvent oiling_out->change_solvent Yes induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization Yes

Caption: A troubleshooting decision tree for common purification challenges.

References

Improving the selectivity of stepwise reactions on dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with stepwise reactions on dichlorotriazines. Our aim is to help you improve reaction selectivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the selectivity of stepwise reactions on dichlorotriazines?

A1: Temperature is the most critical factor for controlling the degree of substitution. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first nucleophilic substitution can often be carried out at low temperatures (e.g., 0-5°C), while the second substitution requires a higher temperature, typically room temperature or above.[1][2] This is because the introduction of an electron-donating nucleophile in the first step reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions more difficult and requiring more energy.[1]

Q2: How does the nature of the nucleophile affect the reaction selectivity?

A2: The strength and type of nucleophile are paramount for achieving selectivity. The general order of preferential incorporation into the triazine core is often cited as alcohols > thiols > amines.[1][3] It is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more challenging.[1] Therefore, for the synthesis of mixed-substituted triazines, the order of addition is crucial.

Q3: What is the role of pH in dichlorotriazine reactions?

A3: Maintaining the correct pH is essential, especially when working with nucleophiles that have acidic or basic groups. For many reactions involving amines or in aqueous media, a base such as sodium carbonate or Diisopropylethylamine (DIEA) is used to neutralize the HCl generated during the reaction.[1][4] For reactions with reactive dyes in aqueous solutions, a pH of 7-7.5 is often maintained to facilitate the reaction while minimizing hydrolysis of the dichlorotriazine moiety.[4][5]

Q4: How can I monitor the progress of my dichlorotriazine reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product.[1][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[3] Advanced techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time reaction monitoring and detailed mechanistic investigations.[6][7]

Q5: What are some common side reactions, and how can they be minimized?

A5: The most common side reaction is the hydrolysis of the chlorine atoms on the triazine ring, especially in the presence of water and at higher pH values, which forms hydroxy-triazine impurities.[8][9] To minimize hydrolysis, it is important to use anhydrous solvents when possible and to control the pH carefully. Another potential issue is the lack of selectivity, leading to di-substituted products when only mono-substitution is desired. This can be controlled by using a stoichiometric amount of the nucleophile and maintaining a low reaction temperature.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Insufficient reactivity of the nucleophile.2. Reaction temperature is too low.3. Inadequate base to neutralize HCl.1. Consider a more nucleophilic reagent if possible.2. Gradually increase the reaction temperature and monitor by TLC.3. Ensure at least one equivalent of a suitable base (e.g., DIEA, Na₂CO₃) is used.
Formation of di-substituted product instead of mono-substituted 1. Reaction temperature is too high.2. Excess nucleophile used.3. Extended reaction time.1. Perform the first substitution at a lower temperature (e.g., 0°C or -20°C).[10]2. Use exactly one equivalent of the nucleophile.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Presence of hydrolysis byproducts 1. Presence of water in the reaction mixture.2. pH is too high.1. Use anhydrous solvents and reagents.2. Maintain a neutral or slightly basic pH (around 7-9, depending on the nucleophile).[4][8] Add a buffer if necessary.
Difficulty in achieving the second substitution 1. The first nucleophile deactivates the triazine ring significantly.2. Insufficiently high temperature for the second step.1. This is an inherent challenge. The order of nucleophile addition is critical.2. Increase the temperature for the second substitution (e.g., to room temperature or reflux).[2]
Inconsistent reaction yields 1. Variability in reagent quality.2. Inconsistent temperature control.3. Inconsistent reaction times.1. Use reagents from a reliable source and ensure they are dry.2. Use an ice bath or a cryostat for precise temperature control.3. Monitor reactions by TLC/HPLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Selective Mono-substitution of a Dichlorotriazine

This protocol describes a general procedure for the selective replacement of one chlorine atom on a dichlorotriazine derivative.

Materials:

  • Substituted Dichlorotriazine (1.0 eq)

  • Nucleophile (e.g., an amine, alcohol, or thiol) (1.0 eq)

  • Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted dichlorotriazine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the nucleophile and DIEA in anhydrous DCM.

  • Add the nucleophile solution dropwise to the stirring dichlorotriazine solution at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed (typically 30-60 minutes).[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-substituted product.

Protocol 2: Stepwise Di-substitution of a Dichlorotriazine with a Second Nucleophile

This protocol outlines the procedure for introducing a second, different nucleophile onto the mono-substituted triazine core.

Materials:

  • Mono-substituted monochloro-s-triazine (from Protocol 1) (1.0 eq)

  • Second Nucleophile (1.0-1.1 eq)

  • DIEA or another suitable base (1.0-1.2 eq)

  • Anhydrous DCM or THF

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the mono-substituted starting material in anhydrous DCM in a round-bottom flask.

  • Add the second nucleophile to the solution, followed by the addition of DIEA.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1] For less reactive nucleophiles, heating may be required.

  • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up the reaction as described in Protocol 1 (steps 6-8) to isolate the di-substituted product.

Data Presentation

Table 1: Typical Reaction Conditions for Stepwise Substitution of Triazines

Substitution StepNucleophileTemperature (°C)Reaction TimepH / BaseSolvent
First Substitution Amine/Alcohol/Thiol0 - 50.5 - 4 hours7.0 - 7.5 (Na₂CO₃) or DIEAWater, DCM, or THF
Second Substitution Amine/Alcohol/ThiolRoom Temperature (approx. 25)12 - 24 hoursDIEADCM or THF
Third Substitution (from trichlorotriazine) AmineReflux (e.g., 70-100)VariesExcess amineVaries

Note: These are general conditions and may require optimization for specific substrates and nucleophiles.[1][2][4]

Table 2: Influence of Temperature on Selectivity for Mono-substitution [10]

Amine NucleophileTemperature (°C)Ratio of Mono-substituted : Di-substituted Product
Propargylamine-201 : 0.05
Propargylamine01 : 0.10
Propargylamine251 : 0.25
4-Penten-1-amine-201 : 0.04
4-Penten-1-amine01 : 0.09
4-Penten-1-amine251 : 0.20

Data adapted from a study on a model dichlorotriazine, illustrating that lower temperatures favor mono-substitution.[10]

Visualizations

experimental_workflow cluster_step1 First Substitution cluster_step2 Second Substitution cluster_analysis Analysis start Dichlorotriazine + Nucleophile 1 step1_conditions 0-5 °C 1 eq. Base 0.5-4h start->step1_conditions React step1_product Mono-substituted Monochlorotriazine step1_conditions->step1_product step2_start Add Nucleophile 2 step1_product->step2_start Isolate & Proceed tlc TLC Monitoring step1_product->tlc step2_conditions Room Temp 1 eq. Base 12-24h step2_start->step2_conditions React step2_product Di-substituted Triazine step2_conditions->step2_product purification Purification (Column Chromatography) step2_product->purification characterization Characterization (NMR, MS) purification->characterization troubleshooting_guide start Problem: Poor Selectivity (Di-substitution) cause1 Is Reaction Temperature > 5°C? start->cause1 cause2 Is [Nucleophile] > 1 eq.? start->cause2 cause3 Is Reaction Time Too Long? start->cause3 cause1->cause2 No solution1 Lower Temp to 0°C or below cause1->solution1 Yes cause2->cause3 No solution2 Use Stoichiometric Amount (1.0 eq) cause2->solution2 Yes solution3 Monitor by TLC & Quench Upon Completion cause3->solution3 Yes

References

Minimizing hydrolysis of 2,4-Dichloro-1,3,5-triazine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dichloro-1,3,5-triazine (CDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis and troubleshooting common issues during reactions involving CDT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDT) and why is its hydrolysis a concern?

This compound is a heterocyclic compound widely used as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its reactivity stems from the two chlorine atoms, which can be sequentially substituted by nucleophiles.

Hydrolysis is a significant concern because the chlorine atoms on the triazine ring are susceptible to nucleophilic attack by water. This leads to the formation of hydroxy-triazine byproducts, which are often unreactive and can complicate purification processes, ultimately reducing the yield of the desired product.

Q2: What are the primary factors that influence the rate of CDT hydrolysis?

The rate of hydrolysis of chloro-s-triazines is influenced by several factors:

  • pH: The stability of chloro-s-triazines is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis. For atrazine, a related chloro-s-triazine, hydrolysis is accelerated in acidic environments.[1] At a pH range of 8.45-9.43, the related compound 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine readily undergoes hydrolysis.[2]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis. Therefore, conducting reactions at the lowest effective temperature is crucial.

  • Solvent: The choice of solvent can impact the solubility of CDT and water, thereby influencing the extent of hydrolysis. Using anhydrous (dry) organic solvents is a key strategy to minimize this side reaction.

Q3: How can I minimize hydrolysis during a nucleophilic substitution reaction with CDT?

Minimizing hydrolysis is critical for achieving high yields and product purity. Here are key strategies:

  • Temperature Control: The first nucleophilic substitution on a triazine ring is highly exothermic and should be performed at low temperatures, typically between 0-5°C, to control the reaction rate and suppress hydrolysis.[3][4]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to limit the presence of water. Techniques such as flame-drying glassware and using inert atmospheres (e.g., nitrogen or argon) are recommended.

  • Choice of Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is often used to scavenge the hydrochloric acid (HCl) produced during the reaction.[4][5] This prevents the acidification of the reaction mixture, which could promote hydrolysis.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the opportunity for hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Hydrolysis of CDT: Presence of water in the reaction.- Ensure all solvents and reagents are anhydrous. - Flame-dry glassware before use. - Conduct the reaction under an inert atmosphere (N₂ or Ar).
2. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC or LC-MS until the starting material is consumed. - For the second substitution on the triazine ring, the temperature may need to be raised to room temperature or higher.
3. Formation of Byproducts: Besides hydrolysis, di-substitution or reaction with the solvent might occur.- Maintain strict temperature control (0-5°C for the first substitution). - Add the nucleophile dropwise to the CDT solution to avoid localized high concentrations.
4. Loss during Workup: The product might be partially soluble in the aqueous phase.- After aqueous workup, extract the aqueous layer multiple times with an appropriate organic solvent. - Check the aqueous layer for your product using TLC or LC-MS.[6]
Multiple Spots on TLC (Unidentified Byproducts) 1. Hydrolysis Products: Formation of mono- or di-hydroxy triazines.- Use anhydrous conditions. - Characterize the byproducts by LC-MS to confirm their identity.
2. Di-substituted Product: The nucleophile has replaced both chlorine atoms.- Lower the reaction temperature. - Use a strict 1:1 stoichiometry of the nucleophile to CDT.
Reaction Stalls (Does Not Go to Completion) 1. Deactivation of the Triazine Ring: The first substitution can deactivate the ring towards further substitution.- An increase in temperature may be required for the second substitution. - Consider using a stronger nucleophile for the second step if applicable.
2. Poor Quality of Reagents: Degradation of CDT or the nucleophile.- Use freshly opened or purified reagents. - Check the purity of the starting materials by NMR or GC-MS.

Data Presentation

Table 1: Temperature Effects on Sequential Nucleophilic Substitution of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Substitution StepTypical Reaction TemperatureNotes
First Chlorine Substitution0-5°CEssential for achieving mono-substitution and minimizing side reactions.[3][4]
Second Chlorine SubstitutionRoom TemperatureIncreased temperature is required due to the deactivating effect of the first substituent.[4]
Third Chlorine Substitution>60°C (often requiring reflux)The final substitution is the most difficult due to the further deactivation of the triazine ring.[4]

Table 2: pH Influence on the Hydrolysis of a Related Triazine Compound

The following data pertains to the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine and is provided as an illustrative example of pH effects on triazine stability. The kinetics for CDT will differ but the general trend of pH-dependence is relevant.

pH RangeObservationReference
5.58 - 7.73Major product was thiadiazine (reaction with H₂S), suggesting relative stability against hydrolysis.[2]
8.45 - 9.43Readily undergoes hydrolysis.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-Nucleophilic Substitution of this compound under Anhydrous Conditions

This protocol describes a general method for the first nucleophilic substitution on CDT, aiming to minimize hydrolysis.

Materials:

  • This compound (CDT)

  • Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA))

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1.0 eq) in the anhydrous solvent and cool the solution to 0°C using an ice bath.

  • In a separate flame-dried flask, dissolve the nucleophile (1.0 eq) and DIEA (1.1 eq) in the anhydrous solvent.

  • Add the solution of the nucleophile and base dropwise to the stirred CDT solution at 0°C over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup by transferring the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the mono-substituted product by column chromatography on silica gel or recrystallization.

Protocol 2: Analytical Monitoring of CDT Hydrolysis by LC-MS

This protocol provides a general method for monitoring the presence of CDT and its primary hydrolysis byproduct, 2-chloro-4-hydroxy-1,3,5-triazine.

Instrumentation:

  • Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • Methanol (for sample preparation)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction in the aliquot by diluting it in a known volume of cold methanol.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the diluted aliquot onto the LC-MS/MS system.

    • Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile over several minutes.

    • Monitor for the mass-to-charge ratio (m/z) of CDT and its expected hydrolysis product.

  • Data Analysis: Quantify the relative peak areas of CDT and the hydrolysis byproduct to determine the extent of hydrolysis over time.

Visualizations

Hydrolysis_Pathway CDT This compound Hydrolysis_Product 2-Chloro-4-hydroxy-1,3,5-triazine (Byproduct) CDT->Hydrolysis_Product Hydrolysis (undesired) Desired_Product Mono-substituted Product CDT->Desired_Product Nucleophilic Substitution (desired) H2O Water (H₂O) Nucleophile Nucleophile (Nu-H)

Caption: Competitive reaction pathways for this compound.

Troubleshooting_Workflow decision decision process process outcome outcome issue issue start Start Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor low_yield Low Yield? monitor->low_yield check_hydrolysis Check for Hydrolysis Byproduct low_yield->check_hydrolysis Yes successful_reaction Successful Reaction low_yield->successful_reaction No hydrolysis_present Hydrolysis Present? check_hydrolysis->hydrolysis_present improve_anhydrous Improve Anhydrous Conditions hydrolysis_present->improve_anhydrous Yes check_completion Reaction Incomplete? hydrolysis_present->check_completion No improve_anhydrous->start optimize_conditions Optimize Temp/Time check_completion->optimize_conditions Yes check_completion->successful_reaction No optimize_conditions->start

Caption: A logical workflow for troubleshooting low yields in CDT reactions.

References

Technical Support Center: Column Chromatography for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of triazine derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which column chromatography mode is best for my triazine derivative?

The choice of chromatography mode depends primarily on the polarity of your triazine derivative.

  • Normal-Phase Chromatography (NPC): This is suitable for non-polar to moderately polar triazine derivatives. It typically uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[1]

  • Reversed-Phase Chromatography (RPC): This is the most common technique for polar triazines, particularly in HPLC. It uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for very polar triazine derivatives that show little or no retention on reversed-phase columns.[5]

Q2: My triazine derivative is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

This is a common issue caused by the interaction of the basic nitrogen lone pairs on the triazine ring with the acidic silanol groups on the silica surface.[5] This strong interaction leads to poor peak shape and difficult elution.

Solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia to your mobile phase. This will "cap" the acidic silanol groups, preventing strong interactions with your compound.[6]

  • Use Deactivated Silica: You can use commercially available deactivated silica gel or deactivate it yourself by flushing the packed column with a solvent system containing triethylamine.[6]

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol-silica. For reversed-phase applications, modern end-capped C18 columns are designed to minimize these secondary interactions.

Q3: My compound won't elute from the column, even with a very polar mobile phase.

There are several potential reasons for this:

  • Strong Adsorption: Your compound may be interacting too strongly with the stationary phase, as described in Q2. If adding a basic modifier doesn't work, the compound might be irreversibly bound.

  • Compound Instability: The triazine derivative might be decomposing on the silica gel.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[7]

  • Incorrect Mobile Phase: Ensure your mobile phase polarity is appropriate. In normal-phase, you may need to add a highly polar solvent like methanol or isopropanol to the eluent. In reversed-phase, you may need to decrease the aqueous component significantly.

Q4: How do I choose the right starting mobile phase for my separation?

Thin-Layer Chromatography (TLC) is the best way to determine an appropriate mobile phase. For normal-phase flash chromatography, aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.4.[1] This generally provides the best separation from impurities.

Troubleshooting Guides

Problem 1: Poor Separation of Product and Impurities
Possible CauseSolution(s)
Inappropriate Mobile Phase Polarity Optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities.[1]
Column Overloading Use an appropriate ratio of silica gel to crude product. A typical ratio is 30:1 to 100:1 by weight.[1]
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. Repack the column if cracks or channels appear.[1]
Sample Loaded in Too Much Solvent Dissolve the sample in the absolute minimum amount of solvent for loading.[8] If solubility is an issue, use the dry-loading technique.[8]
Problem 2: Low Recovery of Purified Product
Possible CauseSolution(s)
Compound is Decomposing on the Column Test for stability on a TLC plate.[7] If unstable, switch to a less acidic stationary phase (alumina) or use deactivated silica.[6][7]
Compound is Irreversibly Adsorbed This can happen with very polar or basic compounds. Try adding a competitive base (triethylamine) to the mobile phase.[6]
Compound is Co-eluting with Impurities Improve the separation by optimizing the mobile phase (try a shallower gradient or a different solvent system) or using a higher-resolution column.
Fractions are Too Dilute to Detect Concentrate a few fractions in the expected elution range to see if the compound is present.[7]

Data Presentation: Common Chromatography Conditions

Table 1: Stationary Phases for Triazine Derivative Purification
Chromatography ModeStationary PhaseTypical ApplicationReferences
Normal-Phase Silica Gel (SiO₂)General purpose purification of non-polar to moderately polar triazines.[1][9]
Alumina (Al₂O₃)For compounds sensitive to the acidity of silica gel.[7]
Reversed-Phase C18 (Octadecylsilane)HPLC analysis and purification of polar triazines and herbicides.[2][3][4]
Porous Graphitic Carbon (e.g., Hypercarb™)Separation of polar triazines at high temperatures for faster analysis.[10][11]
Covalent Triazine PolymersNovel stationary phases with mixed-mode (RP/NP) capabilities.[12][13][14]
Table 2: Common Mobile Phase Systems
Chromatography ModeMobile Phase SystemModifiers/AdditivesTypical Use
Normal-Phase Hexane / Ethyl AcetateTriethylamine (0.1-2%)General purpose gradient or isocratic elution.[1]
Dichloromethane / MethanolAmmonia (in MeOH)For more polar compounds.
Reversed-Phase Acetonitrile / WaterPhosphate Buffer, NH₄OHHPLC analysis of triazine herbicides.[2][3]
Methanol / WaterFormic Acid, Acetic AcidGeneral reversed-phase purification.
HILIC Acetonitrile / Aqueous BufferAmmonium Acetate/FormatePurification of very polar triazines.[5]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • TLC Analysis: Use TLC to find a solvent system where the desired triazine derivative has an Rf of ~0.3. A good starting point is a hexane/ethyl acetate mixture.[1]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the bed is uniform and free of cracks. Add a thin layer of sand to the top.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane). Carefully pipette this solution onto the top of the silica bed.[8]

    • Dry Loading: If the product is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution: Begin eluting with the starting mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent.[6] Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazine derivative.

Protocol 2: General Procedure for Reversed-Phase HPLC Analysis
  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example, A: Water, B: Acetonitrile.[10] Filter and degas both solvents thoroughly to prevent bubbles in the system.

  • System Equilibration: Purge the pump lines with the new mobile phases. Equilibrate the column by running the initial mobile phase composition (e.g., 75% A / 25% B) through it at a constant flow rate until a stable baseline is achieved.[10]

  • Sample Preparation: Dissolve the triazine sample in the mobile phase or a compatible solvent. A typical concentration for analysis is 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Injection and Gradient Elution: Inject a small volume (e.g., 5-20 µL) of the sample. Run a gradient program to elute the compounds. A typical gradient might be:

    • 0-2 min: 25% B

    • 2-15 min: Ramp to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 25% B

    • 18-25 min: Re-equilibrate at 25% B[10]

  • Data Analysis: Identify and quantify the peaks in the chromatogram based on their retention times and peak areas compared to analytical standards.

Visualized Workflows and Logic

troubleshooting_workflow start Problem: Poor Separation cause1 Wrong Mobile Phase? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Poor Column Packing? start->cause3 cause4 Streaking / Tailing? start->cause4 sol1 Optimize solvent system using TLC (aim for ΔRf) cause1->sol1 sol2 Reduce sample load (use 30:1 to 100:1 silica:sample ratio) cause2->sol2 sol3 Repack column carefully to ensure uniform bed cause3->sol3 sol4 Add 0.1-2% Triethylamine to mobile phase cause4->sol4 sol5 Use deactivated silica or Alumina cause4->sol5 selection_logic start Start: Assess Polarity of Triazine Derivative q_polar Is the compound very polar? start->q_polar mode_rp Use Reversed-Phase (RPC) (e.g., C18 column, Acetonitrile/Water) q_polar->mode_rp No mode_hilic Consider HILIC (High organic mobile phase) q_polar->mode_hilic Yes q_nonpolar Is the compound non-polar? mode_np Use Normal-Phase (NPC) (e.g., Silica column, Hexane/EtOAc) q_nonpolar->mode_np Yes mode_rp->q_nonpolar experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Find Mobile Phase) crude->tlc packing Pack Column tlc->packing loading Load Sample (Wet or Dry) packing->loading elution Elute & Collect Fractions loading->elution analysis Analyze Fractions (TLC) elution->analysis combine Combine Pure Fractions analysis->combine isolate Evaporate Solvent combine->isolate pure Pure Compound isolate->pure

References

Technical Support Center: Recrystallization of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted triazines using recrystallization techniques.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of substituted triazine compounds.

Q1: My substituted triazine "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the solution is supersaturated. Here are several strategies to address this issue:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If the oiling out persists, it may be due to the high boiling point of the solvent. Try re-dissolving the oil in a minimum amount of the hot solvent and then adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise at a lower temperature to induce crystallization.

  • Change the Solvent: The chosen solvent may be too nonpolar for your triazine derivative. Try a more polar solvent or a different solvent pair.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Introduce a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: The absence of crystal formation usually indicates that the solution is not supersaturated, or that nucleation is inhibited. Consider the following troubleshooting steps:

  • Reduce the Solvent Volume: Your compound may be too soluble in the chosen amount of solvent. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities. After reducing the volume, allow the solution to cool again.

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can provide nucleation sites.

    • Seed Crystals: Adding a seed crystal of the pure compound can initiate crystallization.

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

  • Use an Anti-Solvent (Solvent Pair System): If your compound is highly soluble in the current solvent, you can use a binary solvent system.[1] Dissolve the triazine in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble but miscible with the first solvent) until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then cool slowly. Common solvent pairs include ethanol/water, methanol/diethyl ether, and acetone/hexane.[1]

  • Slow Evaporation: If the compound is moderately volatile, you can leave the solution in a loosely covered container to allow for slow evaporation of the solvent, which will gradually increase the concentration and promote crystallization.[1]

Q3: The recrystallized triazine appears colored, even though the pure compound should be colorless. How can I remove the colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure:

    • After dissolving your crude triazine in the minimum amount of hot solvent, remove the flask from the heat source.

    • Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Caution: Add the charcoal cautiously as it can cause the hot solution to boil vigorously.

    • Swirl the flask and gently heat it for a few minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the filtered, colorless solution to cool and crystallize.

Q4: My yield of recrystallized triazine is very low. How can I improve it?

A4: A low yield can result from several factors. Here's how to troubleshoot:

  • Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent is a common cause of low recovery. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If crystals form too early, for instance during hot filtration, you will lose product. To prevent this, use a slight excess of solvent before filtering and keep the filtration apparatus (funnel and receiving flask) hot. You can then boil off the excess solvent before cooling.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath or even a colder bath (e.g., ice/salt) can be used after initial cooling to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the "like dissolves like" rule and how does it apply to selecting a solvent for triazine recrystallization?

A1: The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity.[2] Substituted triazines can range from polar to nonpolar depending on their functional groups. For polar triazines (e.g., those with amino or hydroxyl groups), polar solvents like ethanol, methanol, or water are good starting points.[2] For non-polar triazines (e.g., those with extensive alkyl or aryl substitution), non-polar organic solvents such as toluene or hexane might be more suitable. The presence of phenyl groups can increase stability in non-polar environments.

Q2: How do I choose the ideal recrystallization solvent for my substituted triazine?

A2: The ideal recrystallization solvent is one in which your triazine derivative is highly soluble at high temperatures but poorly soluble at low temperatures. This temperature-dependent solubility difference is what allows for the separation of the pure compound from its impurities. You may need to perform small-scale solubility tests with a few different solvents to find the optimal one.

Q3: When should I use a single solvent versus a solvent pair for recrystallization?

A3: A single solvent is preferred when you can find one that meets the ideal solubility criteria (high solubility when hot, low solubility when cold). A solvent pair is useful when no single solvent is ideal. For example, if your triazine is very soluble in one solvent even at room temperature, and insoluble in another, these two miscible solvents can be used as a pair.

Q4: Can I use recrystallization to separate regioisomers of a substituted triazine?

A4: While possible if the isomers have significantly different solubilities in a specific solvent system, recrystallization is often not the most effective method for separating regioisomers. This is because their structural similarity often leads to similar solubilities. Techniques like semi-preparative HPLC or column chromatography are generally more effective for separating isomers.

Q5: My triazine derivative seems to be hydrolyzing during recrystallization, especially when using aqueous solvents. How can I prevent this?

A5: The 1,2,4-triazine ring, and to a lesser extent the 1,3,5-triazine ring, can be susceptible to hydrolysis under acidic or basic conditions. If you suspect hydrolysis:

  • Avoid Harsh pH: Ensure your recrystallization conditions are as close to neutral as possible.

  • Use Anhydrous Solvents: If possible, use anhydrous (dry) solvents to minimize the presence of water.

  • Minimize Heating Time: Do not heat the solution for longer than necessary to dissolve the compound.

Data Presentation

Table 1: Solubility of Selected Triazine Derivatives in Various Solvents
Substituted TriazineSolventTemperature (°C)Solubility (g/L)Reference/Notes
Melamine (1,3,5-Triazine-2,4,6-triamine)Water203.1Solubility increases significantly with temperature.
Melamine (1,3,5-Triazine-2,4,6-triamine)Ethanol300.6
Melamine (1,3,5-Triazine-2,4,6-triamine)Acetone300.3
Melamine (1,3,5-Triazine-2,4,6-triamine)Dimethylformamide300.1
2-Methyl-4-methylamino-6-methoxy-1,3,5-triazineMethanol50HighMole fraction solubility at 323.15 K (50°C) is 0.1852.
2-Methyl-4-methylamino-6-methoxy-1,3,5-triazineEthanol50ModerateMole fraction solubility at 323.15 K (50°C) is 0.1364.
2-Methyl-4-methylamino-6-methoxy-1,3,5-triazineN,N-Dimethylformamide (DMF)50Very HighMole fraction solubility at 323.15 K (50°C) is 0.4557.
AtrazineWater100~0.21Solubility increases approximately 3-fold for every 25°C increase. Adding ethanol as a modifier increases solubility over an order of magnitude.[3]
CyanazineWater100~1.05About 5 times more soluble than atrazine in water at 100°C.[3]
SimazineWater100~0.021About 10 times less soluble than atrazine in water at 100°C.[3]
6-(Phenylamino)-1,3,5-triazine-2,4-dithiolPolar aprotic solvents (e.g., DMF, DMSO)-Likely ModerateQualitative assessment based on structure.
6-(Phenylamino)-1,3,5-triazine-2,4-dithiolNonpolar solvents (e.g., Hexane)-Likely LimitedQualitative assessment based on structure.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization of a Substituted Triazine

This protocol provides a general procedure for purifying a solid substituted triazine derivative using a single solvent.

Materials:

  • Crude substituted triazine solid

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Methodology:

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which the triazine is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution:

    • Place the crude triazine solid in an Erlenmeyer flask.

    • Add a small amount of the selected solvent and a boiling chip.

    • Gently heat the mixture on a hot plate, swirling the flask continuously.

    • Add the hot solvent in small portions until the triazine just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl and gently heat the mixture for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper on the hot plate.

    • Pour the hot solution through the fluted filter paper into the clean, hot flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel with the vacuum on.

    • Use a small amount of ice-cold solvent to rinse any remaining crystals from the flask into the funnel.

  • Washing and Drying:

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

    • Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry completely. The purity of the final product can be assessed by techniques such as melting point analysis or NMR spectroscopy.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Triazine in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes oiled_out Compound 'Oiled Out'? crystals_form->oiled_out No end End collect->end no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask - Add seed crystal - Use anti-solvent oiled_out->no_crystals No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiled_out->troubleshoot_oil Yes no_crystals->dissolve troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for recrystallization of substituted triazines.

Recrystallization_Workflow start Start select_solvent Select Solvent(s) start->select_solvent dissolve Dissolve Crude Triazine in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if impurities or charcoal present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End dry->end

Caption: Experimental workflow for the recrystallization of substituted triazines.

References

Technical Support Center: Analysis of 2,4-Dichloro-1,3,5-triazine Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to identify byproducts in reactions involving 2,4-dichloro-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with this compound?

A1: Byproducts in this compound reactions typically arise from incomplete reactions, over-reaction, or hydrolysis. Common byproducts include:

  • Monosubstituted dichlorotriazines: Formed when the reaction is stopped before complete conversion to the disubstituted product.

  • Trisubstituted triazines: Occur if the reaction conditions are too harsh or the reaction is run for too long, leading to the substitution of the final chlorine atom.

  • Hydrolysis products: Water present in the reaction mixture can lead to the formation of hydroxy-triazine derivatives. This can happen at any stage of the reaction.

    • 2-chloro-4-hydroxy-1,3,5-triazine

    • 2,4-dihydroxy-1,3,5-triazine

  • Ring-opened byproducts: Under certain conditions, especially with strong nucleophiles or harsh pH, the triazine ring can undergo cleavage.

Q2: How can I distinguish between the desired product and byproducts using mass spectrometry?

A2: The primary method for distinguishing between your desired product and byproducts is by their mass-to-charge ratio (m/z). Each potential compound will have a unique molecular weight. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation patterns of the ions. Isotopic patterns, especially for chlorine-containing compounds, are also crucial for identification.

Q3: What are the characteristic isotopic patterns for chlorine-containing triazine derivatives?

A3: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum.

  • A compound with one chlorine atom will show two peaks, M and M+2, with a relative intensity ratio of approximately 3:1.

  • A compound with two chlorine atoms will show three peaks, M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.

Observing these patterns can help confirm the number of chlorine atoms in an unknown peak.

Q4: I am not seeing a clear molecular ion peak for my compound. What could be the reason?

A4: Several factors can lead to a weak or absent molecular ion peak:

  • In-source fragmentation: The compound may be fragmenting in the ion source of the mass spectrometer. Try using softer ionization conditions (e.g., lower cone voltage in ESI).

  • Poor ionization: The compound may not be ionizing efficiently under the chosen conditions. Consider changing the solvent system, adding modifiers (e.g., formic acid for positive mode, ammonium hydroxide for negative mode), or trying a different ionization technique (e.g., APCI).

  • Adduct formation: The molecular ion may be forming adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺). Look for peaks at higher m/z values that correspond to these adducts.[1]

Troubleshooting Guide

Problem 1: An unexpected peak is observed in my mass spectrum.
Potential CauseSuggested Solution
Incomplete Reaction The peak may correspond to a monosubstituted dichlorotriazine starting material. Compare the m/z of the unknown peak with the expected mass of the monosubstituted intermediate.
Over-reaction The peak could be a trisubstituted triazine. Check if the m/z corresponds to the addition of another equivalent of your nucleophile and the loss of the final chlorine.
Hydrolysis The presence of water can lead to hydroxy-triazine byproducts. Compare the m/z of the peak with the expected masses of mono- or di-hydroxy triazines.
Solvent Adduct The peak might be an adduct of your analyte with a solvent molecule (e.g., acetonitrile). Calculate the expected m/z for such an adduct to confirm.
Contamination The peak could be from a contaminant in your starting materials, solvents, or from the LC-MS system itself. Run a blank injection of your solvent to check for system contamination.
Problem 2: I am having difficulty distinguishing between isomeric products.
Potential CauseSuggested Solution
Identical m/z Isomers will have the same molecular weight and therefore the same m/z.
Differentiation Use tandem mass spectrometry (MS/MS) to fragment the isomeric ions. Different isomers will often produce unique fragmentation patterns, allowing for their differentiation. If standards are available, compare the fragmentation spectra and retention times.
Problem 3: Poor signal intensity or no peak detected for the expected product.
Potential CauseSuggested Solution
Poor Ionization Triazine compounds can have varying ionization efficiencies. Adjust the mobile phase pH with additives like formic acid (for positive ESI) or ammonium hydroxide (for negative ESI) to enhance protonation or deprotonation.[2]
Ion Suppression Components of the reaction mixture (e.g., salts, excess reagents) can suppress the ionization of your analyte.[3][4] Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering substances.[5]
Adduct Formation The signal for the protonated molecule [M+H]⁺ may be low, with the majority of the signal appearing as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.[1][3] Check for these common adducts. Using plastic vials instead of glass can sometimes reduce sodium adduct formation.[6]
Incorrect Mass Range Ensure the mass spectrometer is scanning a wide enough range to detect your expected product and any potential adducts.

Quantitative Data Summary

The following table summarizes the calculated monoisotopic masses and molecular formulas for this compound and its common reaction byproducts. This can be used as a reference for identifying peaks in your mass spectrum.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Notes
This compoundC₃HCl₂N₃148.95Starting Material
Monosubstituted Amine Byproduct (generic)C₃H₂ClN₄145.02Example: Reaction with Ammonia
Disubstituted Amine Product (generic)C₃H₅N₅111.06Example: Reaction with Ammonia
2-Chloro-4-hydroxy-1,3,5-triazineC₃H₂ClN₃O130.99Hydrolysis Byproduct
2,4-Dihydroxy-1,3,5-triazine (Cyanuric Acid)C₃H₃N₃O₂113.02Hydrolysis Byproduct
Trisubstituted Amine Byproduct (generic)C₃H₆N₆126.07Example: Over-reaction with Ammonia[7]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol provides a general procedure for preparing a reaction mixture for LC-MS analysis.

  • Quench the Reaction: Stop the reaction at the desired time point.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This is crucial to avoid saturating the detector and to minimize ion suppression.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial.

  • Blank Injection: It is good practice to run a blank injection (of the dilution solvent) before and after your sample set to ensure there is no carryover or system contamination.

Protocol 2: General LC-MS Method

This is a starting point for developing an LC-MS method for the analysis of this compound and its derivatives. Method optimization will be required for specific applications.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode).

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is generally a good starting point for nitrogen-containing triazine compounds.

    • Scan Mode: Full scan mode (e.g., m/z 100-500) to identify all ions present.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal for your target analyte.

    • Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the parent ions of interest. Optimize the collision energy to achieve a good fragmentation pattern.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis reaction Reaction Mixture dilution Dilution reaction->dilution Aliquot filtration Filtration dilution->filtration vial LC-MS Vial filtration->vial lc LC Separation vial->lc Injection ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms Precursor Ion Selection identification Byproduct Identification ms->identification msms->identification

Caption: Experimental workflow for byproduct identification.

troubleshooting_logic start Unexpected Peak in MS check_mass Check m/z against known byproducts start->check_mass check_isotope Analyze Isotopic Pattern start->check_isotope result1 Match Found: Known Byproduct check_mass->result1 Yes result2 No Match: Unknown Byproduct check_mass->result2 No check_isotope->check_mass run_msms Perform MS/MS result3 Confirm Structure run_msms->result3 Match with Standard result4 Propose Structure run_msms->result4 No Match result1->run_msms result2->run_msms

Caption: Troubleshooting decision tree for unknown peaks.

References

Strategies to avoid the formation of symmetrical trisubstituted triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trisubstituted triazines. Our focus is on providing actionable strategies to avoid the formation of undesired symmetrical trisubstituted triazines and to successfully synthesize unsymmetrical analogues.

Troubleshooting Guide: Avoiding Symmetrical Trisubstituted Triazines

The formation of symmetrical trisubstituted triazines is a common challenge when targeting unsymmetrical derivatives. This guide addresses specific issues that may arise during your experiments and provides potential solutions.

Issue 1: My reaction is yielding a mixture of products, including the symmetrical trisubstituted triazine. How can I improve the selectivity for the unsymmetrical product?

This is a frequent problem, often stemming from a loss of control over the sequential reactivity of the triazine core. Here are several strategies to enhance selectivity:

  • Strict Temperature Control: The nucleophilic substitution of cyanuric chloride is highly temperature-dependent. The reactivity of the chlorine atoms decreases as each is substituted. To ensure a stepwise reaction, it is crucial to maintain distinct temperature stages for each substitution. The first substitution is typically performed at a low temperature (around 0 °C), the second at room temperature, and the third at an elevated temperature.[1] Failure to adhere to this staged temperature protocol can lead to multiple substitutions occurring simultaneously, resulting in a mixture of products, including the symmetrical one.

  • Choice of Nucleophile: The nature of the nucleophile plays a significant role. Highly reactive nucleophiles can override the inherent reactivity differences of the chlorine atoms on the triazine ring, leading to multiple substitutions even at low temperatures. If you are using a very strong nucleophile, consider using a less reactive one or modifying the reaction conditions to temper its reactivity (e.g., by using a protecting group that can be removed later).

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reactants. Use of an excess of the first or second nucleophile can increase the chances of forming disubstituted or trisubstituted symmetrical byproducts. A slow, dropwise addition of the nucleophile can also help to maintain control over the reaction and prevent localized excesses that can lead to over-substitution.

Issue 2: I am following a protocol for a multi-component reaction to synthesize an unsymmetrical triazine, but I am still getting the symmetrical byproduct. What could be going wrong?

Multi-component reactions are designed for efficiency, but side reactions can still occur. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in one of the components can potentially lead to undesired side reactions, including the formation of symmetrical triazines. For example, in reactions involving amidines, impurities could lead to self-condensation or reaction with other components to form symmetrical products.

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions is critical. Some multi-component reactions are catalyzed by enzymes, such as hemoglobin, which can offer high selectivity for unsymmetrical products.[2][3] If you are using a chemical catalyst, ensure it is the correct one and that the reaction conditions (solvent, temperature, and time) are optimized for the desired unsymmetrical product. Side reactions leading to symmetrical products may be favored under non-optimal conditions.

Issue 3: How can I effectively separate my desired unsymmetrical trisubstituted triazine from the symmetrical byproduct?

If the formation of the symmetrical byproduct cannot be completely avoided, effective purification is key.

  • Column Chromatography: This is the most common method for separating triazine derivatives. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your compounds. A careful optimization of the eluent gradient can often resolve closely related compounds like unsymmetrical and symmetrical triazines.

  • Recrystallization: If there is a significant difference in the solubility of the desired product and the symmetrical byproduct in a particular solvent, recrystallization can be an effective purification method. This technique is often scalable and can provide highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of unsymmetrical trisubstituted triazines?

The most widely used precursor is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[1] Its three chlorine atoms have different reactivities, allowing for sequential nucleophilic substitution under controlled temperature conditions.[4]

Q2: Are there any "green" or more environmentally friendly methods for synthesizing unsymmetrical triazines?

Yes, several green chemistry approaches have been developed. These include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[5][6]

  • Ultrasound-assisted synthesis: Sonochemistry can also be used to accelerate reactions and improve efficiency, sometimes allowing for the use of aqueous media.[1]

  • Enzymatic catalysis: The use of enzymes like hemoglobin can provide high selectivity for unsymmetrical products under mild reaction conditions.[2][3]

Q3: Can I synthesize unsymmetrical triazines without using cyanuric chloride?

Yes, alternative methods that do not rely on cyanuric chloride are available. One such strategy involves the one-pot cyclization of an in situ formed acyl isocyanate with an amidine.[7][8][9] This approach offers good functional group compatibility and operational simplicity.[9]

Data Summary Table

Strategy for Unsymmetrical Triazine SynthesisKey AdvantagesTypical YieldsReference
Sequential Substitution of Cyanuric Chloride Well-established, versatileVariable, depends on nucleophiles[1][4]
Multi-component Reactions High atom economy, operational simplicityGood to excellent[2][3][10]
Enzymatic Catalysis (e.g., Hemoglobin) High selectivity, mild conditions, green81-96%[2][3]
Cyclization of Acyl Isocyanate and Amidine Avoids cyanuric chloride, scalableGood[7][8][9]
Microwave-Assisted Synthesis Reduced reaction times, high yields91-98%[6]

Experimental Protocols

Protocol 1: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol is a generalized procedure and may require optimization for specific substrates.

  • First Substitution (Monosubstitution):

    • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add one equivalent of the first nucleophile while maintaining the temperature.

    • Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

    • The monosubstituted product can be isolated or used directly in the next step.

  • Second Substitution (Disubstitution):

    • To the solution containing the monosubstituted triazine, add one equivalent of the second nucleophile.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • Third Substitution (Trisubstitution):

    • Add one equivalent of the third nucleophile to the reaction mixture.

    • Heat the mixture to reflux and maintain the temperature until the reaction is complete.

    • After cooling, the final unsymmetrical trisubstituted triazine can be isolated and purified using standard techniques like column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution start Cyanuric Chloride cond1 0-5 °C start->cond1 nuc1 Nucleophile 1 (1 equiv) nuc1->cond1 prod1 Monosubstituted Triazine cond1->prod1 cond2 Room Temperature prod1->cond2 nuc2 Nucleophile 2 (1 equiv) nuc2->cond2 prod2 Disubstituted Triazine cond2->prod2 cond3 Reflux prod2->cond3 nuc3 Nucleophile 3 (1 equiv) nuc3->cond3 prod3 Unsymmetrical Trisubstituted Triazine cond3->prod3

Caption: Workflow for sequential substitution of cyanuric chloride.

troubleshooting_logic start Symmetrical Triazine Byproduct Formation q1 Is temperature strictly controlled in stages? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is nucleophile highly reactive? a1_yes->q2 sol1 Implement strict temperature control: - Step 1: 0-5 °C - Step 2: RT - Step 3: Reflux a1_no->sol1 end Improved Selectivity for Unsymmetrical Product sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Consider: - Using a less reactive nucleophile - Protecting groups - Slower addition rate a2_yes->sol2 q3 Is reactant stoichiometry accurate? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Ensure accurate stoichiometry and use slow addition a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for byproduct formation.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of triazine derivatives is paramount for accurate research and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this important class of compounds. The performance of each method is supported by experimental data, and detailed protocols are provided for key experiments.

Triazine derivatives are a broad class of nitrogen-containing heterocyclic compounds with wide-ranging applications, from herbicides in agriculture to anticancer agents in pharmacology. Regardless of their intended use, the precise determination of their purity is a critical step in their development and quality control. This guide focuses on HPLC as a primary analytical tool and compares its performance with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Comparison of Analytical Method Performance

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the triazine derivative, the required sensitivity, and the nature of potential impurities. The following tables summarize the performance of HPLC, GC, and CE for the analysis of triazine derivatives based on published data.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful and versatile technique for the analysis of a wide range of triazine derivatives, offering high sensitivity and selectivity without the need for derivatization.[1]

Table 1: Performance of HPLC/UHPLC-MS/MS Methods for Triazine Derivative Analysis

Triazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LODLOQCitation
Atrazine, Simazine, Propazine, and metabolites in water>0.9979.3 - 98.3<100.05 - 0.1 ng/mL0.03 - 0.17 ng/g[2]
Eight triazine herbicides and three metabolites in foodsNot Specified82 - 99~10Not SpecifiedNot Specified[3]
Atrazine and its dealkylated chlorotriazine metabolites in soil>0.99575 - 94 (soil)Not Specified0.02 - 0.1 µg/LNot Specified[4]
Gas Chromatography (GC)

GC, especially when combined with a mass spectrometer (GC-MS), is a well-established and robust technique for the analysis of volatile and semi-volatile triazine derivatives.[1]

Table 2: Performance of GC-MS Methods for Triazine Herbicide Analysis

Triazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LODLOQCitation
Atrazine, Simazine, Propazine, and metabolites in water (EPA Method 523)Not Specified95 - 1005.5 - 100.10 µg/L0.40 - 2.1 µg/L[2]
Atrazine, Simazine, Propazine, and metabolites in water>0.9970-120<20Not Specified0.05 - 0.5 µg/L[5]
Eight triazine herbicides in water and soilNot Specified93 - 103 (water), 91 - 102 (soil)<40.1 pg/mLNot Specified[6]
Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation alternative, particularly for charged triazine derivatives, with the advantages of low sample and reagent consumption.[1]

Table 3: Performance of Capillary Electrophoresis Methods for Triazine Herbicide Analysis

Triazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LODLOQCitation
Eight triazine herbicides in cereal and vegetableNot Specified82.8 - 96.8Not Specified0.02 - 0.04 ng/g0.1 ng/g[7]
Eleven triazine compounds in ground waterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAble to determine at 0.05 µg/L[5]
Five triazine herbicides in real water samples0.9927 - 0.995880.6 - 107.3Not Specified0.41 - 0.62 ng/mLNot Specified[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable analytical results. The following sections provide outlines for the key analytical techniques discussed.

HPLC-MS/MS Protocol for Triazine Derivatives

This protocol provides a general procedure for the analysis of triazine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (QuEChERS Method for Food Matrices) [8]

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, and immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a dispersive SPE (d-SPE) tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor and product ion transitions for each triazine derivative.

GC-MS Protocol for Triazine Derivatives

This protocol is based on the principles of EPA Method 523 and is suitable for the determination of triazine pesticides in drinking water.[5]

1. Sample Preparation (Solid-Phase Extraction - SPE) [5]

  • Pass a 250 mL water sample through a carbon solid-phase extraction (SPE) cartridge.

  • Dewater the cartridge with methanol.

  • Elute the analytes with ethyl acetate followed by a dichloromethane/methanol mixture.

  • Dry the extract with anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

  • Add internal standards and adjust the final volume to 1.0 mL.

2. GC-MS Analysis

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).

  • Injector Temperature: 275°C, splitless mode.

  • Mass Spectrometer: An ion trap or quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan or Selected Ion Monitoring (SIM) mode.

Capillary Electrophoresis Protocol for Triazine Herbicides

This protocol describes a micellar electrokinetic capillary chromatography (MEKC) method for the separation of triazine herbicides.[5]

1. Sample Preparation

  • For water samples, a solid-phase extraction (SPE) preconcentration step may be necessary to achieve the desired sensitivity.[5]

  • Dissolve standards and extracted samples in the background electrolyte or a compatible solvent.

2. CE Analysis [5]

  • CE System: A capillary electrophoresis system with a diode array detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 50 cm).

  • Background Electrolyte (BGE): 24 mM sodium borate, 18 mM disodium hydrogen phosphate, 25 mM sodium dodecyl sulphate (SDS), pH 9.5, and 5% 1-propanol.

  • Separation Voltage: 20-25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at 220 nm.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and the mode of action of triazine derivatives.

HPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-MS/MS Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_out Addition of Salts (MgSO4, NaCl) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract Injection Injection Final_Extract->Injection HPLC_Separation HPLC Separation (C18 Column) Injection->HPLC_Separation Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Purity Determination Mass_Analysis->Data_Acquisition

Caption: Experimental workflow for HPLC-MS/MS analysis of triazine derivatives.

Method_Comparison cluster_techniques Analytical Techniques cluster_params Performance Parameters Triazine_Analysis Purity Analysis of Triazine Derivatives HPLC HPLC / UHPLC-MS/MS Triazine_Analysis->HPLC GC GC-MS Triazine_Analysis->GC CE Capillary Electrophoresis Triazine_Analysis->CE Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (%RSD) HPLC->Precision Applicability Analyte Applicability HPLC->Applicability GC->Sensitivity GC->Selectivity GC->Accuracy GC->Precision GC->Applicability CE->Sensitivity CE->Selectivity CE->Accuracy CE->Precision CE->Applicability Triazine_MOA cluster_herbicide Triazine Herbicides (e.g., Atrazine) cluster_drug Triazine-based Drugs (e.g., Temozolomide) Triazine_H Triazine Herbicide D1_Protein D1 Protein Triazine_H->D1_Protein Binds to PSII Photosystem II (PSII) in Chloroplasts Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport Disrupts Photosynthesis_Block Inhibition of Photosynthesis Electron_Transport->Photosynthesis_Block Triazine_D Triazine Drug DNA Cellular DNA Triazine_D->DNA Targets Alkylation DNA Alkylation (O6-methylguanine) DNA->Alkylation Causes Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis Leads to

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry and Other Techniques for 2,4-Dichloro-1,3,5-triazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2,4-dichloro-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science, the precise characterization of its reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques, supported by experimental data, to facilitate the selection of the most suitable analytical strategy for these substituted triazine derivatives.

The reactivity of the two chlorine atoms on the triazine ring allows for sequential nucleophilic substitution, leading to a diverse array of mono- and di-substituted products. The choice of analytical technique to monitor these reactions and characterize the resulting products is critical for ensuring purity, determining reaction kinetics, and confirming structural identity. This guide delves into the performance of key analytical methods, offering a side-by-side comparison to aid in methodological selection.

Performance Comparison of Analytical Methods

The selection of an analytical technique for the analysis of this compound reaction products is often a balance between sensitivity, selectivity, speed, and the specific information required. Mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity and specificity for identifying and quantifying these compounds. However, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Thin-Layer Chromatography (TLC) can also provide valuable information, especially for reaction monitoring and purification.

Analytical MethodAnalyte/MatrixLinearity RangeDetection Limit (LOD) / Quantification Limit (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MS Atrazine in Water-LOD: 1.7 ng/L90.5 ± 3.53.2[1]
LC-MS (APCI) 8 Triazine Herbicides in Foods0.02 - 2.0 ppm-82 - 99~10[1]
HPLC-UV Substituted Triazines----[2]
TLC-UV Reflectance Triazine Herbicides-Instrumental Detection Limit: 0.05 µg-±5[1]

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for key analytical techniques used in the analysis of this compound reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of substituted triazines, offering high sensitivity and the ability to analyze compounds that are not amenable to GC-MS.

Sample Preparation (for reaction monitoring):

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

LC-MS Conditions:

  • Chromatograph: Agilent 1100 series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode to identify reaction products and selected ion monitoring (SIM) for quantification of specific products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable triazine derivatives. For reaction products containing polar functional groups, derivatization may be necessary to improve volatility.

Sample Preparation (with derivatization):

  • Evaporate the solvent from an aliquot of the reaction mixture under a stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Cool the sample and inject it into the GC-MS.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or similar

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]

  • Injector: Splitless mode at 250°C[1]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1]

  • Mass Spectrometer: Ion Trap or Quadrupole analyzer

  • Ionization Mode: Electron Impact (EI) at 70 eV[1]

  • Data Acquisition: Full scan mode for identification and SIM for quantification.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for monitoring the progress of reactions involving this compound and for quantifying the major products, especially when they possess a UV chromophore.

HPLC-UV Conditions:

  • Chromatograph: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. The exact composition will depend on the polarity of the analytes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV detection at a wavelength appropriate for the triazine ring (typically around 220-254 nm).

Visualizing the Workflow and Relationships

To better illustrate the processes involved in the analysis of this compound reaction products, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_reaction Reaction & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction_Mixture This compound + Nucleophile(s) Sampling Aliquot Sampling Reaction_Mixture->Sampling Dilution Dilution Sampling->Dilution Filtration Filtration (for LC-MS/HPLC) Dilution->Filtration Derivatization Derivatization (optional, for GC-MS) Dilution->Derivatization LC_MS LC-MS Analysis Filtration->LC_MS HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Integration, Calibration) LC_MS->Data_Processing GC_MS->Data_Processing HPLC_UV->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the analysis of this compound reaction products.

Technique_Comparison Mass_Spectrometry Mass Spectrometry (LC-MS, GC-MS) Chromatography Chromatography (HPLC, GC) Mass_Spectrometry->Chromatography Coupled for Separation & Identification Spectroscopy Spectroscopy (UV-Vis, NMR, IR) Mass_Spectrometry->Spectroscopy Complementary for Structure Elucidation Chromatography->Spectroscopy Fraction Collection for Structural Confirmation Other_Techniques Other Techniques (TLC, Elemental Analysis) Chromatography->Other_Techniques Used for Reaction Monitoring

References

A Comparative Guide to the Reactivity of 2,4-Dichloro-1,3,5-triazine and Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the 1,3,5-triazine scaffold is a cornerstone for constructing a diverse array of functional molecules. Among the key starting materials, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its derivatives, such as 2,4-dichloro-1,3,5-triazines, are paramount. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic pathways.

The reactivity of these triazine compounds is primarily dictated by the number of electron-withdrawing chlorine atoms attached to the triazine ring. This directly influences the electrophilicity of the carbon atoms, making them susceptible to nucleophilic aromatic substitution (SNAr).

Comparative Reactivity Analysis

Cyanuric chloride is a highly reactive and versatile building block due to its three chlorine atoms.[1] These chlorine atoms can be displaced sequentially by nucleophiles under controlled temperature conditions.[2][3] The first substitution is the most facile, followed by the second, and then the third, which requires the most forcing conditions. This is because with each substitution of a chlorine atom by a less electron-withdrawing group, the triazine ring becomes less electron-deficient and therefore less reactive towards further nucleophilic attack.[4]

Consequently, a 2,4-dichloro-1,3,5-triazine, which is a monosubstituted derivative of cyanuric chloride, is inherently less reactive than its parent compound. The substituent at the 6-position modulates the reactivity of the remaining two chlorine atoms.[5]

The general order of reactivity for the sequential substitution of chlorine atoms on the triazine ring is as follows:

Cyanuric Chloride > this compound > 2-Chloro-4,6-disubstituted-1,3,5-triazine

This differential reactivity is a key feature exploited in the synthesis of complex, unsymmetrically substituted triazines.[4]

Quantitative Data on Reaction Conditions

The difference in reactivity is clearly illustrated by the temperature conditions required for sequential nucleophilic substitutions on cyanuric chloride.

Triazine SubstrateNucleophilic SubstitutionTypical Reaction Temperature
Cyanuric ChlorideFirst Substitution0-5 °C[2]
2,4-Dichloro-6-substituted-1,3,5-triazineSecond SubstitutionRoom Temperature (~25 °C)[2]
2-Chloro-4,6-disubstituted-1,3,5-triazineThird Substitution> 65 °C[2]

Table 1: Temperature dependence of sequential nucleophilic substitution on triazine derivatives.

The preferential order of reactivity with different types of nucleophiles has also been studied, with the general trend being: Alcohols > Thiols > Amines .[6]

Experimental Protocols

The following are representative experimental protocols for the sequential substitution of cyanuric chloride, illustrating the different conditions required at each stage.

Protocol 1: Synthesis of a 2,4-Dichloro-6-substituted-1,3,5-triazine (First Substitution)

This protocol describes the monosubstitution of cyanuric chloride with a nucleophile.

Materials:

  • Cyanuric chloride (TCT)

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in DCM and cool the solution to 0 °C.[6]

  • Add the nucleophile (1.0 eq) to the stirring solution.[7]

  • Add DIEA (1.0 eq) dropwise to the reaction mixture.[7]

  • Stir the reaction at 0 °C for 30 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.[6]

  • The organic layer is then dried and concentrated to yield the 2,4-dichloro-6-substituted-1,3,5-triazine.

Protocol 2: Synthesis of a 2-Chloro-4,6-disubstituted-1,3,5-triazine (Second Substitution)

This protocol outlines the substitution of the second chlorine atom, starting from a 2,4-dichloro-6-substituted-1,3,5-triazine.

Materials:

  • 2,4-Dichloro-6-substituted-1,3,5-triazine (from Protocol 1)

  • Second Nucleophile

  • DIEA

  • DCM

Procedure:

  • To the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq) in DCM, add the second nucleophile (1.0 eq).[6]

  • Add DIEA (1.0 eq) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 12 hours.[6]

  • Monitor the reaction progress by TLC.

  • Work-up the reaction as described in Protocol 1 to isolate the 2-chloro-4,6-disubstituted-1,3,5-triazine.[6]

Reactivity Comparison Workflow

The logical workflow for comparing the reactivity of cyanuric chloride and a this compound is based on the sequential nature of the nucleophilic substitution.

G cluster_reactivity Decreasing Reactivity cluster_comparison Reactivity Comparison CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) DCT This compound (Monosubstituted) CC->DCT + Nucleophile 1 (0-5 °C) High_Reactivity High Reactivity MCT 2-Chloro-1,3,5-triazine (Disubstituted) DCT->MCT + Nucleophile 2 (Room Temp.) Lower_Reactivity Lower Reactivity TS Trisubstituted Triazine MCT->TS + Nucleophile 3 (>65 °C)

Caption: Sequential substitution of cyanuric chloride.

Conclusion

The reactivity of cyanuric chloride is significantly higher than that of 2,4-dichloro-1,3,5-triazines. This difference is fundamental to the controlled, stepwise synthesis of multisubstituted triazine derivatives. By carefully selecting the nucleophiles and controlling the reaction temperature, researchers can leverage this reactivity gradient to construct complex molecules with desired substitution patterns. The provided protocols offer a starting point for developing synthetic routes for novel compounds in drug discovery and materials science.

References

A Head-to-Head Battle of Coupling Reagents: 2,4-Dichloro-1,3,5-triazine Derivatives versus PyBOP

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, particularly in the realms of pharmaceutical and peptide research, the choice of coupling reagent is a critical decision that can significantly impact reaction efficiency, product purity, and overall cost. Among the plethora of available options, phosphonium salts like PyBOP and triazine-based reagents, specifically derivatives of 2,4-dichloro-1,3,5-triazine (DCT), have emerged as prominent contenders. This guide provides an objective, data-driven comparison of these two classes of coupling reagents to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

At a Glance: Key Differences

FeatureThis compound (DCT) DerivativesPyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Reagent Type Triazine-basedPhosphonium salt
Byproducts Water-soluble triazine alcohol (e.g., 2-hydroxy-4,6-dimethoxy-1,3,5-triazine)Tris(pyrrolidino)phosphine oxide and 1-hydroxybenzotriazole (HOBt)
Safety Generally considered safe; avoids carcinogenic byproducts.Safer alternative to its predecessor, BOP, as it does not produce the carcinogen HMPA.[1]
Cost Generally more economical.More expensive than triazine-based reagents.
Reaction Speed Rapid coupling times.Very rapid reaction kinetics.[1]
Racemization Low propensity for racemization.[2]Low propensity for racemization, though some studies suggest slightly higher levels than HATU/HCTU.

Performance in Peptide Synthesis: A Quantitative Comparison

The efficacy of a coupling reagent is ultimately judged by its performance in synthesizing target molecules. While reaction conditions can influence outcomes, several studies provide data on the comparative performance of DCT derivatives and PyBOP.

One of the most well-known and efficient DCT derivatives is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). A study by Falchi et al. directly compared the performance of DMTMM with PyBOP in the solid-phase peptide synthesis (SPPS) of several oligopeptides. The research concluded that the yields and purity of the peptides synthesized using DMTMM were consistently comparable to those obtained with PyBOP, with yields often exceeding 90%.[3] This positions DMTMM as a highly effective and more economical alternative for routine peptide synthesis.

Another DCT derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), has also been shown to be a potent coupling reagent, enabling the synthesis of di-, tri-, and pentapeptides in high yields, typically ranging from 75% to 98%, with minimal racemization.[3]

PyBOP is renowned for its high coupling efficiency and is often a go-to reagent for difficult sequences.[4] However, in a comparative study on fast conventional Fmoc solid-phase peptide synthesis, PyBOP showed lower purities at shorter reaction times for more challenging sequences compared to other reagents like HATU and HCTU.[5]

Table 1: Comparative Performance Data

Coupling ReagentPeptide Sequence/SubstrateYield/PurityRacemizationReference
DMTMM Various oligopeptides (SPPS)>90% (Comparable to PyBOP)Low[3]
CDMT Di-, tri-, and pentapeptides75-98%Low[3]
PyBOP Various oligopeptides (SPPS)High (Comparable to DMTMM)Low[3]
PyBOP Difficult peptide sequence (fast SPPS)48.11% purity (at shorter reaction times)Not specified[5][6]
DMTMM Phenylglycine-containing peptidesLower racemization than PyBOPLower than PyBOP[7]

Mechanism of Action

The divergent chemical structures of DCT derivatives and PyBOP lead to distinct mechanisms of carboxylic acid activation.

PyBOP functions by reacting with the carboxylate of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly transforms into a more stable benzotriazolyl active ester, which is susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to the formation of the peptide bond.[8]

PyBOP_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH PyBOP PyBOP Base Base (e.g., DIPEA) Active_Ester R-CO-OBt (Active Ester) Amine R'-NH2 Peptide_Bond R-CO-NH-R' (Peptide Bond)

DCT derivatives , such as CDMT, activate carboxylic acids through a different pathway. In the presence of a tertiary amine like N-methylmorpholine (NMM), CDMT reacts with the carboxylic acid to form a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate (an "active ester"). This activated ester is then readily attacked by the amine to form the desired amide, releasing the water-soluble and easily removable 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.[9]

DCT_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH CDMT CDMT Base Base (e.g., NMM) Triazinyl_Ester R-CO-O-Triazine (Active Ester) Amine R'-NH2 Peptide_Bond R-CO-NH-R' (Peptide Bond)

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative protocols for solid-phase peptide synthesis using PyBOP and DMTMM.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using PyBOP

This protocol outlines a single coupling cycle in Fmoc-based SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/PyBOP solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

SPPS_Workflow start Start with Resin-Bound Peptide (Free Amine) activation Activate Fmoc-Amino Acid (PyBOP or DMTMM, Base) start->activation coupling Couple Activated Amino Acid to Resin activation->coupling wash1 Wash Resin coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash Resin deprotection->wash2 next_cycle Proceed to Next Coupling Cycle or Final Cleavage wash2->next_cycle

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol is adapted from the work of Falchi et al. and is optimized for manual SPPS on Wang-type resins.[3]

  • Resin Preparation: Swell the Wang-type resin pre-loaded with the first Fmoc-amino acid in N-methyl-2-pyrrolidinone (NMP).

  • Fmoc Deprotection: Treat the resin with 25% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • Add NMP to the resin.

    • Add the N-Fmoc protected amino acid (4 equivalents relative to resin loading) to the resin suspension.

    • Add DMTMM (3 equivalents).

    • Add DIPEA (6 equivalents).

    • Agitate the mixture for 2-5 minutes at room temperature.

  • Washing: After the coupling is complete (as indicated by a negative Kaiser test), wash the resin with DMSO and NMP.

  • Continuation: Repeat the deprotection and coupling cycle for the subsequent amino acids.

Conclusion and Recommendations

Both this compound derivatives and PyBOP are highly effective coupling reagents for amide and peptide synthesis. The choice between them often comes down to a balance of cost, specific application, and the nature of the substrates.

  • For routine peptide synthesis, especially on a larger scale, DCT derivatives like DMTMM present a compelling and economical alternative to PyBOP. They offer comparable performance in terms of yield and purity, with the added benefits of lower cost and easily removable byproducts.[2][3]

  • PyBOP remains an excellent choice for a wide range of applications, including the synthesis of complex and sterically hindered peptides. Its rapid kinetics and well-established protocols make it a reliable tool in the peptide chemist's arsenal. However, for cost-sensitive projects, the higher price of PyBOP may be a significant consideration.

  • For challenging couplings, particularly those prone to racemization, it is also worth considering other modern coupling reagents. Studies have shown that uronium/aminium salts based on HOAt or 6-Cl-HOBt, such as HATU or HCTU, may offer superior performance in suppressing racemization compared to both PyBOP and some DCT derivatives.

Ultimately, the optimal coupling reagent will depend on the specific synthetic challenge at hand. By understanding the performance characteristics, mechanisms, and costs associated with both this compound derivatives and PyBOP, researchers can make a strategic choice to optimize their synthetic outcomes.

References

The Triazine Advantage: A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, high-yield, and cost-effective peptide synthesis methodologies is perpetual. The choice of coupling reagent is a critical determinant of success, directly impacting reaction kinetics, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and its more widely studied analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), alongside its derivative 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), against other commonly employed peptide coupling reagents.

Triazine-based coupling reagents have emerged as powerful tools in peptide chemistry, offering a compelling combination of efficiency, low cost, and operational simplicity.[1] This guide will objectively evaluate their performance, supported by available experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.

Unveiling the Advantages of Triazine-Based Coupling Reagents

The utility of dichloromethoxy- and chlorodimethoxy-triazines in peptide synthesis stems from their ability to efficiently activate carboxylic acids, paving the way for amide bond formation. Key advantages that position these reagents as attractive alternatives to more conventional coupling agents include:

  • High Coupling Efficiency and Yields: Triazine-based reagents have demonstrated high efficiency in promoting amide bond formation, often resulting in excellent product yields.[2][3] Studies have shown that DMT-MM, a derivative of CDMT, provides yields and purity comparable to the well-established reagent PyBOP.[4][5]

  • Suppression of Racemization: A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Triazine-based reagents have been shown to be effective in minimizing racemization. For instance, studies on DMT-MM have indicated that peptide fragment coupling can proceed with less than 0.5% racemization in aprotic solvents.[6]

  • Cost-Effectiveness: Compared to many other popular coupling reagents, disubstituted triazines are relatively inexpensive, making them an economically viable option, particularly for large-scale synthesis.[1]

  • Stability and Ease of Handling: DMT-MM, for example, is a stable, non-hygroscopic crystalline solid that is easy to handle and does not possess the irritating properties associated with its precursor, CDMT.[6]

  • Simplified Workup: The byproducts of triazine-mediated coupling reactions are often highly water-soluble, facilitating their removal through simple aqueous washing procedures.[6][7] This streamlined workup process can significantly reduce purification time and effort.

  • Versatility: The applicability of these reagents extends beyond standard peptide synthesis to include the formation of esters and Weinreb amides.[2]

Performance Comparison: Triazine Derivatives vs. Other Coupling Reagents

The selection of an optimal coupling reagent is contingent upon a multitude of factors, including the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. The following tables provide a summary of available quantitative data to facilitate a comparative analysis.

Table 1: Comparison of Coupling Reagent Performance (Yield and Purity)

Coupling ReagentPeptide Sequence/Model SystemYield (%)Purity (%)Reference
DMT-MM Various oligopeptides (solid-phase)>90% (after cleavage)Comparable to PyBOP[4]
PyBOP Various oligopeptides (solid-phase)Comparable to DMT-MMComparable to DMT-MM[4]
HATU Not specifiedHighHigh[8]
HBTU Not specifiedHighHigh[8]
DIC/HOBt Not specifiedGoodGood[8]

Note: Direct head-to-head comparative yield and purity data for a single peptide sequence across all listed reagents is limited in the reviewed literature. The data for DMT-MM indicates performance on par with PyBOP.

Table 2: Comparison of Racemization Levels

Coupling ReagentModel SystemSolventRacemization (%)Reference
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlAcOEt, THF, DMF, CH3CNNo detectable racemization[6][9]
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlDMSO2.3[6]
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlEtOHSlight racemization[6][9]
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlMeOHSlight racemization[6][9]
DMTMM-BF4/TMP Bz-(L)-Arg-(L)-Phg-NH2DMF~5-7[10]
COMU/DIPEA Bz-(L)-Arg-(L)-Phg-NH2DMF~8[10]
HATU/DIPEA Bz-(L)-Arg-(L)-Phg-NH2DMF~29[10]
HBTU Model PeptideNot specified1.5 - 5.0[8]
HATU Model PeptideNot specified0.5 - 2.0[8]
COMU Model PeptideNot specified< 1.0[8]
DIC/HOBt Model PeptideNot specified0.5 - 2.5[8]

Note: The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, the base used, and the solvent. The data presented is collated from different studies and may not be directly comparable due to varying experimental conditions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DMT-MM

This protocol provides a general guideline for manual solid-phase peptide synthesis on a Wang-type resin using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the appropriate amount of pre-loaded resin in a reaction vessel.

  • Swell the resin in N-methylpyrrolidinone (NMP) for at least 2 hours.[4]

2. Fmoc Deprotection:

  • Drain the NMP from the swollen resin.

  • Add a solution of 25% piperidine in DMF to the resin.

  • Agitate the mixture for 6 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 9 minutes.[4]

  • Wash the resin thoroughly with DMF (6 times) to remove piperidine.

  • Confirm the presence of free amines using a qualitative test (e.g., Kaiser test).[4]

3. Amino Acid Coupling:

  • To the deprotected resin, add NMP.

  • Add 4 equivalents of the N-Fmoc protected amino acid (relative to the resin loading).

  • Add 3 equivalents of DMT-MM and 6 equivalents of N,N-Diisopropylethylamine (DIPEA).[4]

  • Agitate the mixture. The coupling reaction is typically complete within 2-5 minutes.[4]

  • Monitor the reaction for the disappearance of free amines (e.g., negative Kaiser test).[4]

  • Wash the resin with DMSO (2 times) and then NMP (2 times).[4]

4. Repetition for Peptide Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Wash the resin with DMF, followed by DCM, and then dry the resin.

  • Treat the resin with a cleavage cocktail appropriate for the resin type and side-chain protecting groups (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

6. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Isolate the crude peptide by centrifugation and decantation.

  • Purify the peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism of CDMT and a general workflow for solid-phase peptide synthesis.

CDMT_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Acyloxy-triazine Intermediate (Active Ester) RCOOH->ActiveEster CDMT 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) CDMT->ActiveEster NMM N-Methylmorpholine (NMM) Amide Amide (R-CO-NH-R') ActiveEster->Amide + R'-NH2 Byproduct 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine ActiveEster->Byproduct Amine Amine (R'-NH2)

Caption: Mechanism of CDMT-mediated amide bond formation.

SPPS_Workflow start Start: Pre-loaded Resin swell 1. Resin Swelling (NMP) start->swell deprotect 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 coupling 4. Amino Acid Coupling (DMT-MM, Fmoc-AA, DIPEA) wash1->coupling wash2 5. Washing (DMSO, NMP) coupling->wash2 repeat Repeat Steps 2-5 for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Final cycle cleavage 7. Cleavage from Resin & Side-chain Deprotection final_deprotect->cleavage precipitate 8. Peptide Precipitation cleavage->precipitate purify 9. Purification (HPLC) precipitate->purify end End: Pure Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Validation of Triazine Herbicide Analysis: A Comparative Guide to the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of triazine herbicides, with a focus on the validation of these methods using deuterated internal standards. The use of stable isotope-labeled internal standards is a critical component for robust and accurate quantification, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Deuterated standards mimic the chemical behavior of the target analytes, thereby correcting for matrix effects and variations in instrument response to ensure high accuracy and precision.[1][2]

Principle of Isotope Dilution Mass Spectrometry

The utilization of deuterated internal standards is a fundamental aspect of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte is introduced to the sample at the beginning of the analytical process.[2] Because the analyte and its deuterated counterpart exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and analysis.[2] The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge ratios (m/z).[1] Quantification is then achieved by calculating the ratio of the peak area of the analyte to that of the deuterated internal standard.[1] This ratio is compared against a calibration curve to determine the analyte concentration, effectively compensating for sample loss during preparation and fluctuations in ionization efficiency.[1]

Comparison of Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques for the determination of triazine herbicides.[3] The choice between these methods often depends on the specific analytes, the sample matrix, and the required sensitivity.[3][4] LC-MS/MS is highly sensitive and specific, making it ideal for analyzing a wide range of triazines and their metabolites, often with minimal sample preparation.[3]

Table 1: Performance Comparison of Analytical Methods for Triazine Herbicide Analysis

Performance ParameterGC-MS (Based on EPA Method 523)LC-MS/MS
Linearity (Correlation Coefficient, r²) Method requires calibration>0.99[5]
Accuracy (Recovery) 95% - 100% for various triazines[5]79.3% - 98.3%[5]
Precision (% Relative Standard Deviation, %RSD) 5.5% - 10% for various triazines[5]<10%[5]
Limit of Detection (LOD) 0.10 µg/L[5]0.05 - 0.1 ng/mL[5]
Limit of Quantification (LOQ) 0.40 - 2.1 µg/L[5]0.03 - 0.17 ng/g[5]

Table 2: Performance of Deuterated Internal Standards in Triazine Analysis

AnalyteDeuterated Internal StandardLinearity (r²)Accuracy (Recovery %)Precision (% RSD)
Atrazine Atrazine-d5>0.99670-120<20
Simazine Simazine-d10>0.9970-120<20
Propazine Propazine-d14Not specified70-120<20
Cyanazine Cyanazine-d5Not specifiedNot specifiedNot specified
Atrazine-desethyl Atrazine-desethyl-d7>0.996Not specifiedNot specified
Data synthesized from EPA methods and independent laboratory validation reports.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the analysis of triazine herbicides in water and soil samples using deuterated internal standards with LC-MS/MS.

Protocol 1: Analysis of Triazine Herbicides in Water

This method is highly sensitive and selective for the analysis of triazine herbicides in various water matrices.[5]

1. Sample Preparation (Direct Injection):

  • Collect water samples in amber glass bottles.[1]

  • To 1.0 mL of the water sample in an autosampler vial, add a known concentration of the deuterated internal standard solution (e.g., Atrazine-d5, Simazine-d10, Propazine-d14).[2] A typical final concentration for each internal standard is 5.0 ng/mL.[6]

  • Add necessary preservatives, such as ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination, and sodium omadine at 64 mg/L to prevent microbial degradation.[2][6]

  • Vortex the sample to ensure homogeneity.[2]

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[1]

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 20 µL.[1]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • MRM transitions and collision energies should be optimized for each analyte and are instrument-dependent.[1]

Protocol 2: Analysis of Triazine Herbicides in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for the analysis of pesticides in food and environmental matrices.

1. Sample Preparation (QuEChERS):

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[1]

    • Add 10 mL of reagent water and vortex.[1]

    • Spike with the internal standard solution.[1]

    • Add 10 mL of acetonitrile and QuEChERS extraction salts.[1]

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[1]

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing anhydrous MgSO₄ and primary secondary amine (PSA) sorbent.[1]

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[1]

  • Final Extract:

    • Take an aliquot of the cleaned extract and dilute with reagent water before transferring to an autosampler vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are the same as described in Protocol 1.[1]

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Soil Sample Spike Spike with Deuterated Internal Standards Sample->Spike Extract Extraction (e.g., SPE, QuEChERS) Spike->Extract Cleanup Cleanup (e.g., d-SPE) Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Quant Quantification using Analyte/IS Ratio MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for triazine herbicide analysis.

logic cluster_without Without Internal Standard cluster_with With Deuterated Internal Standard A1 Analyte Signal V1 Analytical Variability (Matrix Effects, Ion Suppression) A1->V1 R1 Inaccurate Result V1->R1 A2 Analyte Signal V2 Analytical Variability (Affects both Analyte and IS) A2->V2 IS Internal Standard Signal IS->V2 Ratio Ratio (Analyte/IS) Remains Constant V2->Ratio R2 Accurate Result Ratio->R2

Caption: How an internal standard compensates for analytical variability.

References

A Comparative Guide to Bases in Dichlorotriazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common bases used in the nucleophilic substitution reactions of dichlorotriazines. Understanding the interplay between the choice of base, reaction conditions, and substrate is critical for achieving desired outcomes in the synthesis of diverse molecules, from dendrimers to potential therapeutic agents. This document outlines experimental data, detailed protocols, and visual representations of reaction workflows to aid in the selection of the most appropriate base for your specific synthetic needs.

Executive Summary

The substitution of chlorine atoms on a dichlorotriazine ring is a cornerstone of combinatorial chemistry and materials science. The reactivity of the triazine core, influenced by its electron-deficient nature, allows for sequential and controlled additions of nucleophiles. The choice of base is a critical parameter in these reactions, influencing reaction rate, selectivity for mono- or di-substitution, and the suppression of side reactions. This guide compares commonly employed organic and inorganic bases, providing a framework for rational base selection in dichlorotriazine chemistry.

Comparative Analysis of Bases

The selection of a base in dichlorotriazine substitution reactions is primarily dictated by the nucleophilicity of the incoming nucleophile, the desired degree of substitution, and the required reaction temperature. Organic bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used, as are inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).

Organic Bases: DIPEA vs. TEA

Tertiary amines are commonly used to scavenge the HCl generated during the substitution reaction.

  • N,N-diisopropylethylamine (DIPEA) *, also known as Hünig's base, is a non-nucleophilic base due to the steric hindrance provided by its isopropyl groups.[1] This steric bulk prevents it from participating in undesired side reactions, such as alkylation or acylation.[1] DIPEA is favored for reactions requiring higher temperatures due to its high boiling point.[2] Its hydrochloride salt is often soluble in many organic solvents, which can simplify purification by allowing for the direct filtration of a precipitated product.[1]

  • Triethylamine (TEA) is another widely used organic base. It is less sterically hindered than DIPEA, which can sometimes lead to its participation in nucleophilic side reactions.[1][3] However, for many applications, TEA is an effective and more economical choice.[4] Triethylamine hydrochloride has lower solubility in many organic solvents, which can sometimes complicate product isolation if the product itself is also a precipitate.[1]

Inorganic Bases: Potassium Carbonate vs. Sodium Carbonate

Inorganic bases are a cost-effective and practical option for many dichlorotriazine substitution reactions.

  • Potassium Carbonate (K₂CO₃) is a common inorganic base used in these reactions. It is more soluble in water than sodium carbonate.[5] In organic solvents like dimethylformamide (DMF) at elevated temperatures, potassium carbonate has been shown to have a higher dissolution rate constant compared to sodium carbonate.[6]

  • Sodium Carbonate (Na₂CO₃) , or soda ash, is another frequently used inorganic base.[7][8] While slightly less soluble in water than its potassium counterpart, it is an effective HCl scavenger in a variety of reaction conditions.[5]

Data Presentation

The following table summarizes the properties and typical reaction conditions for the discussed bases in dichlorotriazine substitution reactions.

BaseTypepKa of Conjugate AcidKey CharacteristicsTypical Reaction Conditions
DIPEA Organic~10.9Sterically hindered, non-nucleophilic, high boiling point.[1][2]0°C to reflux, suitable for higher temperature reactions.[2]
TEA Organic~10.75Less sterically hindered, can be nucleophilic.[1]0°C to room temperature.[7]
K₂CO₃ Inorganic~10.3Higher solubility in water compared to Na₂CO₃.[5]Room temperature to elevated temperatures.[2]
Na₂CO₃ Inorganic~10.3Economical and widely used.[5][7]Room temperature to elevated temperatures.

Experimental Protocols

Below are representative experimental protocols for dichlorotriazine substitution reactions using different bases.

Protocol 1: Monosubstitution of a Dichlorotriazine using DIPEA

This protocol is adapted from the synthesis of a monosubstituted dichlorotriazine derivative.[2]

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the nucleophile in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C using an ice bath.

  • In a separate flask, prepare a solution of TCT in DCM.

  • Slowly add the TCT solution to the nucleophile solution at 0°C.

  • Add DIPEA dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, wash the reaction mixture with water to remove DIPEA salts.[2]

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Dichlorotriazine Substitution using an Inorganic Base

This protocol provides a general procedure for using an inorganic base like sodium carbonate.

Materials:

  • Dichlorotriazine derivative

  • Nucleophile

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Appropriate solvent (e.g., acetone, THF)

Procedure:

  • Dissolve the dichlorotriazine derivative and the nucleophile in the chosen solvent in a round-bottom flask.

  • Add a molar excess of the inorganic base (e.g., 2-3 equivalents) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Wash the filtrate with water to remove any remaining inorganic impurities.

  • Dry the organic layer, filter, and concentrate to yield the product.

Mandatory Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Dichlorotriazine D Reaction Mixture (Solvent, Controlled Temperature) A->D B Nucleophile B->D C Base (e.g., DIPEA, TEA, K2CO3) C->D E Aqueous Wash D->E Quenching F Drying of Organic Layer E->F G Solvent Removal F->G H Substituted Triazine G->H

Caption: General workflow for a dichlorotriazine substitution reaction.

Signaling Pathway/Logical Relationship

G Base Base Selection Organic Organic Base (e.g., DIPEA, TEA) Base->Organic Inorganic Inorganic Base (e.g., K2CO3, Na2CO3) Base->Inorganic StericHindrance Steric Hindrance Organic->StericHindrance High (DIPEA) Low (TEA) Solubility Solubility of Byproducts Organic->Solubility Variable ReactionTemp Reaction Temperature Organic->ReactionTemp Wide Range Cost Cost-Effectiveness Inorganic->Cost High Inorganic->ReactionTemp Moderate to High

Caption: Decision tree for selecting a base in dichlorotriazine reactions.

References

The Pivotal Role of Solvents in 2,4-Dichloro-1,3,5-triazine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of nucleophilic substitution reactions involving 2,4-dichloro-1,3,5-triazine is paramount for the synthesis of a vast array of bioactive compounds. The choice of solvent is a critical parameter that significantly influences reaction rates, yields, and selectivity. This guide provides an objective comparison of the efficacy of different solvents in these reactions, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The reactivity of the 1,3,5-triazine core is characterized by a significant electron deficiency, making the carbon atoms highly susceptible to nucleophilic attack. The substitution of the two chlorine atoms in this compound derivatives proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The solvent not only dissolves the reactants but also plays a crucial role in stabilizing intermediates and influencing the nucleophilicity of the attacking species.[2][3] Consequently, solvent selection can be leveraged to control the sequential and selective substitution of the chlorine atoms.

Comparative Analysis of Solvent Performance

The efficacy of a solvent in reactions of 2,4-dichloro-1,3,5-triazines is dependent on several factors including the nature of the nucleophile, the base used, and the reaction temperature. Below is a summary of quantitative data collated from various studies, highlighting the performance of common solvents in the monosubstitution of cyanuric chloride to yield 2,4-dichloro-6-substituted-s-triazines.

SolventBaseNucleophileTemp. (°C)Time (h)Yield (%)Reference
Dichloromethane (DCM)DIEAButan-2-amine00.5~100[4]
Tetrahydrofuran (THF)DIEAButan-2-amine00.5~100[4]
AcetoneK₂CO₃Butan-2-amine00.5~100[4]
Methylene ChlorideK₂CO₃Aniline0471.7[5]
AcetonitrileDIEAVarious AminesRT451-57[6][7]
1,4-DioxaneExcess AminePrimary AminesReflux24-4850-89[8]
WaterNa₂CO₃Amines---[5]
Tetrahydrofuran (THF)Excess AmineCyclohexylamineReflux24-48-[5]
Acetonitrile-Hydrazine Hydrate60-High[9]

Note: Yields and reaction times are highly substrate-dependent. This table provides a general comparison based on reported examples. DIEA = N,N-Diisopropylethylamine, RT = Room Temperature.

From the data, it is evident that a range of aprotic solvents are effective for these reactions. Dichloromethane (DCM) and tetrahydrofuran (THF) in combination with an organic base like DIEA often lead to rapid and high-yielding reactions at low temperatures.[4] Acetone with an inorganic base such as potassium carbonate is also a viable option.[4] For less reactive or sterically hindered nucleophiles, higher temperatures and solvents with higher boiling points like 1,4-dioxane may be necessary to drive the reaction to completion.[8] Aqueous systems have also been employed, which can be advantageous from an environmental perspective, though care must be taken to avoid hydrolysis of the triazine ring.[5]

Experimental Protocols

To ensure reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of mono-substituted 2,4-dichloro-1,3,5-triazines.

Protocol 1: Synthesis of 2,4-dichloro-6-substituted-s-triazine using DIEA in DCM[4]
  • Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the desired nucleophile (1.0 eq) to the stirring solution.

  • Add N,N-diisopropylethylamine (DIEA) (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.

  • Collect the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of Mono-Substituted Triazine using an Inorganic Base in Methylene Chloride[5]
  • Prepare an ice-cooled suspension of cyanuric chloride (1.0 eq) in methylene chloride.

  • Add potassium carbonate (1.0 eq) to the suspension.

  • Add the nucleophile (e.g., aniline) (1.0 eq) dropwise with stirring over a period of 2 hours.

  • Continue stirring for an additional 4 hours at 0 °C.

  • Partition the reaction mixture between methylene chloride and 0.1 M HCl.

  • Collect the organic layer and wash sequentially with distilled water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under vacuum to yield the product.

Workflow and Mechanistic Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation start Dissolve Cyanuric Chloride in Chosen Solvent cool Cool to 0 °C start->cool add_nuc Add Nucleophile (1 eq) cool->add_nuc add_base Add Base (1 eq) add_nuc->add_base react Stir at Controlled Temperature add_base->react monitor Monitor by TLC react->monitor quench Quench & Wash monitor->quench extract Extract & Dry quench->extract concentrate Concentrate extract->concentrate product Isolated Product concentrate->product

Caption: General experimental workflow for the monosubstitution of cyanuric chloride.

The reaction proceeds through a well-established SNAr mechanism, which involves the addition of the nucleophile to the electron-deficient triazine ring, followed by the elimination of a chloride ion.

Caption: The SNAr mechanism for nucleophilic substitution on a dichlorotriazine.

References

A Spectroscopic Comparison of Mono- and Di-Substituted Triazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the spectroscopic characteristics of substituted triazines is crucial for compound identification, purity assessment, and structural elucidation. This guide provides a comparative overview of the spectroscopic properties of mono- and di-substituted 1,3,5-triazines, supported by experimental data and detailed methodologies.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and tunable electronic properties. The stepwise nucleophilic substitution of chlorine atoms on cyanuric chloride allows for the controlled synthesis of mono-, di-, and tri-substituted derivatives, each with a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative mono- and di-substituted triazines, focusing on Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This data is essential for distinguishing between different substitution patterns on the triazine ring.

Table 1: Infrared (IR) Spectroscopy Data for Substituted Triazines

Compound TypeSubstituent(s)Key IR Absorption Bands (cm⁻¹)Reference(s)
Mono-substituted 4-hydroxy coumarin3452, 2812, 1742, 1524, 1429, 1320, 856, 755
2,5-dimethoxyphenylamino~3400 (N-H), ~1600-1500 (C=N, C=C), ~1200 (C-O)[1]
Di-substituted 2-chloro-4,6-bis(alkylamino)Hydrogen bonding may be observed[2]
2-(fluorophenylamino)-4,6-disubstitutedImportance of aminopentyl chain and tyramine moiety for activity[3]
2-chloro-4,6-dimethoxy1562, 1460, 1300, 818, 558 (aromatic stretching, C=N, C-O, C-N, C-H bending)[4]

Table 2: ¹H NMR Spectroscopy Data for Substituted Triazines

Compound TypeSubstituent(s)Key ¹H NMR Chemical Shifts (δ, ppm)Reference(s)
Mono-substituted 4-hydroxy coumarin on a di-chloro triazine5.65 (s, 1H), 7.03-7.77 (m, ArH), 7.86 (1H, NH)
PhenylChanges in chemical shifts of ortho-protons of the C3 phenyl group are indicative of substitution[5]
Di-substituted 2,4-dichloro-6-(p-substituted phenyl)UV spectra can be compared to parent diazaphenanthrenes[6]
2,4-bis(dialkylamino)-6-chloroTwo non-equivalent n-alkyl groups due to restricted rotation[7]

Table 3: Mass Spectrometry (MS) Data for Substituted Triazines

Compound TypeSubstituent(s)Key Mass Spectrometry Data (m/z)Ionization MethodReference(s)
Mono-substituted 4-hydroxy coumarin on a di-chloro triazine309 [M+1]ESI
Di-substituted Various aryl aminesFragmentation patterns can differentiate isomersESI, CAD[8][9]
Prometryn and AmetrynPrometryn: [M+H]⁺ at m/z 242; Ametryn: [M+H]⁺ at m/z 228.13ESI, CFI-MS[8][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and spectroscopic analysis of substituted triazines.

General Synthesis of Mono- and Di-substituted Triazines

The synthesis of substituted 1,3,5-triazines is typically achieved through a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.[11]

  • Mono-substitution: The first substitution is generally carried out at low temperatures, typically between 0-5 °C.[11] A solution of the desired nucleophile (e.g., an amine or alcohol) is added dropwise to a stirring solution of cyanuric chloride in a suitable solvent like acetone or THF, often in the presence of a base (e.g., K₂CO₃ or NaHCO₃) to neutralize the HCl byproduct.[12]

  • Di-substitution: The second substitution is typically performed at room temperature.[11] A second nucleophile is added to the solution containing the mono-substituted triazine. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Spectroscopic Analysis Protocols
  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Solid samples are typically prepared as KBr pellets.[2] Liquid samples can be analyzed as thin films between NaCl or KBr plates.

    • Data Acquisition: Spectra are recorded on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14] Due to the potential for low solubility of some triazine derivatives, co-solvents like TFA may be used.[13]

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[15][16]

  • Mass Spectrometry (MS):

    • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[17]

    • Data Acquisition: Electrospray ionization (ESI) is a common technique for triazine analysis, often in positive ion mode to observe protonated molecules [M+H]⁺.[8][9] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.[8][9]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of mono- and di-substituted triazines.

G Workflow for Synthesis and Analysis of Substituted Triazines cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Cyanuric Chloride Cyanuric Chloride Mono-substituted Triazine Mono-substituted Triazine Cyanuric Chloride->Mono-substituted Triazine Nucleophile 1 (0-5 °C) Di-substituted Triazine Di-substituted Triazine Mono-substituted Triazine->Di-substituted Triazine Nucleophile 2 (Room Temp) IR IR Mono-substituted Triazine->IR NMR NMR Mono-substituted Triazine->NMR MS MS Mono-substituted Triazine->MS Di-substituted Triazine->IR Di-substituted Triazine->NMR Di-substituted Triazine->MS Structural Elucidation Structural Elucidation IR->Structural Elucidation NMR->Structural Elucidation MS->Structural Elucidation

Caption: Synthesis and analysis workflow for substituted triazines.

References

A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of triazine compounds, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Triazine herbicides, such as atrazine and simazine, are widely used in agriculture and their presence in environmental and food samples is a significant concern, necessitating sensitive and reliable analytical methods for their detection and quantification.[1][2] This document outlines various analytical techniques, presents comparative performance data, and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

Overview of Analytical Methods

The determination of triazine residues is predominantly accomplished through chromatographic techniques coupled with various detectors. While Gas Chromatography-Mass Spectrometry (GC-MS) has been a robust and well-established technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for its superior sensitivity, specificity, and its ability to analyze parent compounds and their metabolites directly without derivatization.[2][3] Other methods like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and immunoassays (ELISA) serve as more accessible or rapid screening alternatives, respectively.[2]

Performance Comparison of Analytical Methods

The selection of an analytical method is critically dependent on the sample matrix, the required sensitivity, and the specific triazine compounds of interest. LC-MS/MS consistently demonstrates excellent performance in terms of linearity, accuracy, precision, and low detection limits.

Quantitative Performance of LC-MS/MS Methods

The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of triazine herbicides in different matrices.

Triazine HerbicidesMatrixLinearity (r²)Accuracy (Recovery %)Precision (%RSD)LODLOQCitation
Atrazine, Simazine, Propazine, and metabolitesWater>0.9970-120%<20%-0.05-0.5 µg/L[4]
Atrazine, Simazine, Cyanazine, AmetrynWater-80-119%<4.7%-0.005 µg/L[5]
Atrazine, SimazineDrinking Water-Atrazine: 83-85%, Simazine: Similar to Atrazine--1 ng/mL[6]
Seven triazines and 13 metabolitesShellfish>0.99570.0-120%<12%0.1 µg/kg0.3 µg/kg[7]
Atrazine, Simazine, Ametryn, Prometryn, PropazineFruits and Vegetables-80-110%<10%--[8]
Simazine, Atrazine, Prometon, Ametryn, PrometrynSoil----0.0089-0.028 mg/kg[9]
Atrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, SimazineDrinking Water0.9964-0.9982---0.25 ng/mL[10]
Ametryn, Atraton, Atrazine, Prometon, Prometryn, Propazine, Secbumeton, Simazine, Simetryn, Terbutryn, TerbuthylazineDrinking Water---<0.1 pg/mL-[11]

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline typical experimental protocols for the LC-MS/MS analysis of triazine compounds.

Sample Preparation

Sample preparation is a critical step to extract the target analytes from the matrix and remove potential interferences. The choice of method depends on the complexity of the sample matrix.

  • Direct Injection: For relatively clean matrices like drinking water, a simple "dilute-and-shoot" approach can be used. This involves diluting the sample, adding an internal standard, and directly injecting it into the LC-MS/MS system.[10] Some methods for drinking water analysis call for the addition of ammonium acetate for pH adjustment and sodium omadine to prevent microbial degradation.[10]

  • Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and pre-concentration, especially for complex matrices like soil, sediment, and food.[2][12] A common procedure involves passing the sample through a C18 cartridge to adsorb the triazines, washing the cartridge to remove interferences, and then eluting the analytes with an organic solvent.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for the analysis of pesticides in food matrices. It involves an extraction and partitioning step using acetonitrile and a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[4]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that uses a small amount of extraction solvent and a disperser solvent to extract analytes from aqueous samples.[13]

LC-MS/MS Analysis

The instrumental analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of triazine compounds.[3][4]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is typically employed.[4][14]

    • Flow Rate: Flow rates are typically in the range of 200-500 µL/min.[10]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for triazine analysis.[4][10]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[4] This involves monitoring specific precursor-to-product ion transitions for each target analyte.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for the LC-MS/MS analysis of triazine compounds and a logical diagram for method selection.

LC-MS/MS Workflow for Triazine Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Water, Soil, Food) Extraction Extraction (SPE, QuEChERS, DLLME) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup InternalStandard Internal Standard Addition Cleanup->InternalStandard LC LC Separation (C18 Column) InternalStandard->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Reporting Quantification->Reporting Method Selection Logic for Triazine Analysis Start Start: Need for Triazine Analysis MatrixComplexity Complex Matrix? (e.g., Soil, Food) Start->MatrixComplexity Sensitivity High Sensitivity Required? MatrixComplexity->Sensitivity Yes MatrixComplexity->Sensitivity No (e.g., Water) GCMS GC-MS MatrixComplexity->GCMS Volatile Analytes Screening Screening or Quantification? Sensitivity->Screening No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes Screening->LCMSMS Quantification HPLC_DAD HPLC-DAD Screening->HPLC_DAD Quantification (Higher Conc.) ELISA ELISA Screening->ELISA Screening

References

A Comparative Guide to Amine Coupling Reagents: Alternatives to 2,4-Dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. While 2,4-dichloro-1,3,5-triazine (DCT) has served as a useful reagent for amine coupling, a range of alternative reagents have emerged, offering advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives to DCT, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

Introduction to Amine Coupling and the Role of Triazines

Amide bond formation is a condensation reaction between a carboxylic acid and an amine. This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Triazine-based reagents, such as DCT, achieve this by forming a highly reactive acyltriazine intermediate. The stepwise substitution of the chlorine atoms on the triazine ring allows for a controlled reaction.[1] However, the reactivity and stability of these intermediates, as well as the reaction byproducts, have driven the development of alternative coupling agents.

Overview of Alternative Reagents

This guide focuses on a selection of widely used alternatives to DCT, categorized by their chemical class:

  • Triazine Derivatives: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). These reagents offer improved solubility and handling characteristics compared to DCT.[2][3]

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This system is popular for bioconjugation in aqueous media.[4][5]

  • Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU). These reagents are known for their high efficiency, particularly in solid-phase peptide synthesis.[6][7][8]

Comparative Performance Data

The selection of a coupling reagent is often dictated by factors such as yield, reaction time, and compatibility with sensitive functional groups. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of these alternative reagents.

ReagentAmine SubstrateCarboxylic Acid SubstrateSolventYield (%)Reference
CDMT Amino componentsRacemic N-protected amino acidsTHF69-85[9][10]
DMTMM DibenzylamineBenzoic AcidMeCN/water (1:1)High[11]
DMTMM AnilineBenzoic AcidMeCN/water (1:1)Low[11]
EDC/Oxyma BenzylamineBenzoic AcidMeCN/water (1:1)Moderate[11]
HATU Sterically hindered aminesBoc-L-Ile-OHDMF>95 (illustrative)[6]
HBTU Sterically hindered aminesBoc-L-Ile-OHDMF>85 (illustrative)[6]
COMU/collidine AnilineBenzoic AcidMeCN/water (1:1)High[11]

Table 1: Comparison of Reaction Yields for Various Amine Coupling Reagents.

ReagentKey AdvantagesKey Disadvantages
CDMT Stable, crystalline solid; good solubility in organic solvents.[3]Requires a base for activation.
DMTMM Water-soluble byproducts, easy to remove; effective in protic solvents.[12]May not be suitable for all amine types (e.g., anilines).[11]
EDC/NHS Widely used in bioconjugation; water-soluble.[4][5]The O-acylisourea intermediate is unstable in aqueous solutions.[4][5]
HATU Superior performance for sterically hindered couplings; faster reaction times and higher purity compared to HBTU.[6][7]Can react with unprotected N-termini if used in excess.[8][13]
HBTU Effective coupling reagent.[7]Less reactive than HATU, leading to slower reactions and potentially more side reactions.[7]
COMU High coupling efficiency; reduced epimerization; soluble in a broad range of solvents.[14]

Table 2: Advantages and Disadvantages of Alternative Amine Coupling Reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for key amine coupling reagents.

Protocol 1: Amide Synthesis using CDMT

This protocol is adapted from the general procedure for enantiodifferentiating coupling.[15]

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.76 g, 10 mmol) in tetrahydrofuran (THF) (20 mL) and cool the solution to 0 °C with vigorous stirring.

  • Add a chiral amine (10 mmol) and stir for 30 minutes.

  • Add the racemic carboxylic acid (20 mmol) to the resulting suspension and continue stirring for an additional 30 minutes.

  • Add the amine component (11 mmol) to the mixture.

  • Allow the reaction to proceed for 2 hours at 0 °C and then let it warm to room temperature overnight.

  • Workup the reaction mixture to isolate the amide product.

Protocol 2: Amine Coupling using EDC/sulfo-NHS

This is a general protocol for coupling biomolecules to carboxylate particles.[16]

A. Materials

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Biomolecule containing a primary amine

  • Carboxylate-functionalized surface or molecule

B. Activation of Carboxyl Groups

  • Prepare a solution of the carboxylate-containing molecule in the coupling buffer.

  • Add EDC and Sulfo-NHS to the solution. The optimal concentrations may need to be determined empirically.

  • Incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature to activate the carboxyl groups.

C. Biomolecule Coupling

  • Add the amine-containing biomolecule to the activated carboxyl solution.

  • Adjust the pH of the reaction mixture to 7.0-8.5 to facilitate the reaction with the primary amine.

  • Allow the coupling reaction to proceed for a set time (e.g., 2 hours) at room temperature or 4 °C.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

Visualizing the Reaction Mechanisms

The following diagrams illustrate the fundamental pathways of amine coupling for triazine-based reagents and the EDC/NHS system.

AmineCoupling_Triazine cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH ActiveEster Reactive Acyltriazine Intermediate RCOOH->ActiveEster + Triazine + Base Triazine This compound (or derivative) Base Base Amine R'-NH2 Amide R-CO-NH-R' ActiveEster->Amide + Amine Byproduct Triazine Byproduct

Figure 1: General mechanism for amine coupling using triazine-based reagents.

AmineCoupling_EDC_NHS cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH Acylisourea O-Acylisourea Intermediate (unstable) RCOOH->Acylisourea + EDC EDC EDC NHSEster NHS-Ester (more stable) Acylisourea->NHSEster + NHS NHS NHS / sulfo-NHS Amine R'-NH2 Amide R-CO-NH-R' NHSEster->Amide + Amine

Figure 2: Amine coupling mechanism using the EDC/NHS system.

Conclusion

The choice of an amine coupling reagent is a critical decision in the synthesis of a wide range of molecules, from small drug candidates to large bioconjugates. While this compound is a foundational reagent, a variety of alternatives offer significant advantages. Triazine derivatives like CDMT and DMTMM provide improved handling and byproduct profiles.[3][12] Carbodiimides, particularly EDC in combination with NHS, are indispensable for aqueous-phase bioconjugations.[4][5] For challenging couplings, especially in peptide synthesis, uronium/aminium salts such as HATU and COMU often provide superior results in terms of speed and purity.[6][7][14] By carefully considering the specific requirements of the reaction, including substrate steric hindrance, solubility, and desired reaction conditions, researchers can select the most appropriate reagent to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Performance of Fluorous 2,4-Dichloro-1,3,5-triazine in Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amides is a cornerstone of molecular construction. The choice of coupling reagent is critical, influencing not only yield and purity but also the ease of purification. This guide provides an objective comparison of fluorous 2,4-dichloro-1,3,5-triazine (F-DCT) with other common amide coupling reagents, supported by experimental data to inform reagent selection.

Fluorous this compound is a modern coupling agent that leverages a fluorous tag to simplify purification.[1] This approach, known as fluorous synthesis, allows for the straightforward removal of the coupling agent and its byproducts through fluorous solid-phase extraction (F-SPE).[2] F-DCT distinguishes itself by possessing two reactive chlorine sites, enabling the coupling of two equivalents of an amine.[1]

Performance Comparison of Amide Coupling Reagents

The efficacy of an amide coupling reagent is measured by several factors, including reaction yield, purity of the product, reaction time, and the potential for racemization of chiral centers. The following tables summarize the performance of F-DCT and several widely used alternative coupling reagents.

Table 1: Comparison of Reaction Yields for Amide Coupling Reagents

Coupling ReagentAmine SubstrateCarboxylic Acid SubstrateYield (%)Reference
Fluorous DCT (F-DCT) Cyclohexylamine4-Bromobenzoic acid89[1]
BenzylamineAcetic acid85[1]
N-MethylcyclohexylamineCbz-Aib6[1]
CDMT N-phenethyl benzamideBenzoic acid93[3]
DMTMM N-phenethyl-3-phenylpropaneamide3-Phenylpropionic Acid84[4]
DCC GeneralGeneral70-90[5]
HATU GeneralGeneralHigh[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: General Performance Characteristics of Amide Coupling Reagents

FeatureFluorous DCT (F-DCT)CDMT / DMTMMDCC / EDCHATU / HBTU
Reagent Type Fluorous TriazineTriazineCarbodiimideUronium / Aminium Salt
Purification Fluorous Solid-Phase Extraction (F-SPE)Chromatography, Extraction, or PrecipitationFiltration of DCU (DCC) or aqueous extraction for EDU (EDC)Chromatography or Extraction
Byproduct Removal Excellent via F-SPECan be challengingDCU precipitation can be effective; EDU is water-solubleGenerally soluble, requiring chromatography
Racemization Risk Low for triazine-based reagentsGenerally low, but can occur under certain conditions[7]Can be significant; often requires additives like HOBt or HOAt to suppress[8]Low, especially with HOAt-based reagents like HATU[6]
Key Advantages Simplified purification, two active sitesCost-effective, well-establishedLow cost (DCC), water-soluble byproduct (EDC)High efficiency, fast reactions, effective for hindered couplings[6]
Key Disadvantages Higher initial cost of fluorous reagent and mediaByproduct removal can be difficultInsoluble byproduct (DCC), potential for N-acylurea formation, allergen (DCC)[9]Higher cost, potential for side reactions (guanidinylation with HBTU)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for amide coupling using F-DCT and a selection of alternative reagents.

Protocol 1: Amide Coupling using Fluorous this compound (F-DCT)

This protocol is based on a parallel synthesis approach.[1]

  • Reaction Setup: To an array of reaction vials, add the carboxylic acid (0.12 mmol), N-methylmorpholine (NMM) (0.13 mmol), and a solution of F-DCT (0.06 mmol) in a suitable solvent like THF.

  • Activation: Shake the vials at room temperature for 20 minutes.

  • Amine Addition: Add the amine (0.1 mmol) to each vial.

  • Reaction: Shake the vials at room temperature for 2 hours.

  • Work-up and Purification (F-SPE):

    • Concentrate the reaction mixtures.

    • Dissolve the residues in a small volume of DMF.

    • Load the solutions onto fluorous silica gel cartridges.

    • Elute with a fluorophobic solvent mixture (e.g., 80:20 MeOH/H₂O) to collect the non-fluorous amide product. The fluorous byproducts remain on the cartridge.

    • Concentrate the collected fractions to obtain the purified amide.

Protocol 2: Amide Coupling using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This is a general one-step procedure.[10]

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), and CDMT (1.1 equiv.).

  • Solvent and Base Addition: Add a suitable solvent (e.g., acetonitrile or ethyl acetate). While stirring, add N-methylmorpholine (NMM) (1.5-2.5 equiv.).

  • Reaction: Stir the resulting slurry for 1-2 hours.

  • Work-up: The work-up can be extractive (washing with aqueous acid and brine) or involve precipitation of the product by adding an anti-solvent.[10]

Protocol 3: Amide Coupling using N,N'-Dicyclohexylcarbodiimide (DCC)

A general procedure for DCC-mediated coupling.[11]

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0 - 1.2 equiv.) in an anhydrous aprotic solvent (e.g., DCM or ethyl acetate) and cool to 0 °C. An additive such as HOBt or NHS (1.0 equiv.) can be included to minimize racemization.[2]

  • DCC Addition: Add a solution of DCC (1.1 equiv.) in the same solvent dropwise to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The dicyclohexylurea (DCU) byproduct will precipitate out of solution.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. The filtrate is then typically washed with dilute aqueous acid, base, and brine. The organic layer is dried and concentrated to yield the crude amide, which may require further purification by chromatography.

Protocol 4: Amide Coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

A representative protocol for HATU-mediated coupling.[1]

  • Reaction Setup: In a reaction vessel, dissolve the carboxylic acid (1.0 equiv.), HATU (1.0 equiv.), and the amine (1.1 equiv.) in an anhydrous aprotic solvent such as DMF.

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid, aqueous base, and brine to remove byproducts and excess reagents. The organic layer is then dried and concentrated, and the product is purified by chromatography if necessary.

Visualizing the Workflow and Mechanism

Diagrams can provide a clear overview of complex processes. The following are Graphviz (DOT language) representations of the experimental workflow for F-DCT and the general mechanism of triazine-based amide coupling.

F_DCT_Workflow cluster_reaction Amide Coupling Reaction cluster_purification Fluorous Solid-Phase Extraction (F-SPE) start Carboxylic Acid + Amine + F-DCT + Base reaction Stir at RT start->reaction 2 hours mixture Crude Reaction Mixture reaction->mixture load Load on Fluorous Silica Cartridge mixture->load elute Elute with 80:20 MeOH/H2O load->elute collect Collect Non-Fluorous Product Fraction elute->collect waste Fluorous Byproducts Retained on Cartridge elute->waste concentrate Concentrate collect->concentrate product Purified Amide concentrate->product

Caption: Experimental workflow for amide synthesis and purification using F-DCT.

Triazine_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation acid R-COOH intermediate Activated Acyltriazine Intermediate acid->intermediate reagent Triazine Reagent (e.g., F-DCT, CDMT) reagent->intermediate amide Amide Product (R-CO-NHR') intermediate->amide amine R'-NH2 amine->amide byproduct Triazine Byproduct amide->byproduct release

Caption: General mechanism for triazine-mediated amide coupling.

Conclusion

Fluorous this compound offers a compelling alternative to traditional amide coupling reagents, primarily due to the significantly simplified purification process via fluorous solid-phase extraction. While the initial cost of the fluorous reagent may be higher, the potential for time and cost savings in purification, especially in the context of parallel synthesis and library generation, makes it an attractive option. For standard, single-compound syntheses, well-established and more economical reagents like CDMT, DCC, or HATU may be preferred. The choice of the optimal coupling reagent will ultimately depend on a careful consideration of the specific synthetic challenge, including the scale of the reaction, the nature of the substrates, and the required purity of the final product.

References

A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of the classical carbodiimide reagent, N,N'-dicyclohexylcarbodiimide (DCC), against modern triazine-based coupling reagents. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)Triazine-Based Reagents (e.g., DMTMM, TCT)
Mechanism Forms a highly reactive O-acylisourea intermediate.Forms a "superactive" ester intermediate.
Byproducts Insoluble dicyclohexylurea (DCU), often requires filtration for removal.Water-soluble byproducts, allowing for easy removal by aqueous extraction.[1]
Racemization Prone to racemization, especially without additives.[2]Generally low levels of racemization.[3]
Additives Often requires additives like HOBt or CuCl₂ to suppress racemization and improve efficiency.[2][4]Can be used without additives, although bases are often required.
Solvent Compatibility Commonly used in anhydrous organic solvents like DCM and THF.[5]Can be used in a wider range of solvents, including aqueous and alcoholic solutions.[3]
Handling Potent skin sensitizer, requires careful handling.Generally considered safer to handle.
Cost Relatively low cost.Generally more expensive than DCC.

Performance Under the Microscope: Quantitative Data

The true measure of a coupling reagent lies in its performance. The following table summarizes quantitative data from a comparative study on the synthesis of the model tripeptide Z-Gly-Phe-Val-OH, highlighting the differences in yield and epimerization.

Coupling ReagentAdditiveSolventReaction TimeYield (%)% D-Isomer (Epimerization)
DCC-THF24 h9219.9
DCCHOBtAcOEt24 hquant.<0.1
DMTMM-THF3 hquant.<0.1
DMTMM-DMF2 hquant.<0.1
DMTMM-DMSO2 h972.3

Data compiled from a racemization test in peptide synthesis using DMTMM. The model reaction was the coupling of Z(OMe)-Gly-L-Ala-OH with H-L-Phe-OBzl.[6][7]

Delving into the Mechanisms: A Visual Guide

The distinct performance characteristics of DCC and triazine-based reagents stem from their different reaction mechanisms.

The DCC Pathway: With and Without Additives

DCC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the desired amide bond. However, it is also prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form a more stable active ester, which is less susceptible to racemization.[8]

DCC_Mechanism cluster_dcc DCC Pathway (No Additive) cluster_dcc_hobt DCC/HOBt Pathway RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Amide Amide O_acylisourea->Amide + Amine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Racemization Racemization O_acylisourea->Racemization Amine Amine DCU DCU (Byproduct) RCOOH_hobt Carboxylic Acid O_acylisourea_hobt O-Acylisourea RCOOH_hobt->O_acylisourea_hobt + DCC DCC_hobt DCC Active_Ester HOBt Active Ester (More Stable) O_acylisourea_hobt->Active_Ester + HOBt HOBt HOBt Amide_hobt Amide Active_Ester->Amide_hobt + Amine Amine_hobt Amine DCU_hobt DCU

DCC coupling mechanisms.
The Triazine Pathway: A "Superactive" Approach

Triazine-based reagents, such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), activate carboxylic acids by forming a highly reactive "superactive" ester intermediate. This intermediate readily reacts with amines to form the amide bond with minimal risk of racemization. The byproducts are water-soluble, simplifying the purification process.[9]

DMTMM_Mechanism RCOOH Carboxylic Acid Active_Ester Triazine Active Ester ('Superactive') RCOOH->Active_Ester + DMTMM DMTMM DMTMM NMM N-Methylmorpholine (Byproduct) Amide Amide Active_Ester->Amide + Amine Amine Amine Triazinone Dimethoxytriazinone (Byproduct)

DMTMM coupling mechanism.

In the Lab: Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for peptide coupling using DCC/HOBt and DMTMM.

Protocol 1: Solution-Phase Peptide Coupling using DCC/HOBt

This protocol describes the coupling of an N-protected amino acid to the free amine of another amino acid or peptide in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino acid or peptide with a free amine (1.0 eq)

  • HOBt (1.1 eq)

  • DCC (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)) (if the amine component is a salt)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid and HOBt in the anhydrous solvent.

  • If the amine component is a hydrochloride or trifluoroacetate salt, add it to the solution followed by the tertiary base (1.0 eq) to neutralize the salt.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • In a separate flask, dissolve DCC in a minimal amount of the anhydrous solvent.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings. The solution contains the desired peptide.

  • Proceed with standard aqueous work-up and purification (e.g., extraction and chromatography) to isolate the pure peptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using DMTMM

This protocol outlines the coupling of an Fmoc-protected amino acid to a resin-bound peptide during SPPS.

Materials:

  • Fmoc-protected amino acid (3.0 eq)

  • DMTMM (3.0 eq)

  • N-methylmorpholine (NMM) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid, DMTMM, and NMM in DMF.

  • Add the activation solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin.

  • The resin is now ready for the next deprotection and coupling cycle.

Conclusion: Selecting the Right Tool for the Job

The choice between DCC and triazine-based coupling reagents is a balance of cost, efficiency, and the specific demands of the synthesis.

DCC remains a cost-effective and viable option for many routine peptide syntheses, particularly when used with additives like HOBt to mitigate racemization. Its primary drawback is the formation of the insoluble DCU byproduct, which can complicate purification, especially in solid-phase synthesis.

Triazine-based reagents , such as DMTMM, offer significant advantages in terms of efficiency, low racemization, and ease of purification due to their water-soluble byproducts. Their ability to function in aqueous environments also opens up possibilities for bioconjugation and the synthesis of sensitive peptides. While generally more expensive, the superior performance and cleaner reaction profiles of triazine reagents often justify the cost, especially for the synthesis of complex, high-value peptides where purity and stereochemical integrity are paramount.

Ultimately, the optimal choice of coupling reagent will depend on the specific synthetic challenge at hand. For researchers and drug development professionals, a thorough understanding of the properties and performance of both DCC and triazine-based reagents is essential for the successful and efficient synthesis of peptides.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-dichloro-1,3,5-triazine, a halogenated organic compound requiring management as hazardous waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation.[1] All handling and segregation of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]

  • Lab Coat: A standard laboratory coat must be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust when handling the solid form outside of a fume hood, a dust respirator is necessary.[2]

In case of accidental exposure, follow these first-aid measures:

  • Eyes: Immediately rinse with fresh running water, ensuring complete irrigation of the eye by holding the eyelids apart.[3]

  • Skin: Wash the affected area with plenty of soap and water.[4]

  • Inhalation: Move the individual to fresh air.[4][5]

  • Ingestion: If swallowed, contact a poison control center or doctor for guidance.[4][6]

Step-by-Step Disposal Protocol

The primary and recommended disposal method for chlorinated organic compounds like this compound is incineration by a licensed hazardous waste management facility.[2] The key to proper disposal is meticulous segregation at the source.

Step 1: Waste Classification

Identify the waste as Halogenated Organic Waste .[2] Due to the presence of chlorine, this compound falls into this category. This classification is crucial as the disposal costs for halogenated waste are significantly higher than for non-halogenated waste, and mixing them is prohibited.[2]

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, specifically labeled for "Halogenated Organic Waste."[2]

  • Collect All Contaminated Materials: Place the chemical, whether in solid or solution form, into the designated container. This includes any contaminated disposable items such as weighing paper, pipette tips, and grossly contaminated gloves.[2]

Step 3: Labeling and Documentation

  • Accurate Labeling: Clearly label the waste container with the chemical name: "this compound."

  • Component List: If it is a mixed waste stream, list all chemical components with their approximate percentages.[2]

  • Secure Container: Keep the waste container tightly sealed at all times, except when actively adding waste.[2]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[2]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in the event of a leak.[2]

Step 5: Arranging for Disposal

  • Container Fill Level: Do not fill the waste container beyond 90% of its total volume to allow for expansion and prevent spills.[2]

  • Request Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal by a licensed hazardous waste disposal service.[2]

Quantitative Data for Disposal Management

For effective waste management, certain quantitative parameters should be monitored and adhered to.

ParameterGuideline
Halogenated Waste ClassificationConcentrations as low as 1,000 ppm are typically classified as halogenated waste.[2]
Waste Container Fill LevelDo not exceed 90% of the container's total volume.[2]
SAA Volume LimitA maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory SAA.[2]
Aqueous Solution pHIf mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Classify as 'Halogenated Organic Waste' B->C D Use Designated & Labeled Waste Container C->D E Collect Chemical & Contaminated Items D->E F Securely Seal Container E->F G Store in SAA with Secondary Containment F->G H Monitor Fill Level (<90%) G->H I Arrange for Pickup by Licensed Waste Management H->I J Incineration at a Permitted Facility I->J

Disposal workflow for this compound.

Disclaimer: This document provides a general guide for the disposal of this compound. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as well as local, state, and federal regulations.

References

Safe Handling and Disposal of 2,4-Dichloro-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2,4-Dichloro-1,3,5-triazine. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

1. Hazard Identification and Immediate Precautions

This compound is a chemical compound that poses several hazards. It is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4] In some cases, it is classified as harmful if swallowed.[1][5][4] Therefore, it is imperative to handle this compound with strict adherence to safety protocols.

Before beginning any work with this compound, ensure that a safety shower and an eyewash station are readily accessible.[3][6] All handling of this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[7]

2. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to prevent exposure. The required PPE varies depending on the specific laboratory task being performed.

Scenario Eye/Face Protection Skin/Body Protection Respiratory Protection
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile or neoprene) and a standard lab coat.[3][7]Not generally required when handled in a certified chemical fume hood.[3]
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves and a lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[3]A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent the inhalation of fine particles.[3]
Spill Cleanup Chemical splash goggles and a face shield.[3]Chemical-resistant gloves, a chemical-resistant apron or suit, and appropriate footwear.[3]A NIOSH-approved respirator with an organic vapor cartridge.[3]

Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

3. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety.

3.1. Preparation

  • Review the Safety Data Sheet (SDS): Before starting any experiment, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don the appropriate PPE as specified in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

3.2. Handling the Chemical

  • Weighing: If possible, weigh the solid material inside the fume hood. If weighing must be done outside the hood, wear appropriate respiratory protection. Use dry, clean-up procedures and avoid generating dust.[3]

  • Reactions: Conduct all reactions involving this compound within a chemical fume hood.

  • Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][8]

4. Disposal Plan

Proper disposal of this compound and associated waste is critical. As a chlorinated organic compound, it must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Waste Classification: This chemical must be classified as Halogenated Organic Waste.[7]

  • Waste Container: Use a dedicated, leak-proof container with a secure screw-top, specifically designated for halogenated organic waste.[7] The container should be clearly labeled "Hazardous Waste" and "Halogenated Organic Waste".[3]

  • Collection of Contaminated Materials: Place the chemical, in solid or solution form, into the designated container. This includes any contaminated items such as weighing paper, pipette tips, and grossly contaminated gloves.[7]

4.2. Storage and Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory.[7]

  • Disposal: The primary disposal route for chlorinated organic compounds is incineration by a licensed hazardous waste management facility.[7] Do not dispose of this chemical down the drain or in regular trash.

4.3. Disposal of Empty Containers

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[3]

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as halogenated organic waste.[3]

Experimental Workflow and Safety Protocol

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_cleanup 4. Post-Handling prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weighing (in fume hood) prep3->handling1 handling2 Conduct Experiment handling1->handling2 disp1 Segregate Halogenated Waste handling2->disp1 cleanup1 Decontaminate Work Area handling2->cleanup1 disp2 Collect in Labeled Container disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 cleanup2 Remove and Dispose of PPE cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-1,3,5-triazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。